Technical Documentation Center

5-Cyclobutyl-1H-pyrazol-4-ylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Cyclobutyl-1H-pyrazol-4-ylamine

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Utility of 5-Cyclobutyl-1H-pyrazol-4-ylamine in Kinase Inhibitor Design

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the selection of molecular building blocks dictates the trajectory of lead optimization. 5-Cyclobutyl-1H-pyrazol-4-ylamine (CAS:1[1]) has emerged as a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the selection of molecular building blocks dictates the trajectory of lead optimization. 5-Cyclobutyl-1H-pyrazol-4-ylamine (CAS:1[1]) has emerged as a highly specialized and privileged scaffold. By fusing the electron-rich, hinge-binding capability of a 4-aminopyrazole core with the steric and lipophilic properties of a cyclobutyl ring, this compound serves as an ideal starting point for designing highly selective, ATP-competitive kinase inhibitors.

This technical guide dissects the physicochemical causality behind its behavior, explores its structural biology applications, and provides field-proven, self-validating experimental workflows for its characterization.

Physicochemical Profiling & Causality

The utility of 5-cyclobutyl-1H-pyrazol-4-ylamine is governed by the synergistic relationship between its heteroaromatic core and its cycloalkane appendage.

Tautomerism and Electron Density

The molecule exists in a dynamic tautomeric equilibrium between the 3-cyclobutyl and 5-cyclobutyl states. The primary amine at the C4 position acts as a strong resonance electron donor, enriching the electron density of the pyrazole ring. This electronic enrichment subtly increases the basicity of the pyrazole nitrogens compared to an unsubstituted pyrazole, shifting the pKa of the conjugate acid to approximately 3.5–4.0. Understanding this protonation state is critical, as it dictates the molecule's behavior in the acidic microenvironments of tumor tissues.

Tautomerism A 3-Cyclobutyl-1H-pyrazol-4-amine B 5-Cyclobutyl-1H-pyrazol-4-amine A->B Tautomeric Shift C Protonated Pyrazolium (pH < 3.0) A->C +H+ B->C +H+

Caption: Tautomeric equilibrium and pH-dependent protonation states of the pyrazole core.

Lipophilicity vs. Permeability

The cyclobutyl ring introduces a calculated LogP (cLogP) contribution that perfectly balances the polarity of the 4-amino group. This ensures the fragment remains soluble in aqueous assay buffers while maintaining enough lipophilicity to drive binding enthalpy through the desolvation of hydrophobic kinase pockets.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Impact in Drug Design
Molecular Weight 137.18 g/mol Ideal for FBDD (Rule of 3 compliant), allowing maximum ligand efficiency (LE).
Topological Polar Surface Area ~54.6 ŲOptimal for membrane permeability and potential blood-brain barrier (BBB) penetration.
Calculated LogP (cLogP) 1.1 - 1.4Balances aqueous solubility with the hydrophobic driving force required for target affinity.
H-Bond Donors / Acceptors 2 / 3Enables robust bidentate or tridentate interactions with protein backbone residues.

Structural Biology: The Hinge-Binding Paradigm

In targeted protein kinase inhibition, the 4-aminopyrazole motif is a validated "privileged scaffold"[2]. ATP-competitive inhibitors must anchor themselves to the kinase hinge region to block ATP binding.

The 4-aminopyrazole core achieves this by forming a highly stable hydrogen bond donor-acceptor-donor triad with the backbone atoms of the hinge residues (typically Glutamate and Cysteine, such as Glu90/Cys92 in PLK4 or Glu81/Cys83 in CDK5)[2][3].

The addition of the cyclobutyl group at the C5 position is a deliberate geometric design choice. The cyclobutyl ring dictates the trajectory of the molecule, directing steric bulk toward the hydrophobic gatekeeper pocket. Because the cyclobutyl ring is conformationally restricted compared to linear alkyl chains, it minimizes the entropic penalty upon binding, leading to higher affinity and selectivity profiles.

KinaseBinding Ligand 4-Aminopyrazole Core Cyclobutyl Vector Hinge1 Kinase Hinge (Glu Backbone C=O) Ligand->Hinge1 N-H Donor Hinge2 Kinase Hinge (Cys Backbone NH) Ligand->Hinge2 N Acceptor Pocket Hydrophobic Gatekeeper Pocket Ligand->Pocket Steric Fit

Caption: Bidentate hinge-binding motif and hydrophobic pocket targeting of the fragment.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify data accuracy.

Protocol 1: Potentiometric Determination of pKa and LogD

Due to the cyclobutyl group's lipophilicity, standard aqueous titration often leads to micro-precipitation, skewing pKa results. We employ a cosolvent extrapolation method to ensure thermodynamic accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.5 mg of 5-cyclobutyl-1H-pyrazol-4-ylamine and dissolve it in a standardized 0.15 M KCl solution containing varying ratios of methanol (e.g., 20%, 30%, 40% MeOH). Causality: Methanol prevents precipitation of the neutral species, ensuring the electrode measures a true homogeneous solution.

  • Potentiometric Titration: Titrate the solution from pH 2.0 to 11.0 using standardized 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere at 25.0 °C.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the dielectric constant of the respective cosolvent mixtures. Extrapolate the linear regression to a 0% cosolvent state to determine the true aqueous pKa.

  • LogD Profiling: Perform an octanol-water partition at pH 7.4. Quantify the concentration in both phases using LC-MS/MS. Internal Control: The measured LogD must mathematically align with the extrapolated pKa and calculated LogP.

TitrationWorkflow S1 Sample Prep (Methanol Cosolvent) S2 Potentiometric Titration (pH 2-11) S1->S2 S3 Yasuda-Shedlovsky Extrapolation S2->S3 S4 Aqueous pKa & LogD Profiling S3->S4

Caption: Self-validating potentiometric workflow for lipophilic fragment characterization.

Protocol 2: Fragment-Based X-Ray Co-Crystallization

Fragment soaking requires careful optimization. The steric bulk of the cyclobutyl ring can induce localized conformational changes in the kinase gatekeeper pocket, which may crack the crystal lattice if introduced too rapidly.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-crystals of the target kinase domain (e.g., CDK2) using hanging-drop vapor diffusion at 20 °C.

  • Gradient Soaking (Critical Step): Prepare a soaking solution containing the mother liquor, 20% glycerol (as a cryoprotectant), and the fragment. Instead of a single high-concentration soak, transfer the crystal through a concentration gradient of 5-cyclobutyl-1H-pyrazol-4-ylamine (5 mM, 10 mM, 25 mM, and 50 mM), incubating for 1 hour at each step. Causality: The gradient allows the protein lattice to slowly accommodate the steric bulk of the cyclobutyl group without fracturing.

  • Cryo-Cooling: Harvest the soaked crystal using a nylon loop and immediately flash-freeze in liquid nitrogen. Causality: Rapid freezing prevents ice crystal formation, preserving the diffraction quality of the protein lattice.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement, looking specifically for the continuous electron density of the donor-acceptor-donor triad at the hinge region.

References

  • AiFChem Product Catalog | 1933643-81-2: 5-Cyclobutyl-1h-pyrazol-4-ylamine | 1

  • Oncotarget | Characterization of CDK(5) inhibitor, 20-223 for colorectal cancer therapy | 2

  • Journal of Medicinal Chemistry (ACS) | Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 | 3

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 5-Cyclobutyl-1H-pyrazol-4-ylamine: A Comprehensive Analytical Guide

Executive Summary 5-Cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) is a highly versatile heterocyclic building block. It is increasingly utilized in the design of advanced macrocyclic kinase inhibitors, notably thos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) is a highly versatile heterocyclic building block. It is increasingly utilized in the design of advanced macrocyclic kinase inhibitors, notably those targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for the treatment of Parkinson's disease[1]. The cyclobutyl moiety provides unique conformational rigidity, while the pyrazole and amine groups offer critical hydrogen-bonding vectors. However, the tautomeric nature of the 1H-pyrazole ring and the potential for proton exchange at the primary amine necessitate a rigorous, self-validating spectroscopic approach to ensure structural integrity before downstream synthetic application[2].

This whitepaper provides an authoritative, self-validating analytical workflow for the structural elucidation of 5-cyclobutyl-1H-pyrazol-4-ylamine using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Core Directive & Molecular Rationale

When characterizing 5-cyclobutyl-1H-pyrazol-4-ylamine, application scientists must account for prototropic tautomerism (rapid interconversion between 1H and 2H pyrazole forms), which can cause severe line broadening in NMR spectra[3].

  • Solvent Selection (Causality): Non-polar solvents like CDCl₃ often fail to resolve the pyrazole N-H and amine NH₂ protons due to intermediate-rate proton exchange. We mandate the use of anhydrous DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, effectively "freezing" the tautomeric exchange on the NMR timescale and yielding sharp, quantifiable signals[2].

  • Ionization Strategy (Causality): The electron-rich pyrazole ring and the primary amine make the molecule highly basic. Positive-ion Electrospray Ionization (ESI+) is the logical choice, as it efficiently protonates the molecule without inducing premature fragmentation, allowing for precise determination of the [M+H]⁺ parent ion.

  • Vibrational Analysis (Causality): Attenuated Total Reflectance (ATR) FT-IR is utilized over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture can obscure the critical 3100–3500 cm⁻¹ region where the N-H stretches of the pyrazole and amine reside.

Experimental Workflows & Self-Validating Protocols

To establish a trustworthy analytical profile, every protocol described below functions as a self-validating system utilizing internal checks and balances.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, 2D-HSQC)
  • Sample Preparation: Dissolve 15 mg of HPLC-purified (>95%) 5-cyclobutyl-1H-pyrazol-4-ylamine in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Validation: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. This self-calibrates the chemical shift axis to exactly 0.00 ppm, preventing solvent-drift errors.

  • Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra. Follow immediately with a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. The HSQC validates the 1D assignments by directly correlating protons to their attached carbons, eliminating ambiguity between the cyclobutyl CH (α) and CH₂ (β/γ) signals.

Protocol 2: High-Resolution Mass Spectrometry (HR-ESI-TOF)
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote ionization.

  • Internal Validation: Utilize Leucine Enkephalin (m/z 556.2771) as a continuous lock-mass infused via a reference sprayer. This self-corrects the time-of-flight (TOF) mass drift in real-time, ensuring mass accuracy within <5 ppm.

  • Acquisition: Scan from m/z 50 to 500 in positive ion mode. Apply a collision energy ramp (15–30 eV) to induce logical fragmentation for structural confirmation.

Protocol 3: FT-IR Spectroscopy (ATR)
  • Internal Validation: Prior to sample loading, perform a background scan (air) to computationally subtract atmospheric H₂O and CO₂, which would otherwise mask the N-H stretching region.

  • Acquisition: Place 2–3 mg of neat solid directly onto the diamond crystal of the ATR module. Apply consistent pressure via the anvil and acquire 32 scans at 4 cm⁻¹ resolution.

Mechanistic & Logical Relationships

The following diagrams illustrate the self-validating analytical workflow and the logical MS fragmentation pathway of the target molecule.

SpectralWorkflow Prep Sample Preparation (Purity >95%, HPLC) NMR NMR Spectroscopy (1H, 13C, 2D-COSY/HSQC) Prep->NMR MS High-Resolution MS (ESI-TOF, [M+H]+) Prep->MS IR FT-IR Spectroscopy (ATR, Functional Groups) Prep->IR Integrate Data Integration & Structural Elucidation NMR->Integrate MS->Integrate IR->Integrate Validate Self-Validating Confirmation Integrate->Validate

Fig 1. Self-validating analytical workflow for spectroscopic elucidation.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 138.10 LossNH3 Loss of NH3 (-17 Da) m/z 121.08 Parent->LossNH3 Amine Cleavage LossCyclobutene Loss of C4H6 (-54 Da) m/z 84.06 Parent->LossCyclobutene Alkyl Cleavage RingCleavage Pyrazole Ring Cleavage LossCyclobutene->RingCleavage High Collision Energy

Fig 2. Logical MS fragmentation pathway of 5-cyclobutyl-1H-pyrazol-4-ylamine.

Quantitative Data Summaries

The following tables synthesize the expected quantitative spectroscopic data for 5-cyclobutyl-1H-pyrazol-4-ylamine, providing a benchmark for structural verification.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyrazole N1-H 11.85 br s - 1H
Pyrazole C3-H 7.21 s - 1H
Amine N4-H₂ 3.95 br s - 2H
Cyclobutyl CH (α) 3.45 p 8.5 1H
Cyclobutyl CH₂ (β) 2.25 m - 4H

| Cyclobutyl CH₂ (γ) | 1.90 | m | - | 2H |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Chemical Shift (δ, ppm) Structural Region
C5 143.2 Pyrazole C-Cyclobutyl
C3 128.5 Pyrazole CH
C4 122.1 Pyrazole C-NH₂
C1' 32.4 Cyclobutyl CH (α)
C2', C4' 28.1 Cyclobutyl CH₂ (β)

| C3' | 18.5 | Cyclobutyl CH₂ (γ) |

Table 3: FT-IR Absorption Bands (ATR)

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3350, 3280 Medium, Sharp N-H stretch (primary amine)
3150 Broad N-H stretch (pyrazole ring)
2945, 2865 Medium C-H stretch (aliphatic cyclobutyl)
1625 Strong N-H bend (amine)

| 1560, 1490 | Strong | C=N, C=C stretch (pyrazole ring) |

Table 4: HR-ESI-MS (Positive Ion Mode)

m/z (Observed) m/z (Calculated) Formula Assignment
138.1025 138.1031 [C₇H₁₁N₃ + H]⁺ Protonated molecular parent ion
121.0760 121.0766 [C₇H₈N₂ + H]⁺ Loss of ammonia (-NH₃)

| 84.0558 | 84.0562 |[C₃H₅N₃ + H]⁺ | Loss of cyclobutene (-C₄H₆) |

References

  • Title: Discovery of Potent, Selective, CNS-Penetrant Macrocyclic LRRK2 Inhibitors for the Treatment of Parkinson's Disease Source: Journal of Medicinal Chemistry, ACS Publications, 2026. URL: [Link]

  • Title: Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Source: Beilstein Journal of Organic Chemistry, 2014. URL: [Link]

Sources

Foundational

CAS number for 5-cyclobutyl-1H-pyrazol-4-ylamine

Whitepaper: Strategic Utilization of 5-Cyclobutyl-1H-pyrazol-4-ylamine in Targeted Therapeutics Executive Summary & Strategic Context In modern drug discovery, particularly within our kinase inhibitor programs here in Ja...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Strategic Utilization of 5-Cyclobutyl-1H-pyrazol-4-ylamine in Targeted Therapeutics

Executive Summary & Strategic Context

In modern drug discovery, particularly within our kinase inhibitor programs here in Japan, the subtle manipulation of molecular building blocks can drastically alter a drug's pharmacokinetic and pharmacodynamic profile. This technical guide examines 5-cyclobutyl-1H-pyrazol-4-ylamine , a highly versatile chemical scaffold designated by CAS number 1933643-81-2 [1].

Designed exclusively for advanced scientific research[1], this compound serves as a critical node in hit-to-lead optimization. By combining the established hinge-binding properties of a pyrazole core with the unique steric and metabolic profile of a cyclobutyl ring, this building block allows medicinal chemists to systematically probe the hydrophobic pockets of target proteins.

Physicochemical Profiling

Understanding the baseline metrics of a building block is the first step in predicting its behavior in complex biological systems. The data summarized below is synthesized from leading chemical catalogs, including AiFChem[1] and ChemSrc[2].

Table 1: Physicochemical and Structural Parameters of CAS 1933643-81-2

ParameterValueCausality / Implication in Drug Design
CAS Registry Number 1933643-81-2[1]Unique identifier for procurement and IP tracking.
Molecular Formula C7H11N3[1]Low molecular weight allows for extensive downstream derivatization.
Molecular Weight 137.19 g/mol [1]Highly efficient ligand efficiency (LE) starting point.
SMILES NC1=C(C2CCC2)NN=C1[1]Indicates the primary amine vector for amidation/urea formation.
H-Bond Donors 3 (2 from amine, 1 from pyrazole)Facilitates critical interactions with kinase hinge regions.
H-Bond Acceptors 1 (Pyrazole nitrogen)Acts as a complementary acceptor in the ATP-binding site.

Structure-Activity Relationship (SAR) Logic

The selection of the cyclobutyl moiety over other aliphatic chains (e.g., ethyl[3] or piperidinyl) is not arbitrary; it is driven by strict thermodynamic and metabolic causality.

  • Conformational Restriction: Unlike a freely rotating n-butyl chain, the cyclobutane ring restricts dihedral angles. This reduces the entropic penalty when the molecule binds to a target protein's hydrophobic pocket.

  • Metabolic Stability: The cyclobutyl ring lacks the highly reactive benzylic-like protons found in aromatic systems and avoids the rapid ω -oxidation seen in linear alkyl chains, thereby improving the compound's half-life.

SAR_Logic Core 5-cyclobutyl-1H-pyrazol-4-ylamine (Central Scaffold) Pyrazole 1H-Pyrazole Ring Kinase Hinge Binder (H-bond Donor/Acceptor) Core->Pyrazole Cyclobutyl Cyclobutyl Moiety Lipophilic Pocket Filler Restricted Conformation Core->Cyclobutyl Amine 4-Amino Group Derivatization Vector (Amides, Ureas) Core->Amine

Fig 1. Pharmacophoric deconstruction and SAR logic of the pyrazole scaffold.

To further contextualize this, we compare the cyclobutyl derivative against other common substitutions found in commercial libraries[3].

Table 2: Comparative Steric and Lipophilic Profiling (Theoretical)

R-Group at C5 PositionEstimated LogPRotatable BondsSteric Consequence
Methyl0.50Minimal pocket filling; low target affinity.
Ethyl (CAS 1007541-02-7)0.91Moderate flexibility; susceptible to oxidation.
Cyclobutyl (CAS 1933643-81-2) 1.6 1 High pocket filling; conformationally locked.
Cyclohexyl (CAS 1249721-12-7)2.41High bulk; potential steric clashes in tight pockets.

Experimental Methodology: Self-Validating Amidation Protocol

To integrate 5-cyclobutyl-1H-pyrazol-4-ylamine into a high-throughput screening library, the primary amine must be functionalized. We utilize a to form stable amide bonds.

The following protocol is designed as a self-validating system , ensuring that empirical feedback dictates the progression of the workflow.

Workflow A 1. Scaffold Activation CAS: 1933643-81-2 B 2. HATU Coupling (DIPEA, DMF, 25°C) A->B C 3. In-Process LC-MS (Self-Validation Check) B->C D 4. Product Isolation (Prep-HPLC) C->D

Fig 2. Self-validating synthetic workflow for derivatizing CAS 1933643-81-2.

Step-by-Step Protocol

Step 1: Carboxylic Acid Activation

  • Action: Dissolve the target carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at 25°C.

  • Causality: DMF is selected over THF because it provides superior solubilization for polar pyrazole intermediates and stabilizes the polar transition state. DIPEA's steric bulk prevents it from acting as a competing nucleophile, ensuring the activated O-At ester is preserved for the target amine.

Step 2: Nucleophilic Addition

  • Action: Add 5-cyclobutyl-1H-pyrazol-4-ylamine (1.0 eq)[1] to the activated mixture. Stir continuously at 25°C.

  • Causality: The electron-rich nature of the pyrazole ring slightly deactivates the adjacent 4-amino group compared to standard aliphatic amines. Therefore, a highly reactive coupling agent like HATU is strictly required over standard EDC/HOBt to drive the reaction to completion.

Step 3: Self-Validation Checkpoint (t = 2 hours)

  • Action: Extract a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • System Logic: The protocol strictly requires the disappearance of the starting material mass (m/z 138.1 [M+H]+)[1]. If >10% starting material remains, the system dictates an immediate temperature ramp to 40°C for an additional hour. This feedback loop ensures the protocol adapts to the specific steric demands of the incoming carboxylic acid.

Step 4: Quenching and Purification

  • Action: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc, dry over Na2​SO4​ , and purify via preparative HPLC.

  • Causality: A basic quench neutralizes residual HATU and DIPEA salts, partitioning them into the aqueous layer and preventing co-elution during final HPLC purification.

Conclusion

The compound 5-cyclobutyl-1H-pyrazol-4-ylamine (CAS 1933643-81-2) represents a highly strategic node in medicinal chemistry. By leveraging the restricted conformation of the cyclobutyl ring and the established hydrogen-bonding network of the pyrazole core, researchers can systematically optimize target affinity while maintaining a favorable metabolic profile. When processed through self-validating synthetic workflows, this building block reliably yields high-quality chemical probes and lead compounds.

References

  • ChemSrc Database. "97135-12-1_8,9,10,11-tetrahydrodibenzacridine / CAS 1933643-81-2". ChemSrc. URL: [Link]

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling". Tetrahedron (2005). URL:[Link]

  • Foloppe, N., et al. "Recent Advances in the Applications of Pyrazoles in Drug Discovery". Journal of Medicinal Chemistry (2020). URL:[Link]

Sources

Exploratory

theoretical studies on the 5-cyclobutyl-1H-pyrazol-4-ylamine molecule

An In-Depth Technical Guide to the Theoretical Profiling of 5-Cyclobutyl-1H-pyrazol-4-ylamine in Drug Discovery Executive Summary: The Privileged Pyrazole Scaffold In modern structure-based drug design (SBDD), the pyrazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical Profiling of 5-Cyclobutyl-1H-pyrazol-4-ylamine in Drug Discovery

Executive Summary: The Privileged Pyrazole Scaffold

In modern structure-based drug design (SBDD), the pyrazole-4-amine core is universally recognized as a privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors (e.g., JAK, PAK4, and Src kinases) [1]. The molecule 5-cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) [2] represents a highly specific, optimized building block.

The causality behind selecting a cyclobutyl substitution over a cyclopropyl or cyclopentyl ring lies in the delicate balance of lipophilicity ( logD ) and metabolic stability. While smaller rings (cyclopropyl) often suffer from rapid oxidative metabolism and larger rings (cyclopentyl) introduce excessive steric clash within the highly conserved kinase hinge region, the cyclobutyl moiety provides an optimal dihedral pucker that maximizes hydrophobic ligand-protein interactions without compromising the molecule's pharmacokinetic profile [3].

This whitepaper details the theoretical computational frameworks—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD)—required to rigorously evaluate 5-cyclobutyl-1H-pyrazol-4-ylamine as a core pharmacophore.

Quantum Mechanical Foundations (DFT Analysis)

Before deploying a building block into high-throughput virtual screening (HTVS), its electronic topology must be mapped. Density Functional Theory (DFT) is the gold standard for this. For nitrogen-rich heterocycles like 5-cyclobutyl-1H-pyrazol-4-ylamine, we employ the B3LYP functional with the 6-311G++(d,p) basis set [4].

The Causality of the Basis Set:

  • Diffuse Functions (++) : Essential for accurately modeling the diffuse lone pairs on the pyrazole nitrogens and the primary amine. These lone pairs dictate the molecule's capacity to act as a bidentate hydrogen bond donor/acceptor in the kinase hinge.

  • Polarization Functions (d,p) : Required to accurately calculate the ring strain and puckering dynamics of the cyclobutyl substituent. Without polarization functions, the theoretical geometry of the cyclobutyl ring will erroneously flatten, leading to inaccurate downstream docking poses.

Data Presentation: Theoretical Quantum Parameters

Note: Values are representative of standard DFT outputs for this chemical class.

ParameterValue (eV)Mechanistic Significance
EHOMO​ -5.82High electron-donating capacity of the 4-amino group.
ELUMO​ -1.14Susceptibility to nucleophilic attack (relatively stable).
Energy Gap ( ΔE ) 4.68Indicates moderate chemical hardness and high kinetic stability.
Electrophilicity Index ( ω ) 1.29Predicts favorable reactivity with electrophilic kinase residues.
Dipole Moment ( μ ) 3.45 DebyeEnsures adequate solubility and optimal electrostatic steering during binding.

Self-Validating Experimental Protocol: Computational Workflow

To ensure scientific integrity, computational workflows must be self-validating. A single docking score is scientifically meaningless without MD relaxation and free energy calculations. Below is the authoritative protocol for evaluating 5-cyclobutyl-1H-pyrazol-4-ylamine derivatives.

Step 1: Ligand Preparation and Tautomer Enumeration
  • Action : Input the SMILES string (NC1=C(C2CCC2)NN=C1) into a ligand preparation engine (e.g., LigPrep).

  • Causality : Pyrazoles exhibit rapid annular tautomerism (1H vs. 2H). You must generate both tautomers at physiological pH (7.4). Failing to do so will result in false negatives during docking, as the kinase hinge region strictly requires a specific donor/acceptor orientation.

  • Validation : Run a rapid QM geometry optimization (PM6) to ensure the generated 3D conformers do not contain steric clashes between the cyclobutyl ring and the primary amine.

Step 2: DFT Geometry Optimization & MEP Generation
  • Action : Execute a B3LYP/6-311G++(d,p) optimization using a Polarizable Continuum Model (PCM) set to water.

  • Causality : Gas-phase calculations overestimate intramolecular hydrogen bonding. Using a water PCM simulates the dielectric environment of the solvent-exposed active site cleft.

  • Validation : Perform a vibrational frequency analysis. The absence of imaginary frequencies confirms the structure is at a true local minimum, not a saddle point. Generate the Molecular Electrostatic Potential (MEP) map to visually confirm the nucleophilic hot-spot on the unprotonated pyrazole nitrogen.

Step 3: Induced-Fit Docking (IFD)
  • Action : Dock the optimized ligand into the target kinase (e.g., JAK2, PDB: 3KRR) utilizing an Induced-Fit protocol.

  • Causality : Rigid-receptor docking fails for cyclobutyl derivatives because the hydrophobic selectivity pocket (often lined by flexible residues like Leu and Val) must undergo minor conformational shifts to accommodate the ring's pucker.

  • Validation : Confirm the presence of the canonical bidentate hydrogen bond: The pyrazole NH donates to the backbone carbonyl of the hinge, and the pyrazole N accepts from the backbone amide.

Step 4: Molecular Dynamics (MD) & MM-GBSA
  • Action : Subject the top-scoring IFD complex to a 100 ns MD simulation using the AMBER ff19SB force field for the protein and GAFF2 for the ligand.

  • Causality : Docking scores correlate poorly with true binding affinity. MD allows the cyclobutyl ring to sample its full conformational space within the pocket.

  • Validation : Calculate the MM-GBSA binding free energy over the final 20 ns of the trajectory. A stable RMSD (< 2.0 Å) and an MM-GBSA score of < -40 kcal/mol validates the pose.

Visualizing the Logic and Pathways

To fully grasp the theoretical pipeline and the biological context of this molecule, refer to the following diagrams.

G A Ligand Prep & Tautomerization (5-Cyclobutyl-1H-pyrazol-4-ylamine) B DFT Optimization B3LYP/6-311G++(d,p) with PCM A->B D Induced-Fit Docking (Flexible Hydrophobic Pocket) B->D C Protein Prep (Kinase Hinge Region) C->D E Molecular Dynamics (100 ns, AMBER ff19SB / GAFF2) D->E F MM-GBSA Binding Free Energy Validation E->F

Fig 1: Self-validating computational workflow for pyrazole-4-amine derivatives.

Pathway Ligand Cytokine Binding Receptor Receptor Dimerization Ligand->Receptor JAK JAK Trans-phosphorylation Receptor->JAK STAT STAT Activation JAK->STAT Inhibitor 5-Cyclobutyl-pyrazole Inhibitor Inhibitor->JAK ATP Competitive Inhibition Gene Gene Transcription & Inflammation STAT->Gene

Fig 2: JAK/STAT signaling pathway modulated by 5-cyclobutyl-pyrazole-based kinase inhibitors.

Structure-Activity Relationship (SAR): The Cyclobutyl Advantage

Theoretical studies consistently demonstrate why the 5-cyclobutyl substitution is superior in specific kinase targets. The table below summarizes the theoretical causality behind ring-size selection in pyrazole-4-amine optimization.

Substituent at C5Lipophilicity ( ΔlogP )Steric Bulk (Molar Refractivity)Kinase Hinge CompatibilityMetabolic Stability
Hydrogen BaselineLowPoor (Lacks hydrophobic packing)High
Cyclopropyl +0.8ModerateGoodLow (Prone to ring-opening/oxidation)
Cyclobutyl +1.3OptimalExcellent (Perfect dihedral pucker)High (Resistant to CYP450 oxidation)
Cyclopentyl +1.9HighPoor (Induces steric clash with gatekeeper)Moderate

By utilizing 5-cyclobutyl-1H-pyrazol-4-ylamine, drug developers effectively lock the molecule into an optimal thermodynamic state, reducing the entropic penalty of binding while shielding the core from rapid metabolic degradation.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. URL:[Link]

  • Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • “On-water” one-pot four-component synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives. ResearchGate. URL: [Link]

Foundational

Unleashing the Therapeutic Potential of Aminopyrazoles: Target Landscape and Kinase Inhibition Workflows

Executive Summary Aminopyrazoles (APs) have emerged as privileged scaffolds in modern medicinal chemistry. By presenting a free or substituted amino group at the 3-, 4-, or 5-position of the pyrazole ring, these molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminopyrazoles (APs) have emerged as privileged scaffolds in modern medicinal chemistry. By presenting a free or substituted amino group at the 3-, 4-, or 5-position of the pyrazole ring, these molecules serve as highly versatile pharmacophores. Their ability to act as bioisosteres for anilines and purines makes them exceptionally suited for targeting the ATP-binding pockets of protein kinases. This technical guide dissects the mechanistic rationale, primary therapeutic targets, and self-validating experimental protocols essential for aminopyrazole-based drug development.

Mechanistic Rationale: The Aminopyrazole Pharmacophore

The causality behind the widespread success of aminopyrazoles lies in their precise electronic and conformational properties. In kinase targeting, the pyrazole core acts as an ATP mimetic. The adjacent nitrogen atoms of the pyrazole ring, combined with the exocyclic amino group, create an ideal hydrogen-bond donor/acceptor motif.

  • Hinge Region Engagement : The pyrazole NH and the exocyclic amine frequently form critical bidentate hydrogen bonds with the backbone carbonyls and amides of the kinase hinge region (e.g., Met, Leu, or Ala residues)[1].

  • Overcoming Gatekeeper Mutations : Bulky gatekeeper residues often confer resistance to first-generation kinase inhibitors by blocking the hydrophobic back pocket. Aminopyrazole scaffolds can be functionalized at the C3 or C5 positions with compact, flexible substituents (e.g., isopropyl or cyclopropyl groups) to bypass steric clashes, or engineered with electrophilic warheads to covalently bind to P-loop cysteines[2].

G ATP_Pocket Kinase ATP Binding Pocket Hinge_Region Hinge Region (e.g., Met, Leu) Gatekeeper Gatekeeper Residue Aminopyrazole Aminopyrazole Scaffold Aminopyrazole->ATP_Pocket Competitive Inhibition NH_Donor Exocyclic NH2 (H-Bond Donor) Aminopyrazole->NH_Donor N_Acceptor Pyrazole N (H-Bond Acceptor) Aminopyrazole->N_Acceptor Substituent C3/C5 Substituents Aminopyrazole->Substituent NH_Donor->Hinge_Region Hydrogen Bond N_Acceptor->Hinge_Region Hydrogen Bond Substituent->Gatekeeper Steric Evasion / Covalent

Logical mapping of aminopyrazole interactions within the kinase ATP-binding pocket.

Landscape of Therapeutic Targets

Aminopyrazoles exhibit polypharmacological potential, but their most validated applications are in oncology, inflammation, and neurodegeneration[3].

  • Cyclin-Dependent Kinases (CDKs) : The 4-aminopyrazole derivative AT7519 is a potent inhibitor of CDK2, CDK4, and CDK5. The 4-amino group mimics the Mg2+ interaction typically observed in ATP-bound kinase complexes, forming hydrogen bonds with Asp145[4].

  • Aurora Kinases : Barasertib (AZD1152), a pyrazole-based inhibitor, exhibits profound selectivity for Aurora B over Aurora A. The pyrazole core occupies the interface between the small and large lobes of the kinase[5].

  • Fibroblast Growth Factor Receptors (FGFR) : Aberrant FGFR signaling drives various tumors. Aminopyrazole derivatives have been designed to covalently target wild-type and gatekeeper mutant FGFR2/3, utilizing the polarized C-H bonds of hinge-binding heterocycles[2].

  • Leucine-Rich Repeat Kinase 2 (LRRK2) : For Parkinson's disease, brain penetrance is a critical hurdle. Using aminopyrazoles as aniline bioisosteres yielded highly selective, brain-penetrant LRRK2 inhibitors that avoid P-glycoprotein efflux while maintaining nanomolar cellular potency[6].

  • NF-κB-Inducing Kinase (NIK) : N-acetyl-3-aminopyrazoles selectively inhibit NIK, blocking the non-canonical NF-κB cascade without off-target effects on the 44 other representative kinases[7].

Quantitative Efficacy Data

The following table summarizes the in vitro bioactivity of benchmark aminopyrazole derivatives against their respective targets.

Compound / ScaffoldTarget KinaseIC50 / Ki ValueTherapeutic Indication
AT7519 (4-Aminopyrazole)CDK247 nMOncology (Solid Tumors)
Barasertib (Pyrazole-based)Aurora B0.37 nMOncology (Leukemia)
Compound 18 (Aminopyrazole)LRRK228 nM (Cellular)Parkinson's Disease
Compound 3a (3-Aminopyrazole)NIKLow μMOncology / Inflammation
Compound 6 (Aminopyrazole)FGFR3 (Gatekeeper)Single-digit nMOncology (Bladder Cancer)

Experimental Validation: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of aminopyrazole kinase inhibitors must follow a multi-tiered, self-validating workflow. Target engagement must be proven biophysically before functional enzymatic inhibition is assessed.

Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)

Causality: DSF measures the thermal stabilization of a kinase upon ligand binding. This confirms direct physical interaction (target engagement) rather than downstream phenotypic interference[8].

  • Preparation : Dilute the purified recombinant kinase domain to a final concentration of 2 μM in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition : Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Incubation : Dispense 20 μL of the protein-dye mixture into a 96-well PCR plate. Add 1 μL of the aminopyrazole inhibitor (10 μM final concentration in DMSO). Include a DMSO-only control.

  • Thermal Melt : Subject the plate to a thermal gradient (25°C to 95°C at 1°C/min) using a real-time PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Analysis : Calculate the melting temperature (Tm) from the first derivative of the melt curve. A positive thermal shift (ΔTm > 2°C) indicates robust target engagement.

Protocol 2: ATP-Competitive Kinase Inhibition Assay (Luminescence)

Causality: To confirm that the physical binding observed in DSF translates to enzymatic inhibition, an ATP-monitoring system is used. It measures residual ATP after the kinase reaction; higher luminescence equals higher inhibition[9].

  • Kinase Reaction Setup : In a 384-well plate, combine the target kinase, specific peptide substrate, and varying concentrations of the aminopyrazole inhibitor (serial dilution from 10 μM to 0.1 nM).

  • Initiation : Initiate the reaction by adding ATP at a concentration equal to its apparent Km for the specific kinase. Incubate for 60 minutes at room temperature.

  • Detection : Add an equal volume of Kinase-Glo reagent (luciferase/luciferin). Incubate for 10 minutes.

  • Quantification : Measure luminescence. Calculate the percentage of inhibition relative to vehicle controls and determine the IC50 using a 4-parameter logistic non-linear regression model.

G Start Aminopyrazole Library DSF Biophysical: DSF Assay Start->DSF Target Engagement KinaseAssay Enzymatic: ATP Luminescence DSF->KinaseAssay ΔTm > 2°C CellAssay Phenotypic: Cell Viability KinaseAssay->CellAssay IC50 < 100nM Lead Lead Optimization CellAssay->Lead Cellular Efficacy

Self-validating screening cascade for aminopyrazole-based kinase inhibitors.

Conclusion

The aminopyrazole scaffold is a cornerstone in the rational design of targeted therapeutics. By exploiting the precise hydrogen-bonding geometry of the pyrazole core and the steric adaptability of its substituents, drug development professionals can engineer highly selective inhibitors for complex kinase targets, including those harboring gatekeeper mutations. Rigorous, multi-tiered validation protocols remain essential to translate these privileged structures from biochemical hits to clinical candidates.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review | nih.gov |10

  • The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide | benchchem.com | 9

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 | nih.gov | 2

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK | nih.gov | 7

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor | nih.gov | 6

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor | acs.org | 4

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | mdpi.com | 8

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | mdpi.com | 5

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | mdpi.com | 1

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis and Purification Protocol for 5-Cyclobutyl-1H-pyrazol-4-ylamine

Introduction & Strategic Rationale 5-Cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2), which is tautomerically equivalent to 3-cyclobutyl-1H-pyrazol-4-amine, is a highly valuable building block in pharmaceutical devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

5-Cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2), which is tautomerically equivalent to 3-cyclobutyl-1H-pyrazol-4-amine, is a highly valuable building block in pharmaceutical development. The 4-aminopyrazole pharmacophore is a privileged structural motif frequently utilized in the design of potent kinase inhibitors, particularly those targeting the JAK/STAT signaling pathways.

While direct amination strategies (such as Buchwald-Hartwig cross-coupling on a pre-formed 4-halopyrazole) exist, they are often plagued by high palladium catalyst costs, heavy metal contamination in the final API, and the necessity for complex protecting group sequences. To ensure a self-validating, scalable, and highly pure output, this protocol utilizes a de novo construction of the pyrazole core, followed by regioselective electrophilic nitration and subsequent catalytic hydrogenation[1][2]. This three-stage protocol ensures absolute regiocontrol and avoids the use of explosive or highly toxic intermediates.

Mechanistic Overview (Expertise & Causality)

  • Stage 1: Enaminone Formation & Cyclization. The reaction of cyclobutyl methyl ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates an electrophilic enaminone. DMF-DMA is strategically selected over traditional formylating agents (e.g., ethyl formate with sodium hydride) because it operates under neutral conditions, completely avoiding the use of pyrophoric bases and minimizing side reactions. Subsequent condensation with hydrazine hydrate yields the 3-cyclobutyl-1H-pyrazole core exclusively.

  • Stage 2: Electrophilic Aromatic Nitration. The pyrazole ring is inherently electron-rich, particularly at the C4 position. Treatment with a nitrating mixture (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is strictly regioselective for the 4-position because the intermediate Wheland complex is thermodynamically stabilized by the adjacent nitrogen heteroatoms[2].

  • Stage 3: Catalytic Hydrogenation. The reduction of the nitro group to a primary amine is achieved via catalytic hydrogenation using 10% Palladium on carbon (Pd/C). This method is chosen over traditional metal-acid reductions (e.g., Fe/HCl or SnCl₂) because it is highly chemoselective, operates at ambient temperature, and produces only water as a byproduct, allowing for a simple, waste-free filtration workup[3].

Synthetic Workflow Diagram

SyntheticWorkflow Step1 Stage 1: Cyclization Cyclobutyl methyl ketone + DMF-DMA then Hydrazine Hydrate Int1 Intermediate: 3-Cyclobutyl-1H-pyrazole Step1->Int1 Reflux, 16h Workup: Extraction Step2 Stage 2: Nitration HNO3 / H2SO4 (0 °C to RT) Int1->Step2 Int2 Intermediate: 3-Cyclobutyl-4-nitro-1H-pyrazole Step2->Int2 3h reaction Workup: Ice crash & Filter Step3 Stage 3: Reduction H2 (1 atm), 10% Pd/C, EtOH Int2->Step3 Product Target Product: 5-Cyclobutyl-1H-pyrazol-4-ylamine Step3->Product RT, 12h Workup: Celite filtration

Three-stage synthetic workflow for 5-cyclobutyl-1H-pyrazol-4-ylamine.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 3-Cyclobutyl-1H-pyrazole
  • Enaminone Formation: To a 500 mL round-bottom flask equipped with a reflux condenser, add cyclobutyl methyl ketone (50.0 g, 509 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (91.0 g, 764 mmol, 1.5 eq).

  • Stir the neat mixture at 100 °C for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (Hexanes/EtOAc 4:1) until the starting ketone is fully consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove unreacted DMF-DMA and the methanol byproduct, yielding the crude enaminone as a dark, viscous oil.

  • Cyclization: Dissolve the crude enaminone in absolute ethanol (250 mL). Cool the solution to 0 °C using an ice bath.

  • Slowly add hydrazine hydrate (80% aqueous, 38.2 g, 611 mmol, 1.2 eq) dropwise over 15 minutes to control the mild exotherm.

  • Remove the ice bath and heat the reaction to reflux (80 °C) for 4 hours.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate (300 mL) and distilled water (200 mL). Extract the aqueous layer with additional ethyl acetate (2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford 3-cyclobutyl-1H-pyrazole.

Stage 2: Synthesis of 3-Cyclobutyl-4-nitro-1H-pyrazole
  • Acidic Activation: In a 500 mL round-bottom flask, cool concentrated sulfuric acid (H₂SO₄, 150 mL) to 0 °C using an ice-salt bath.

  • Carefully add 3-cyclobutyl-1H-pyrazole (40.0 g, 327 mmol) portion-wise over 30 minutes, maintaining the internal temperature strictly below 10 °C to prevent decomposition.

  • Nitration: To this vigorously stirred solution, add fuming nitric acid (HNO₃, >90%, 24.7 g, 392 mmol, 1.2 eq) dropwise via an addition funnel over 45 minutes[2].

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice (800 g) with vigorous stirring. A pale precipitate will rapidly form.

  • Filter the solid precipitate through a Buchner funnel, wash extensively with cold water until the filtrate is pH neutral (pH ~7), and dry under high vacuum to yield 3-cyclobutyl-4-nitro-1H-pyrazole as a pale yellow solid.

Stage 3: Synthesis of 5-Cyclobutyl-1H-pyrazol-4-ylamine
  • System Purging: In a 1 L heavy-walled hydrogenation flask, dissolve 3-cyclobutyl-4-nitro-1H-pyrazole (45.0 g, 269 mmol) in absolute ethanol (400 mL).

  • Carefully add 10% Palladium on carbon (Pd/C, 50% wet, 4.5 g, 10 wt%) to the solution. (Critical Safety Note: Pd/C is pyrophoric in the presence of solvent vapors; add strictly under a blanket of inert nitrogen).

  • Seal the flask and purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times[3].

  • Reduction: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature for 12 hours. Monitor completion via LC-MS (disappearance of the nitro signal at m/z 168 and emergence of the amine mass at m/z 138).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethanol (3 x 100 mL).

  • Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford pure 5-cyclobutyl-1H-pyrazol-4-ylamine.

Quantitative Data & Analytical Characterization

Table 1: Stoichiometry and Expected Yields

StageReactant / IntermediateMW ( g/mol )EquivalentsMass (g)Expected Yield (%)
1Cyclobutyl methyl ketone98.141.050.0-
1DMF-DMA119.161.591.0-
1Hydrazine hydrate (80%)50.061.238.285% (Int 1)
23-Cyclobutyl-1H-pyrazole (Int 1)122.171.040.0-
2Fuming Nitric Acid63.011.224.782% (Int 2)
33-Cyclobutyl-4-nitro-1H-pyrazole (Int 2)167.171.045.0-
310% Pd/C (50% wet)-10 wt%4.594% (Product)

Table 2: Expected Analytical Characterization

CompoundAppearanceLC-MS (ESI+)Expected ¹H NMR Highlights (DMSO-d₆, 400 MHz)
3-Cyclobutyl-1H-pyrazoleColorless oil[M+H]⁺ 123.1δ 12.4 (br s, 1H, NH), 7.4 (d, 1H, Ar-H), 6.0 (d, 1H, Ar-H), 3.5 (m, 1H, CH)
3-Cyclobutyl-4-nitro-1H-pyrazolePale yellow solid[M+H]⁺ 168.1δ 13.5 (br s, 1H, NH), 8.6 (s, 1H, Ar-H), 3.8 (m, 1H, CH)
5-Cyclobutyl-1H-pyrazol-4-ylamine Off-white solid[M+H]⁺ 138.1δ 11.2 (br s, 1H, NH), 7.0 (s, 1H, Ar-H), 3.8 (br s, 2H, NH₂), 3.4 (m, 1H, CH)

References

  • Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry". Arkivoc, 2005. Available at: [Link]

  • Fathy, N. M., et al. "Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives". PMC (PubMed Central), 2010. Available at:[Link]

Sources

Application

Application Note &amp; Protocol Guide: Leveraging 5-Cyclobutyl-1H-pyrazol-4-ylamine in the Design of ATP-Competitive Kinase Inhibitors

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the pyrazole nucleus is universally recognized as a "privileged scaffold," forming the core of numerous FDA-approved kinase inhibitors (e.g., Ruxol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pyrazole nucleus is universally recognized as a "privileged scaffold," forming the core of numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) [1]. Among the vast library of pyrazole building blocks, 5-cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) has emerged as a highly specialized intermediate for the synthesis of targeted ATP-competitive kinase therapies.

As a Senior Application Scientist, I approach scaffold selection not as a matter of convenience, but of precise molecular engineering. The utility of this specific building block is driven by three mechanistic pillars:

  • Hinge-Binding Competence: The 1H-pyrazole core acts as an exceptional bioisostere for the adenine ring of ATP. Its adjacent nitrogen atoms serve as a robust hydrogen bond donor/acceptor pair, forming critical interactions with the backbone amides of the kinase hinge region [2].

  • Synthetic Versatility at C4: The primary amine at the 4-position provides an ideal synthetic handle. It allows for rapid core assembly via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, enabling the construction of pseudo-bicyclic structures (e.g., pyrazolo-pyrimidines) that project into the solvent-exposed channel.

  • Selectivity Pocket Occupation via C5: The 5-cyclobutyl substitution is a deliberate design choice to target the hydrophobic "selectivity pocket" (often adjacent to the gatekeeper residue). Compared to linear alkyl chains, the cyclobutyl ring restricts rotational degrees of freedom, significantly lowering the entropic penalty upon binding. Furthermore, it offers superior metabolic stability against cytochrome P450-mediated oxidation and provides a distinct spatial volume (and intermediate lipophilicity) compared to cyclopropyl or cyclopentyl analogs.

Workflow A 5-Cyclobutyl-1H-pyrazol-4-ylamine (Scaffold Selection) B SNAr / Buchwald-Hartwig Coupling (Core Assembly) A->B C In-Process QC (LC-MS, 1H-NMR) B->C D Late-Stage Diversification (Solvent-Exposed Region) C->D E Biochemical Kinase Assay (IC50 Determination) D->E

Logical workflow for kinase inhibitor design utilizing the 5-cyclobutyl-1H-pyrazol-4-ylamine scaffold.

Quantitative Profiling of Pyrazole Scaffolds

To understand why a medicinal chemist would select the cyclobutyl variant over other commercially available analogs, we must examine their physicochemical properties. Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) dictate not only target affinity but also ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Table 1: Physicochemical Comparison of 5-Substituted 1H-pyrazol-4-amines

ScaffoldMW ( g/mol )cLogP (Approx.)TPSA (Ų)HBDHBAStructural Advantage
5-Methyl- 97.120.1554.032Minimal steric clash; highly polar.
5-Cyclopropyl- 123.160.8554.032High rigidity; unique cyclopropyl π -character.
5-Cyclobutyl- 137.19 1.25 54.0 3 2 Optimal balance of lipophilicity and spatial volume.
5-Cyclopentyl- 151.211.6554.032High lipophilicity; occupies larger hydrophobic pockets.

Data synthesized from standard cheminformatics profiling. The cyclobutyl variant provides a "Goldilocks" zone of lipophilicity (cLogP ~1.25), making it ideal for penetrating cell membranes without suffering from the high non-specific binding often seen with larger cycloalkanes [3].

Experimental Protocols: Self-Validating Synthetic Workflows

The following protocols detail the integration of 5-cyclobutyl-1H-pyrazol-4-ylamine into a standard kinase inhibitor core (a pyrazolo-aminopyrimidine framework). Every step is designed with causality in mind, ensuring a self-validating system through rigorous in-process Quality Control (QC).

Protocol 1: Core Assembly via Regioselective SNAr Coupling

Objective: Couple 5-cyclobutyl-1H-pyrazol-4-ylamine with 2,4-dichloropyrimidine to form the primary hinge-binding pharmacophore.

Causality & Rationale: The C4 position of 2,4-dichloropyrimidine is significantly more electrophilic than the C2 position due to the para-directing effect of the adjacent ring nitrogens. By controlling the temperature and using a sterically hindered, non-nucleophilic base (DIPEA), we force regioselective substitution at C4, leaving the C2 chlorine available for late-stage diversification.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-cyclobutyl-1H-pyrazol-4-ylamine (1.0 mmol, 137 mg) and 2,4-dichloropyrimidine (1.1 mmol, 164 mg) in 10 mL of anhydrous n-butanol.

    • Why n-butanol? Its high boiling point allows for elevated reaction temperatures without the need for a pressurized sealed tube, while its protic nature stabilizes the transition state of the SNAr reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) dropwise.

    • Why DIPEA? Unlike Triethylamine (TEA), DIPEA's steric bulk prevents it from acting as a competing nucleophile against the pyrimidine core.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.

  • In-Process QC (Self-Validation): Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via UPLC-MS. The reaction is complete when the starting material peak (m/z 138 [M+H]+) disappears, and a dominant product peak (m/z 250 [M+H]+ for the monocoupled product) emerges.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (30 mL) and saturated aqueous NaHCO3 (30 mL). Extract the organic layer, dry over anhydrous Na2SO4, and purify via flash chromatography (DCM:MeOH gradient) to yield the intermediate.

Protocol 2: Late-Stage Diversification via Buchwald-Hartwig Amination

Objective: Displace the remaining C2 chlorine with a solvent-exposed tail (e.g., 4-morpholinoaniline) to enhance solubility and target specificity.

Causality & Rationale: SNAr at the C2 position is notoriously sluggish and often requires harsh conditions that degrade the pyrazole ring. Transition-metal catalysis (Buchwald-Hartwig) allows for mild coupling. The choice of ligand is critical; pyrazole nitrogens are notorious for coordinating to and poisoning Palladium catalysts.

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, combine the intermediate from Protocol 1 (0.5 mmol, 125 mg), 4-morpholinoaniline (0.6 mmol, 107 mg), and Cesium Carbonate (Cs2CO3) (1.5 mmol, 488 mg).

  • Catalyst Loading: Add Pd2(dba)3 (0.025 mmol, 23 mg) and Xantphos (0.05 mmol, 29 mg).

    • Why Xantphos? Xantphos is a bidentate ligand with a wide "bite angle." It tightly wraps the Palladium center, preventing the free pyrazole nitrogens from coordinating and deactivating the catalyst.

  • Solvent & Degassing: Add 5 mL of anhydrous 1,4-Dioxane. Seal the vial and purge with Argon for 10 minutes by bubbling directly through the solvent.

  • Reaction: Heat the vial to 100 °C in an oil bath for 8 hours.

  • In-Process QC: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The highly fluorescent starting material spot under 254 nm UV should be fully consumed.

  • Workup: Filter the hot mixture through a pad of Celite to remove Palladium black and inorganic salts. Concentrate the filtrate and purify via preparative HPLC to isolate the final kinase inhibitor.

Target Application: Disrupting Dysregulated Kinase Pathways

Compounds derived from the 5-cyclobutyl-1H-pyrazol-4-ylamine scaffold are frequently optimized to target the Janus Kinase (JAK) family or Cyclin-Dependent Kinases (CDKs). By competitively binding to the ATP pocket, these molecules halt the phosphorylation cascade responsible for aberrant cellular proliferation or autoimmune inflammation [4].

Pathway Cytokine Cytokine Receptor JAK JAK Kinase (Target) Cytokine->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor Pyrazole Inhibitor Inhibitor->JAK Blocks ATP Nucleus Gene Transcription STAT->Nucleus Translocates

Inhibition of the JAK/STAT signaling pathway by ATP-competitive pyrazole derivatives.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules (Basel, Switzerland) via PubMed Central. Available at:[Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega via PubMed Central. Available at:[Link]

  • Pyrazole Scaffold: Potential PTP1B Inhibitors for Diabetes Treatment. Current Diabetes Reviews via PubMed. Available at:[Link]

Method

Application Note: 5-Cyclobutyl-1H-pyrazol-4-amine as a Privileged Building Block in Complex Molecule Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-cyclobutyl-1H-pyrazol-4-amine (CAS: 1933643-81-2) Formula: C₇H₁₁N₃ | Molecular Weight: 137.19 g/mol Introduction: The Strat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-cyclobutyl-1H-pyrazol-4-amine (CAS: 1933643-81-2) Formula: C₇H₁₁N₃ | Molecular Weight: 137.19 g/mol

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, the pyrazole-4-amine motif is recognized as a "privileged scaffold," particularly in the development of kinase inhibitors targeting Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks)[1][2].

While simple alkyl substitutions (e.g., methyl or ethyl) at the C5 position of the pyrazole ring are common, the incorporation of a cyclobutyl group (as seen in 5-cyclobutyl-1H-pyrazol-4-amine) provides distinct physicochemical and pharmacological advantages. This application note details the mechanistic rationale for utilizing 5-cyclobutyl-1H-pyrazol-4-amine and provides validated, step-by-step protocols for integrating this building block into complex molecular architectures.

Mechanistic Insights: Why Cyclobutyl? (E-E-A-T)

The selection of a cyclobutyl substituent over other alkyl or aryl groups is rarely arbitrary. It is driven by a combination of structural biology and pharmacokinetic optimization[3]:

  • Kinase Hinge Binding & Steric Shielding: The 1H-pyrazole core acts as a highly efficient hydrogen bond donor/acceptor pair, anchoring the molecule to the ATP-binding hinge region of kinases[2]. The adjacent C5-cyclobutyl group provides critical steric bulk that locks the conformation of the pyrazole ring, orienting it optimally within the binding pocket while preventing unfavorable clashes with the gatekeeper residue.

  • Metabolic Stability: Unlike linear alkyl chains (e.g., propyl or butyl) which are highly susceptible to cytochrome P450-mediated aliphatic oxidation, the strained sp³ carbons of the cyclobutyl ring exhibit higher bond dissociation energies, significantly lowering the rate of metabolic clearance[3].

  • Crystal Lattice Energy: The introduction of the non-planar cyclobutyl ring disrupts molecular planarity. This decreases the crystal lattice energy of the solid compound, which often translates to improved aqueous solubility—a critical parameter for oral bioavailability[3].

Data Presentation: Substituent Optimization in Kinase Inhibitors

Table 1: Comparative advantages of C5-substituents on the pyrazole core during Structure-Activity Relationship (SAR) optimization.

C5-SubstituentHinge Binding AffinityMetabolic StabilityLipophilicity (LogP contribution)Structural Rigidity
Hydrogen (-H) ModerateHighLowNone
Methyl (-CH₃) HighModerateLowLow
Cyclopropyl HighHighModerateHigh
Cyclobutyl Optimal (CDK/JAK) High High Very High
Phenyl Low (Steric clash)Low (Oxidation)Very HighHigh

Logical Design & Signaling Pathway Visualization

To understand how 5-cyclobutyl-1H-pyrazol-4-amine functions within a drug design context, we map its structural components to their biological and synthetic roles.

G A 5-Cyclobutyl-1H-pyrazol-4-amine (Building Block) B 1H-Pyrazole Core (Pharmacophore) A->B C C5-Cyclobutyl Group (Physicochemical Modifier) A->C D C4-Amine Group (Synthetic Handle) A->D E Hydrogen Bonding with Kinase Hinge Region (e.g., JAK/CDK) B->E F Metabolic Stability & Conformational Locking C->F G SNAr / Buchwald-Hartwig Coupling to Core Scaffold D->G

Figure 1: Structural deconstruction of 5-cyclobutyl-1H-pyrazol-4-amine, mapping chemical moieties to their functional and synthetic utility.

Experimental Protocols

The C4-amine of this building block is a versatile nucleophile. Below are two field-proven methodologies for functionalizing the amine: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Cross-Coupling.

Protocol A: SNAr Coupling with 2,4-Dichloropyrimidine

Pyrimidine-based 4-amino-pyrazoles are ubiquitous in JAK and CDK inhibitor libraries[4]. This protocol describes the regioselective substitution at the C4 position of a pyrimidine core.

Causality of Reagents:

  • DIPEA (N,N-Diisopropylethylamine): Acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the pyrazol-4-amine[4].

  • Isopropanol (iPrOH) / Butanol: Protic solvents stabilize the transition state of the SNAr reaction via hydrogen bonding to the departing chloride ion, accelerating the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous isopropanol (20 mL).

  • Addition: Add 5-cyclobutyl-1H-pyrazol-4-amine (1.05 equiv, 10.5 mmol) to the solution, followed by the dropwise addition of DIPEA (2.0 equiv, 20 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12–16 hours. Monitor the reaction progress via LC-MS or TLC (EtOAc:Hexane, 1:1).

  • Workup: Upon consumption of the starting material, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the isopropanol.

  • Extraction: Dilute the crude residue with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (gradient elution: 0-5% MeOH in DCM) to yield the 4-(5-cyclobutyl-1H-pyrazol-4-ylamino)-2-chloropyrimidine intermediate.

Protocol B: Buchwald-Hartwig Amination

When coupling to unactivated aryl halides (where SNAr is not viable), Palladium-catalyzed C-N cross-coupling is required[5][6].

Causality of Reagents:

  • Pd(dba)₂ & XPhos / tBuDavePhos: The combination of a Pd(0) source and a bulky, electron-rich biaryl phosphine ligand (like XPhos) facilitates oxidative addition into unactivated aryl chlorides/bromides and promotes rapid reductive elimination, minimizing side reactions like β-hydride elimination[5][7].

  • KOtBu: A strong, bulky base is required to deprotonate the amine upon coordination to the palladium center.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv, 5 mmol), 5-cyclobutyl-1H-pyrazol-4-amine (1.2 equiv, 6 mmol), Pd(dba)₂ (5 mol%), XPhos (10 mol%), and KOtBu (1.5 equiv, 7.5 mmol).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (15 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 18–24 hours.

  • Filtration: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Workup & Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography (typically using a Hexane/EtOAc gradient) to isolate the N-aryl-5-cyclobutyl-1H-pyrazol-4-amine derivative.

Synthetic Workflow Visualization

Workflow cluster_0 Pathway A: SNAr Reaction cluster_1 Pathway B: Buchwald-Hartwig Start 5-Cyclobutyl-1H-pyrazol-4-amine SNAr_Step1 Add 2,4-Dichloropyrimidine + DIPEA in iPrOH Start->SNAr_Step1 BH_Step1 Add Aryl Halide, Pd(dba)2, XPhos, KOtBu Start->BH_Step1 SNAr_Step2 Heat to 80°C (Regioselective C4-substitution) SNAr_Step1->SNAr_Step2 SNAr_Prod Pyrimidine-Aminopyrazole Intermediate SNAr_Step2->SNAr_Prod BH_Step2 Reflux at 100°C in Dioxane (Argon Atmosphere) BH_Step1->BH_Step2 BH_Prod N-Aryl Aminopyrazole Derivative BH_Step2->BH_Prod

Figure 2: Divergent synthetic workflows for the functionalization of the C4-amine group via SNAr and Buchwald-Hartwig cross-coupling.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at:[Link]

  • Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors. ACS Publications. Available at:[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at:[Link]

  • Recent Advances in Pyrimidine-Based Drugs. Semantic Scholar. Available at:[Link]

  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. ACS Publications. Available at:[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. Available at:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at:[Link]

Sources

Application

Application Note: Developing an Assay Cascade for 5-Cyclobutyl-1H-pyrazol-4-ylamine Derivatives as IRAK4 Inhibitors

Introduction and Scientific Rationale In modern targeted drug discovery, the 5-cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) scaffold serves as a highly privileged molecular building block. Aminopyrazoles are class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

In modern targeted drug discovery, the 5-cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) scaffold serves as a highly privileged molecular building block. Aminopyrazoles are classic kinase hinge-binding motifs; the pyrazole nitrogen atoms and the exocyclic amine act as a potent hydrogen bond donor/acceptor pair, perfectly complementing the backbone carbonyl and amide groups of kinase hinge regions [1]. The addition of the cyclobutyl moiety provides critical lipophilic contacts within the hydrophobic pocket, enhancing both target selectivity and overall binding affinity.

This structural core is particularly relevant in the development of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a master serine/threonine kinase in the MyD88-dependent Toll-like receptor (TLR) and IL-1R signaling pathways, making it a highly validated target for autoimmune disorders, inflammation, and oncology [1].

However, biochemical potency does not automatically translate to cellular efficacy. To robustly validate the biological activity of derivatives synthesized from the 5-cyclobutyl-1H-pyrazol-4-ylamine core, researchers must deploy a self-validating, three-tiered assay cascade. This guide details the protocols and causality behind transitioning from cell-free biochemical screening to live-cell target engagement, and finally to phenotypic functional validation.

IRAK4_Pathway IL1R IL-1R / TLR MyD88 MyD88 Adaptor IL1R->MyD88 Activation IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation NFkB NF-κB / MAPK TRAF6->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Gene Transcription Inhibitor Aminopyrazole Derivative Inhibitor->IRAK4 ATP-competitive Inhibition

Fig 1: IRAK4 signaling pathway and intervention point for aminopyrazole inhibitors.

The Self-Validating Assay Cascade

A single assay is insufficient to declare a compound a viable lead. High-throughput biochemical assays are prone to false positives (e.g., aggregators, auto-fluorescent compounds), while functional phenotypic assays cannot confirm direct target engagement. Therefore, we utilize a logical progression workflow.

Assay_Cascade Step1 1. Biochemical Assay (TR-FRET) Step2 2. Target Engagement (NanoBRET) Step1->Step2 Active Hits Filter1 Direct Kinase Inhibition (IC50) Step1->Filter1 Step3 3. Functional Assay (ELISA Cytokine Release) Step2->Step3 Permeable Hits Filter2 Cell Permeability & Binding (EC50) Step2->Filter2 Filter3 Phenotypic Efficacy (Cellular IC50) Step3->Filter3

Fig 2: Three-tiered assay cascade for validating kinase inhibitor efficacy and permeability.

Expected Quantitative Benchmarks
Assay TypeReadoutExpected Hit CriteriaBiological Significance
Biochemical (TR-FRET) IC₅₀ (nM)< 50 nMConfirms direct ATP-competitive binding to the kinase hinge region.
Target Engagement (NanoBRET) EC₅₀ (nM)< 200 nMValidates membrane permeability and binding in high intracellular ATP.
Functional (IL-6 ELISA) IC₅₀ (nM)< 500 nMDemonstrates downstream phenotypic efficacy in a disease-relevant model.

Protocol 1: Biochemical Profiling via TR-FRET Kinase Assay

Causality & Rationale: To establish baseline structure-activity relationships (SAR), we must first prove that the 5-cyclobutyl-1H-pyrazol-4-ylamine derivatives directly inhibit the catalytic activity of IRAK4. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence assays because the long emission half-life of lanthanide fluorophores (e.g., Europium) allows for a time-delayed readout. This completely eliminates background interference from compound auto-fluorescence—a common artifact in highly conjugated heterocyclic libraries [3].

Materials:

  • Recombinant Human IRAK4 Kinase Domain

  • Biotinylated peptide substrate & ATP (at Km​ concentration)

  • Europium-cryptate (Eu) labeled anti-phospho antibody

  • Streptavidin-XL665 (Acceptor fluorophore)

  • 384-well low-volume white microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of the compound into the 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, low-volume dispensing.

  • Enzyme Addition: Add 5 µL of recombinant IRAK4 enzyme diluted in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of the ATP/Biotin-substrate mixture. Ensure the ATP concentration is at the apparent Km​ of IRAK4 to sensitize the assay to ATP-competitive hinge binders. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phospho antibody, and Streptavidin-XL665.

  • Readout: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Measure emission at 620 nm (Eu donor) and 665 nm (XL665 acceptor). Calculate the TR-FRET ratio (665/620) to determine the IC₅₀.

Protocol 2: Live-Cell Target Engagement via NanoBRET

Causality & Rationale: A compound may exhibit a 5 nM IC₅₀ in a biochemical assay but fail entirely in cells due to poor membrane permeability or an inability to compete with high physiological intracellular ATP concentrations (typically 1–5 mM). The NanoBRET Target Engagement (TE) assay solves this by measuring the competitive displacement of a fluorescent tracer from a NanoLuc-IRAK4 fusion protein inside living cells [2, 4].

Materials:

  • HEK293 Cells

  • IRAK4-NanoLuc® Fusion Vector & Transfection Carrier DNA

  • NanoBRET™ Tracer K-5 (or Tracer 05)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor

Step-by-Step Methodology:

  • Transfection: Dilute the IRAK4-NanoLuc plasmid and Transfection Carrier DNA (1:9 ratio) in Opti-MEM. Add lipid transfection reagent (e.g., FuGENE HD) and incubate for 20 minutes. Add the complex to a suspension of HEK293 cells (2 × 10⁵ cells/mL).

  • Plating: Dispense the transfected cells into a 384-well white, non-binding surface tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for fusion protein expression.

  • Tracer & Compound Addition: Prepare a solution of NanoBRET Tracer K-5 (at its pre-determined Kd​ concentration). Add the tracer and the serially diluted test compounds to the cells. Incubate for 2 hours at 37°C. Note: The tracer binds the kinase hinge; the test compound will competitively displace it, reducing the BRET signal.

  • Substrate Addition: Add the NanoBRET Nano-Glo Substrate mixed with the Extracellular NanoLuc Inhibitor. The inhibitor ensures that only intracellular target engagement is measured by quenching any luciferase released from dead cells [2].

  • Readout: Read the plate immediately on a luminescence reader equipped with appropriate filters (Donor: 460 nm, Acceptor: 618 nm). Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the cellular EC₅₀.

Protocol 3: Functional Phenotypic Readout via Cytokine Release

Causality & Rationale: Proving that a compound binds IRAK4 inside a cell is a massive milestone, but the ultimate validation of a drug candidate is its ability to alter a disease phenotype. Because IRAK4 signals through TRAF6 to activate NF-κB, inhibiting IRAK4 should block the transcription and release of pro-inflammatory cytokines like IL-6 and TNF-α upon TLR stimulation [1]. We utilize a THP-1 monocyte model stimulated with lipopolysaccharide (LPS) to validate this functional blockade.

Materials:

  • THP-1 Human Monocytic Cell Line

  • Lipopolysaccharide (LPS, E. coli O111:B4)

  • Human IL-6 Sandwich ELISA Kit

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 cells into a 96-well clear tissue culture plate at a density of 1 × 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Pre-incubation: Add the serially diluted test compounds to the cells. Incubate for 1 hour at 37°C, 5% CO₂. This pre-incubation ensures the compound has fully engaged the intracellular IRAK4 targets prior to pathway activation.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to activate TLR4 signaling. Incubate for 24 hours.

  • Supernatant Harvest: Centrifuge the plate at 300 × g for 5 minutes to pellet the cells. Carefully transfer the cell-free supernatant to a new plate. (Optional: Perform a CellTiter-Glo assay on the remaining cells to ensure compound toxicity is not artificially lowering cytokine readouts).

  • ELISA Readout: Analyze the supernatant using a standard Human IL-6 Sandwich ELISA. Read absorbance at 450 nm and calculate the concentration of IL-6 using a standard curve. Plot IL-6 inhibition to determine the functional cellular IC₅₀.

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.[Link]

  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols (NIH).[Link]

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

Method

Application Note: Advanced Purification Protocol for 5-Cyclobutyl-1H-pyrazol-4-ylamine

Introduction & The Chemical Challenge 5-Cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) is a highly versatile heterocyclic building block frequently utilized in the design of advanced kinase inhibitors, including 1[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Chemical Challenge

5-Cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) is a highly versatile heterocyclic building block frequently utilized in the design of advanced kinase inhibitors, including 1[1] and 2[2].

Purifying this molecule presents a distinct set of physicochemical challenges. The compound is amphoteric, possessing a basic primary amine, a weakly acidic/basic pyrazole core, and a lipophilic cyclobutyl ring. During normal-phase chromatography, the primary amine is highly prone to secondary interactions with acidic silanol groups, leading to severe peak tailing[3]. Furthermore, the pyrazole ring undergoes rapid 1H/2H tautomerization. If the chromatographic mobile phase pH is not strictly controlled, this dynamic interconversion results in broad, unresolved peaks[4].

This application note details a robust, self-validating downstream purification workflow designed to isolate 5-cyclobutyl-1H-pyrazol-4-ylamine at >99% purity, suitable for sensitive downstream cross-coupling reactions.

Table 1: Physicochemical Profile
PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₇H₁₁N₃N/A
Molecular Weight 137.19 g/mol Target m/z for LC-MS is 138.1 [M+H]+[5].
Primary Amine pKa ~4.5 (Estimated)Requires basic modifiers on silica to prevent tailing.
Pyrazole pKa ~2.5 (Acidic), ~14 (Basic)Requires buffered or strongly acidic mobile phase in HPLC to lock tautomeric state[4].
LogP ~0.8 - 1.2Cyclobutyl group provides sufficient lipophilicity for C18 reverse-phase retention.

Workflow & Mechanistic Rationale

Workflow A Crude Extract (Post-Reduction) B Acid-Base Extraction A->B Quench & pH Adjust C Flash Chromatography (Silica + NH4OH) B->C Organic Phase D RP-HPLC Polishing (C18 Column) C->D >90% Purity E Pure 5-Cyclobutyl- 1H-pyrazol-4-ylamine D->E >99% Purity

Fig 1: Step-by-step downstream purification workflow for 5-cyclobutyl-1H-pyrazol-4-ylamine.

Mechanism A 5-Cyclobutyl-1H-pyrazol-4-ylamine (Amphoteric Nature) B Primary Amine (H-Bond Donor/Acceptor) A->B C Pyrazole Core (Tautomerization) A->C D Cyclobutyl Ring (Lipophilicity) A->D E Requires Basic Modifier (e.g., NH4OH) to Prevent Tailing B->E Silica Interaction F Requires Buffered Mobile Phase to Lock Tautomeric State C->F Peak Broadening G Enables C18 Reverse-Phase HPLC Retention D->G Hydrophobic Effect

Fig 2: Physicochemical properties dictating the chromatographic behavior of the target molecule.

Detailed Experimental Protocols

Protocol A: Post-Reaction Quench and Liquid-Liquid Extraction (LLE)

Aminopyrazoles are typically synthesized via the reduction of their 4-nitro precursors using Iron/NH₄Cl or catalytic hydrogenation[2][6]. Proper isolation from the aqueous reduction matrix is critical.

Step-by-Step Methodology:

  • Filtration: Filter the crude reduction mixture through a tightly packed Celite pad to remove particulate iron or palladium catalyst. Wash the pad with copious amounts of Ethyl Acetate (EtOAc).

  • Concentration: Remove volatile organic solvents (e.g., ethanol) under reduced pressure at 40 °C.

  • pH Adjustment: Resuspend the remaining aqueous residue in EtOAc. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.5–9.0.

  • Extraction: Extract the aqueous phase three times with equal volumes of EtOAc.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine.

Mechanistic Causality: Adjusting the pH to 8.5–9.0 ensures the primary amine (pKa ~4.5) is fully deprotonated (neutral). At this pH, the pyrazole NH (pKa ~14) also remains neutral. This maximizes the molecule's partition coefficient into the organic phase, leaving highly polar inorganic salts and unreduced nitro-intermediates in the aqueous phase.

Self-Validation: Spot both the aqueous and organic layers on a TLC plate. Develop the plate and visualize using a Ninhydrin stain (requires heat). A distinct purple/brown spot in the organic layer confirms the successful extraction of the primary amine.

Protocol B: Normal-Phase Flash Chromatography

To remove regioisomers and baseline polar degradation products, silica gel chromatography is employed. However, bare silica requires modification to elute basic heterocycles[1][3].

Step-by-Step Methodology:

  • Column Equilibration: Pre-equilibrate a silica gel column (200-300 mesh) with Dichloromethane (DCM) containing 1% v/v Triethylamine (TEA) or 0.5% aqueous NH₄OH.

  • Dry Loading: Dissolve the crude extract in a minimal amount of DCM/MeOH. Add silica gel (1:2 w/w ratio to crude mass) and evaporate to dryness to create a free-flowing powder. Load this evenly onto the column head.

  • Gradient Elution: Elute using a step gradient from 100% DCM to DCM/Methanol (90:10 v/v), maintaining the 1% TEA or 0.5% NH₄OH modifier throughout the run.

  • Fraction Collection: Collect fractions and monitor via TLC (DCM:MeOH 9:1, UV 254 nm and Ninhydrin).

Mechanistic Causality: Bare silica gel is populated with acidic silanol (-SiOH) groups. Without a basic modifier, the primary amine will protonate and bind ionically to the stationary phase, causing irreversible retention or severe tailing. The TEA/NH₄OH acts as a sacrificial base, dynamically capping the silanols and allowing the 5-cyclobutyl-1H-pyrazol-4-ylamine to elute in a tight, concentrated band. Dry-loading is utilized because the polar amine exhibits poor solubility in the initial non-polar eluent (100% DCM), preventing the band broadening that occurs with liquid injection.

Protocol C: Reverse-Phase HPLC (RP-HPLC) Polishing

For >99% purity required for biological assays or sensitive cross-coupling, RP-HPLC is mandatory. 4[4] recommends acidic mobile phases for optimal peak shape of aminopyrazoles.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the flash-purified compound in 5% Acetonitrile (MeCN) in Water. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Injection: Inject the sample onto a preparative C18 column (e.g., 5 µm, 150 x 21.2 mm).

  • Elution: Run the gradient specified in Table 2 at a flow rate of 15 mL/min.

  • Detection: Monitor absorbance at 220 nm (amide/amine backbone) and 254 nm (aromatic pyrazole).

  • Recovery: Pool the pure fractions and lyophilize to obtain the pure compound as a white to off-white solid.

Table 2: RP-HPLC Gradient Table
Time (min)% Mobile Phase A (H₂O + 0.1% Formic Acid)% Mobile Phase B (MeCN + 0.1% Formic Acid)
0.0955
2.0955
12.04060
15.0595
18.0595
20.0955

Mechanistic Causality: The use of 0.1% Formic Acid (pH ~2.7) forces the primary amine into a fully protonated state (NH₃⁺) and standardizes the tautomeric state of the pyrazole ring. This prevents the peak broadening associated with tautomeric interconversion. The cyclobutyl group provides the necessary hydrophobic interaction with the C18 alkyl chains, ensuring the molecule is retained and separated from closely eluting des-cyclobutyl impurities.

Self-Validation: Perform analytical LC-MS on the pooled fractions. The presence of a sharp, symmetrical peak with an extracted ion chromatogram (EIC) of m/z 138.1 [M+H]+ confirms the identity and purity of the product[7].

Quality Control & Expected Outcomes

By adhering to this protocol, researchers can expect to clear the specific hurdles associated with amphoteric heterocycles.

Table 3: Expected Purification Metrics
StageExpected Yield (%)Expected Purity (LC-MS)Key Impurities Removed
Crude Extract 100 (Baseline)60 - 75%Inorganic salts, unreacted nitro-precursor
Flash Chromatography 70 - 85%> 90%Regioisomers, baseline polar degradants
RP-HPLC Polishing 50 - 65%> 99%Closely eluting des-cyclobutyl or oxidized amine species

References

  • Singh, P., et al. "The schematic for the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine." ResearchGate. Available at: [Link]

  • Luo, Y., et al. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Chen, H., et al. "Discovery and Optimization of Pyrrolopyrimidines as Highly Potent, Selective and Brain-Penetrant LRRK2 Inhibitors." The Royal Society of Chemistry. Available at: [Link]

  • Patent Application. "BRIDGED HETEROCYCLYL-SUBSTITUTED PYRIMIDINE COMPOUND, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL USE THEREOF." Google Patents.
  • SIELC Technologies. "Pyrazole, 4-amino-3,5-dimethyl- Application Notes." SIELC Technologies. Available at: [Link]

Sources

Application

Application Note: Exploring 5-Cyclobutyl-1H-pyrazol-4-ylamine as a Novel Scaffold for Kinase Inhibition

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structural rationale, self-validating biochemical profiling, and cellular target engagement protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structural rationale, self-validating biochemical profiling, and cellular target engagement protocols.

Rationale and Structural Mechanistic Insights

Aminopyrazoles represent a highly privileged class of scaffolds in the design of ATP-competitive kinase inhibitors[1]. Historically, drug discovery programs have heavily relied on 3-aminopyrazole derivatives—such as the well-characterized CDK5 inhibitor CP-681301—to target the ATP-binding pocket of kinases implicated in oncology and neurodegeneration[1].

  • Hinge Region Anchoring: The pyrazole nitrogen atoms and the 4-amino group act as a bidentate hydrogen bond donor/acceptor system, interacting directly with the kinase hinge region backbone (e.g., Leu83 in CDK5).

  • Hydrophobic Specificity: The cyclobutyl ring provides a compact, lipophilic moiety that efficiently occupies the hydrophobic pocket adjacent to the ATP-binding site. This drives binding affinity through Van der Waals interactions without violating Lipinski's rules of drug-likeness.

  • Vector Extension: Derivatization at the 4-amine position allows medicinal chemists to project functional groups toward the solvent-exposed region or the DFG motif, enabling the rational design of highly selective Type I or Type II kinase inhibitors.

G cluster_0 ATP-Binding Pocket Hinge Hinge Region (e.g., Leu83) Hydrophobic Hydrophobic Pocket Solvent Solvent Exposed Region Scaffold 5-Cyclobutyl-1H-pyrazol- 4-ylamine Scaffold Scaffold->Hinge Pyrazole N / 4-NH2 (H-Bonds) Scaffold->Hydrophobic Cyclobutyl Ring (Van der Waals) Scaffold->Solvent 4-Amine Derivatization (Vector Extension)

Fig 1: Mechanistic binding model of the 5-cyclobutyl-1H-pyrazol-4-ylamine scaffold in the kinase ATP pocket.

Application Protocol 1: In Vitro Kinase Activity Profiling

To validate the inhibitory potency of novel 5-cyclobutyl-1H-pyrazol-4-ylamine derivatives, a robust, self-validating biochemical assay is required. We utilize a luminescence-based ADP detection assay (e.g., ADP-Glo™)[3].

Causality of Experimental Choices: Unlike radiometric assays, luminescence-based ADP detection avoids radioactive waste and provides a highly stable signal amenable to high-throughput screening (HTS)[3]. By measuring the accumulation of ADP, we obtain a direct, precise correlation to kinase catalytic activity.

Self-Validating System Design
  • Positive Control: Staurosporine (a pan-kinase inhibitor) is run in parallel to ensure assay sensitivity and dynamic range[3].

  • Quality Control (Z'-factor): A Z'-factor must be calculated for every plate. A Z' > 0.5 confirms the assay's robustness.

  • No-Enzyme Control: Establishes the absolute background luminescence baseline.

Step-by-Step Methodology (CDK5/p25 Profiling)
  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]. Thaw recombinant CDK5/p25 complex, ultra-pure ATP, and Histone H1 substrate on ice.

  • Compound Dilution: Serially dilute the 5-cyclobutyl-1H-pyrazol-4-ylamine derivatives in DMSO. Transfer 1 µL of inhibitor (or 5% DMSO vehicle) to a 384-well low-volume plate[3].

  • Enzyme Addition: Add 2 µL of CDK5/p25 enzyme (diluted to 2 ng/µL in 1X Kinase Buffer) to the wells. Incubate at room temperature for 10 minutes to allow pre-equilibrium binding of the inhibitor to the kinase[3].

  • Reaction Initiation: Add 2 µL of the Substrate/ATP mix (final concentration: 10 µM ATP, 100 ng/µL Histone H1)[3]. Incubate at 30°C for exactly 45 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unreacted ATP and arrest the kinase reaction. Incubate for 40 minutes at room temperature[3].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated light reaction. Incubate for 30 minutes and read on a microplate luminometer[3].

Data Presentation: Representative Kinase Profiling

Table 1: Simulated IC50 data demonstrating the distinct selectivity profile of the 4-amino scaffold compared to traditional 3-amino reference compounds.

CompoundCDK5/p25 IC50 (nM)CDK2/CycE IC50 (nM)Selectivity Fold
Staurosporine (Control)3.2 ± 0.42.8 ± 0.30.8x
CP-681301 (3-amino ref)13.7 ± 1.238.4 ± 2.52.8x
4-amino-scaffold Analog A45.1 ± 3.8>10,000>220x
4-amino-scaffold Analog B8.5 ± 1.11,250 ± 115147x

Application Protocol 2: Cellular Target Engagement via CETSA

Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability, efflux pump activity, and high intracellular ATP competition. The Cellular Thermal Shift Assay (CETSA) is a mandatory orthogonal protocol to prove that the 5-cyclobutyl-1H-pyrazol-4-ylamine derivatives physically engage the target kinase within the complex environment of an intact, live cell[4][5].

Causality of Experimental Choices: CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When an inhibitor binds its target kinase, the thermodynamic stability of the folded protein increases, shifting its melting temperature (Tm)[5]. By performing the heat shock step before cell lysis, we validate both target engagement and cell permeability simultaneously[4]. Furthermore, using mild detergents (like NP-40) instead of harsh denaturants (like SDS) during lysis ensures that only thermally aggregated proteins are pelleted, leaving the stabilized, folded kinase in the soluble fraction[4].

Step-by-Step Methodology
  • Live Cell Incubation: Seed target cells (e.g., SH-SY5Y neuroblastoma cells for endogenous CDK5 expression) in a 6-well plate. Treat with the inhibitor (e.g., 10 µM) or 0.1% DMSO vehicle for 2 hours at 37°C[5].

  • Thermal Gradient Aliquoting: Harvest the cells, wash thoroughly with PBS to remove extracellular compound, and resuspend in PBS supplemented with protease inhibitors. Aliquot the intact cell suspension equally into 8–12 PCR tubes[4].

  • Heat Shock: Subject the aliquots to a thermal gradient (e.g., 40°C to 65°C, in 2-3°C increments) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature to halt the thermal stress[5].

  • Cell Lysis: Add a mild lysis buffer (containing 0.4% NP-40) and subject the tubes to three rapid freeze-thaw cycles using liquid nitrogen. This mechanically breaks the cell membrane without chemically denaturing the folded proteins[4].

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The pellet contains the denatured/aggregated proteins, while the supernatant contains the soluble, folded kinase[4].

  • Detection & Analysis: Analyze the soluble fraction via Western Blot or high-throughput AlphaLISA using a specific anti-CDK5 antibody. Plot the normalized signal intensity against temperature to calculate the apparent Tm and the resulting ΔTm[5].

CETSA Step1 Live Cell Incubation Vehicle vs. Inhibitor Step2 Thermal Gradient Aliquoting 40°C to 65°C Step1->Step2 Intact Cells Step3 Cell Lysis & Centrifugation Separate Soluble vs. Aggregated Step2->Step3 Heat Shock Step4 Target Detection Western Blot / AlphaLISA Step3->Step4 Soluble Fraction Step5 Data Analysis Calculate ΔTm Step4->Step5 Melting Curve

Fig 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Data Presentation: CETSA Target Engagement

Table 2: Expected thermal shift (ΔTm) data confirming intracellular target engagement.

Treatment ConditionCDK5 Apparent Tm (°C)ΔTm (°C)Target Engagement Status
Vehicle (0.1% DMSO)48.2 ± 0.3N/ABaseline
Analog B (10 µM)54.5 ± 0.4+6.3Confirmed (Intracellularly active)
Staurosporine (1 µM)56.1 ± 0.5+7.9Confirmed (Pan-kinase control)

References

  • National Institutes of Health (PMC) . "Protocols for Characterization of Cdk5 Kinase Activity." URL: [Link]

  • National Institutes of Health (PMC) . "High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates." URL:[Link]

  • ACS Publications . "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." URL: [Link]

Sources

Method

Application Note: Chemoselective Functionalization of the Amine Group on 5-Cyclobutyl-1H-pyrazol-4-ylamine

Executive Summary & Scientific Context The pyrazole heterocyclic ring is a privileged scaffold in modern drug discovery, featured prominently in the structures of numerous FDA-approved drugs and clinical candidates, incl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The pyrazole heterocyclic ring is a privileged scaffold in modern drug discovery, featured prominently in the structures of numerous FDA-approved drugs and clinical candidates, including potent cyclin-dependent kinase (CDK) and Aurora kinase inhibitors like AT7519 and AT9283 [1]. Within this class, 5-cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2)[2] represents a highly valuable building block. The incorporation of the 5-cyclobutyl moiety provides a unique balance of lipophilicity and steric bulk, improving the metabolic stability of the core while restricting the conformational flexibility of adjacent functional groups.

Functionalizing the exocyclic 4-amino group is a critical step in elaborating this scaffold into complex active pharmaceutical ingredients (APIs). However, researchers frequently encounter chemoselectivity challenges due to the competing nucleophilicity of the endocyclic pyrazole nitrogen (N1/N2). This application note provides field-proven, protecting-group-free protocols for the chemoselective amidation, reductive amination, and N-arylation of the 4-amine group, detailing the mechanistic causality behind each experimental choice.

Reactivity Profiling: The Chemoselectivity Challenge

The functionalization of 5-cyclobutyl-1H-pyrazol-4-ylamine requires navigating a bifunctional reactivity profile:

  • Exocyclic 4-Amino Group: An aniline-like aromatic amine. Its nucleophilicity is slightly attenuated by the electron-deficient nature of the pyrazole ring, but it remains the kinetic site of attack for most electrophiles.

  • Endocyclic Pyrazole Nitrogen (N1/N2): A secondary amine embedded in the heteroaromatic system. While less kinetically accessible, it is highly prone to acylation or alkylation under strongly basic conditions or when highly reactive electrophiles (e.g., acyl chlorides) are used[3].

To achieve protecting-group-free synthesis, reaction conditions must be carefully tuned—leveraging pKa differentials, steric shielding from the 5-cyclobutyl group, and specific catalytic ligands—to drive functionalization exclusively to the 4-position[4].

Chemoselectivity SM 5-Cyclobutyl-1H- pyrazol-4-ylamine Amidation Amidation (HATU, DIPEA) SM->Amidation R-COOH RedAm Reductive Amination (NaBH(OAc)3) SM->RedAm R-CHO BHC Buchwald-Hartwig (Pd, tBuBrettPhos) SM->BHC Ar-X Prod1 4-Amide Derivative Amidation->Prod1 Prod2 4-Secondary Amine Derivative RedAm->Prod2 Prod3 4-N-Aryl Derivative BHC->Prod3

Fig 1: Chemoselective functionalization pathways for 5-cyclobutyl-1H-pyrazol-4-ylamine.

Quantitative Data Summary

The following table summarizes the expected outcomes and mechanistic rationale for the three primary functionalization strategies discussed in this guide.

Functionalization TypeReagents / CatalystTarget Functional GroupTypical YieldChemoselectivity (N4 vs N1)Key Mechanistic Causality
Amidation HATU, DIPEA, DMFSecondary Amide75–90%> 95:5DIPEA provides insufficient basicity to deprotonate the pyrazole N1, ensuring the active ester reacts only at N4.
Reductive Amination NaBH(OAc)₃, AcOH, DCESecondary Amine70–85%> 99:1Acidic media protonates the pyrazole N1, deactivating it and directing hydride reduction exclusively to the N4-iminium.
N-Arylation Pd₂(dba)₃, tBuBrettPhosN-Aryl Amine65–80%> 90:10Bulky tBuBrettPhos ligand prevents pyrazole N1 from binding and poisoning the Pd center.

Experimental Protocols

Protocol A: Chemoselective Amidation via HATU Coupling

Using highly reactive acid chlorides often leads to competitive N1-acylation. To circumvent this, in situ activation of carboxylic acids using HATU and a mild organic base (DIPEA) is the industry standard for 4-aminopyrazoles[4].

Causality Insight: DIPEA (pKa ~10.5) is strong enough to deprotonate the carboxylic acid but too weak to deprotonate the pyrazole N1 (pKa ~14). This thermodynamic boundary ensures the N1 position remains protonated and non-nucleophilic.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir at room temperature (RT) for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add 5-cyclobutyl-1H-pyrazol-4-ylamine (1.0 equiv)[2] in one portion.

  • Reaction Monitoring: Stir at RT for 2–4 hours. Monitor reaction progression via LC-MS. The 4-amide product will typically elute later than the highly polar starting material.

  • Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to quantitatively remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Note on Over-acylation: If trace N1,N4-bis-acylated product is observed, stirring the crude mixture in MeOH with K₂CO₃ for 1 hour will selectively hydrolyze the thermodynamically unstable N1-amide[3].

Protocol B: Reductive Amination

Reductive amination is ideal for installing alkyl groups on the 4-amine.

Causality Insight: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of acetic acid is highly strategic. The acidic environment serves a dual purpose: it catalyzes iminium ion formation at the 4-position and simultaneously protonates the pyrazole N1, rendering it completely inert. NaBH(OAc)₃ selectively reduces the protonated iminium ion without reducing the unreacted aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-cyclobutyl-1H-pyrazol-4-ylamine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv). Stir at RT for 1–2 hours to allow for complete imine/iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control mild exothermicity.

  • Completion: Stir at RT for 12 hours.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (Caution: CO₂ gas evolution). Extract with dichloromethane (DCM) (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

Protocol C: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Palladium-catalyzed C-N coupling allows for the synthesis of N-aryl derivatives. However, 4-aminopyrazoles can act as bidentate ligands, coordinating to the Palladium center via both N1 and N4, thereby poisoning the catalyst.

Causality Insight: To prevent catalyst poisoning, a highly sterically demanding, electron-rich ligand like tBuBrettPhos must be used[5]. The bulkiness of the ligand creates a steric wall that physically prevents the bidentate coordination of the pyrazole core, allowing the oxidative addition and reductive elimination steps to proceed smoothly.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OA Ar-X Coord Amine Coordination [Pd(II)(Ar)(NH2-Pyr)L] OA->Coord 4-Aminopyrazole Deprot Deprotonation [Pd(II)(Ar)(NH-Pyr)L] Coord->Deprot Base (K2CO3) RE Reductive Elimination Product Release Deprot->RE RE->Pd0 N-Arylpyrazole

Fig 2: Pd-catalyzed Buchwald-Hartwig cross-coupling cycle for 4-aminopyrazoles.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, charge 5-cyclobutyl-1H-pyrazol-4-ylamine (1.0 equiv), aryl halide/triflate (1.2 equiv), Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4 mol%), and finely milled anhydrous K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate the tube and backfill with N₂ (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed t-amyl alcohol (0.15 M). The use of a tertiary alcohol prevents competitive solvent arylation and supports the solubility of the base.

  • Heating: Seal the tube and heat to 90 °C for 16 hours behind a blast shield.

  • Workup: Cool the mixture to RT, dilute with EtOAc, and filter through a pad of Celite to remove the Palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379 Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Application

Application Note: Scalable Synthesis of 5-Cyclobutyl-1H-pyrazol-4-ylamine

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating, and highly scalable protocol for the synthesis of 5-cyclobutyl-1H-pyrazol-4-ylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating, and highly scalable protocol for the synthesis of 5-cyclobutyl-1H-pyrazol-4-ylamine, a critical building block for modern kinase inhibitors.

Strategic Context & Retrosynthetic Rationale

The 4-amino-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a hinge-binding motif in the development of covalent and reversible kinase inhibitors (e.g., CDK, JAK, and JNK targets) . The incorporation of a cyclobutyl group at the C5 position imparts unique lipophilicity and conformational rigidity, which can significantly enhance target residence time and metabolic stability .

To support clinical development, the synthesis of 5-cyclobutyl-1H-pyrazol-4-ylamine must transition from milligram-scale discovery routes to kilogram-scale process chemistry. The optimized four-step linear sequence detailed in this guide utilizes cyclobutyl methyl ketone as an inexpensive starting material. This route maximizes atom economy, avoids the use of hazardous protecting groups (such as SEM or Boc), and relies on highly regioselective transformations.

Workflow SM Cyclobutyl Methyl Ketone Int1 Enaminone Intermediate SM->Int1 DMF-DMA 100°C, -MeOH Int2 5-Cyclobutyl- 1H-pyrazole Int1->Int2 N2H4·H2O EtOH, 80°C Int3 4-Nitro-5-cyclobutyl- 1H-pyrazole Int2->Int3 HNO3 / H2SO4 0°C to RT Product 5-Cyclobutyl-1H- pyrazol-4-ylamine Int3->Product H2, Pd/C MeOH, RT

Fig 1: Four-step synthetic workflow for 5-cyclobutyl-1H-pyrazol-4-ylamine.

Mechanistic Causality & Process Optimization

Scaling up chemical reactions requires a deep understanding of the thermodynamic and kinetic drivers of each step to ensure safety and reproducibility.

  • Step 1: Enaminone Formation: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both the formylating agent and the solvent. The thermodynamic driving force of this condensation is the expulsion of methanol. At scale, continuous distillation of methanol is required to shift the equilibrium entirely to the product side.

  • Step 2: Pyrazole Annulation: Hydrazine hydrate is a potent bis-nucleophile. The initial attack occurs at the highly electrophilic β -carbon of the enaminone, followed by intramolecular cyclization and elimination of dimethylamine. The reaction is highly exothermic; thus, controlled dosing is a critical process parameter (CPP).

  • Step 3: Electrophilic Nitration: The pyrazole nucleus is highly electron-rich. Nitronium ion ( NO2+​ ) attack is strictly regioselective at the C4 position because the resulting transition state is stabilized by the adjacent nitrogen atoms without disrupting the aromatic sextet. Due to the high enthalpy of nitration, strict thermal control via reaction calorimetry (RC1) principles is mandatory to prevent thermal runaway.

  • Step 4: Catalytic Hydrogenation: Reduction of the nitro group using Palladium on Carbon (Pd/C) under an H2​ atmosphere is chosen over iron- or tin-mediated reductions to prevent heavy metal contamination in the final API building block . While alternative metal hydride reductions exist, Pd/C hydrogenation offers the cleanest impurity profile provided that hydrogen pressure is carefully monitored to avoid azoxy impurities .

SafetyLogic Risk Process Safety & Scale-Up Risks Nitration Highly Exothermic Nitration Step Risk->Nitration Hydrazine Hydrazine Hydrate Toxicity / Reactivity Risk->Hydrazine Reduction Pyrophoric Pd/C & H2 Gas Handling Risk->Reduction Mitigation1 Reaction Calorimetry (RC1) Strict Dosing at <5°C Nitration->Mitigation1 Mitigation2 Closed-System Transfer Vent Scrubbing Hydrazine->Mitigation2 Mitigation3 Inert Gas Purging (N2/Ar) Wet Filter Cake Disposal Reduction->Mitigation3

Fig 2: Critical safety risks and corresponding mitigation strategies for process scale-up.

Self-Validating Experimental Protocols

The following protocols are designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating at each stage.

Protocol A: Synthesis of 3-Cyclobutyl-1-(dimethylamino)prop-1-en-3-one
  • Charge: Equip a 5 L jacketed reactor with a short-path distillation head. Charge cyclobutyl methyl ketone (1.0 kg, 10.2 mol) and DMF-DMA (1.46 kg, 12.2 mol).

  • React: Heat the mixture to an internal temperature of 95 °C. Methanol will begin to distill off. Maintain heating for 12 hours.

  • Self-Validation (IPC): Sample the mixture for GC-MS analysis. The reaction is deemed complete when the starting ketone peak is <2.0% AUC.

  • Workup: Cool the reactor to 40 °C and apply a vacuum (50 mbar) to remove unreacted DMF-DMA. The resulting dark orange oil is used directly in the next step.

Protocol B: Synthesis of 5-Cyclobutyl-1H-pyrazole
  • Charge: Dissolve the crude enaminone from Protocol A in absolute ethanol (3.0 L) and cool the reactor to 0 °C.

  • Dose: Add hydrazine hydrate (65% w/w in water, 0.80 kg, 10.4 mol) dropwise over 2 hours. Caution: Highly exothermic. Adjust the dosing rate to maintain the internal temperature strictly <10 °C.

  • React: Once dosing is complete, heat the mixture to 80 °C for 3 hours.

  • Self-Validation (IPC): Sample for HPLC analysis (254 nm). The reaction is complete when the enaminone intermediate is <1.0% AUC.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (4.0 L) and Brine (2.0 L). Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate to yield the product as a pale yellow solid.

Protocol C: Synthesis of 4-Nitro-5-cyclobutyl-1H-pyrazole
  • Charge: In a clean, dry 10 L jacketed reactor, dissolve 5-cyclobutyl-1H-pyrazole (1.0 kg, 8.2 mol) in concentrated H2​SO4​ (4.0 L) at 0 °C.

  • Dose: Slowly add fuming HNO3​ (0.57 kg, 9.0 mol) dropwise over 4 hours. Ensure the internal temperature does not exceed 5 °C to prevent oxidative degradation and thermal runaway.

  • React: Allow the reaction to slowly warm to 20 °C and stir for 12 hours.

  • Self-Validation (IPC): Sample for HPLC analysis. The reaction is complete when the starting pyrazole is <1.0% AUC.

  • Workup (Visual Validation): Slowly pour the acidic mixture over crushed ice (10 kg) under vigorous mechanical stirring. A pale yellow crystalline solid will immediately precipitate. Filter the solid, wash extensively with cold water until the filtrate pH is >5, and dry under a vacuum at 45 °C.

Protocol D: Synthesis of 5-Cyclobutyl-1H-pyrazol-4-ylamine
  • Charge: In a 20 L Parr hydrogenation reactor, dissolve 4-nitro-5-cyclobutyl-1H-pyrazole (1.0 kg, 6.0 mol) in Methanol (10 L).

  • Inerting & Catalyst: Purge the reactor with N2​ gas three times. Carefully add 10% Pd/C (50% wet, 0.1 kg).

  • Hydrogenation: Purge the reactor with H2​ gas three times. Pressurize the reactor to 40 psi with H2​ and stir at 25 °C.

  • Self-Validation (IPC & Visual): The reaction is complete when hydrogen uptake ceases and the solution transitions from yellow to colorless. Confirm via HPLC (nitro intermediate <0.5% AUC).

  • Workup: Purge the reactor with N2​ . Filter the mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Caution: Keep the filter cake wet with water to prevent pyrophoric ignition. Concentrate the filtrate under reduced pressure to yield the final amine as an off-white solid.

Quantitative Process Data Summary

The table below summarizes the expected yields, purities, and Critical Process Parameters (CPPs) for a 1-kilogram scale execution of this route.

StepIntermediate / ProductYield (%)Purity (HPLC AUC)Critical Process Parameter (CPP)
1 Enaminone Intermediate92%95.0%Continuous distillation of MeOH
2 5-Cyclobutyl-1H-pyrazole88%98.5%Hydrazine dosing rate (Temp <10°C)
3 4-Nitro-5-cyclobutyl-1H-pyrazole81%99.0%Strict nitration temp control (0–5°C)
4 5-Cyclobutyl-1H-pyrazol-4-ylamine94%99.5% H2​ pressure (40 psi), Agitation rate

References

  • "Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis", Benchchem.

  • "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds", US Patent 20210009566A1.

  • "Metal Hydride? NO Protection, NO Problem and NO-Where to Hide", Scientific Update.

  • "5-Cyclobutyl-1h-pyrazol-4-ylamine (CAS 1933643-81-2) Product Specifications", AiFChem.

Method

Application Note: 5-Cyclobutyl-1H-pyrazol-4-ylamine as a Privileged Scaffold in Modern Agrochemical Discovery

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary & Strategic Rationale In the highly comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

In the highly competitive landscape of agrochemical discovery, the design of novel active ingredients requires precise control over physicochemical properties to ensure target-site complementarity, metabolic stability, and environmental safety. As a Senior Application Scientist, I frequently utilize 5-cyclobutyl-1H-pyrazol-4-ylamine (CAS 1933643-81-2) as a privileged molecular building block for lead generation[1].

The strategic rationale for employing this specific scaffold lies in its dual functionality:

  • The 4-Aminopyrazole Core: 4-aminopyrazoles are critical intermediates heavily utilized in the synthesis of modern crop protection molecules, including pesticidal thioethers[2]. The exocyclic amine serves as a highly reactive nucleophile for synthesizing amides, ureas, and sulfonamides.

  • The 5-Cyclobutyl Substituent: Unlike freely rotating alkyl chains, the cyclobutyl ring introduces a distinct "puckered" conformation. This structural rigidity reduces the entropic penalty upon binding to target enzymes. Furthermore, it provides superior lipophilicity compared to simpler analogs like 5-ethyl-1H-pyrazol-4-amine[3], enhancing cuticular penetration in plants and insects while extending the compound's half-life in soil matrices.

Target Applications in Crop Protection

The versatility of 5-cyclobutyl-1H-pyrazol-4-ylamine allows it to be integrated into several high-value agrochemical classes:

  • "Reverse-Amide" Succinate Dehydrogenase Inhibitors (SDHIs): Traditional SDHI fungicides (e.g., fluxapyroxad) consist of a pyrazole-4-carboxylic acid coupled to an aniline. However, fungi are rapidly developing target-site resistance via mutations in the SDHB/C/D subunits. By using 5-cyclobutyl-1H-pyrazol-4-ylamine, we can synthesize "reverse-amide" SDHIs. Reversing the amide bond alters the hydrogen-bonding vector within the ubiquinone-binding pocket of Complex II, potentially overcoming existing resistance mechanisms.

  • Pesticidal Thioethers & Nematicides: The 1H-pyrazol-4-amine core is a foundational precursor for novel pesticidal thioethers. These classes of molecules demonstrate potent, broad-spectrum efficacy against devastating agricultural pests in Phyla Arthropoda (insects/mites) and Nematoda[4].

Quantitative Structure-Activity Relationship (QSAR) Profiling

To justify the selection of the cyclobutyl variant over other commercially available building blocks, we must analyze the steric and lipophilic parameters. Table 1 summarizes the causality behind selecting the cyclobutyl substitution for advanced lead optimization.

Table 1: Physicochemical and Steric Comparison of 5-Substituted 1H-Pyrazol-4-amines

Substituent at C5Example CASEstimated CLogP (Scaffold)Steric Bulk (Molar Refractivity, cm³/mol)Agrochemical Advantage & Causality
Methyl 113140-10-60.4514.5Baseline fragment; low lipophilicity limits cuticular penetration.
Ethyl 1007541-02-70.9819.2Moderate soil mobility; susceptible to rapid microbial degradation[3].
Cyclopropyl 1247657-03-91.1521.0High metabolic stability; rigid planar geometry limits induced fit.
Cyclobutyl 1933643-81-21.6525.4Optimal lipophilicity; puckered conformation maximizes hydrophobic pocket filling[1].

Experimental Protocol: Synthesis of a "Reverse-Amide" SDHI Lead

Objective: Synthesize N-(5-cyclobutyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide. Design Principle: Every protocol must be a self-validating system. This workflow utilizes kinetic control to ensure regioselectivity and incorporates analytical checkpoints to prevent the propagation of errors.

Materials Required:
  • 5-cyclobutyl-1H-pyrazol-4-ylamine (CAS 1933643-81-2) (1.0 eq)

  • 3-(trifluoromethyl)benzoyl chloride (Electrophile, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (Base, 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

Step 1: Preparation of the Reaction Matrix

  • Action: Dissolve 1.0 eq of 5-cyclobutyl-1H-pyrazol-4-ylamine in anhydrous DCM (0.1 M concentration) under a strict nitrogen atmosphere.

  • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive acyl chloride. The nitrogen atmosphere prevents oxidative degradation of the electron-rich aminopyrazole core.

Step 2: Base Addition and Kinetic Control

  • Action: Add 2.5 eq of DIPEA to the solution. Immediately cool the reaction vessel to 0°C using an ice-water bath.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct without competing for the electrophile. Cooling to 0°C is the critical kinetic control mechanism; it suppresses unwanted N-acylation at the pyrazole ring nitrogens (N1/N2), directing the reaction selectively to the exocyclic 4-amine.

Step 3: Electrophilic Coupling

  • Action: Add 1.1 eq of 3-(trifluoromethyl)benzoyl chloride dropwise over 15 minutes. Allow the reaction to stir for 2 hours, gradually warming to room temperature.

Step 4: Quenching and Phase Separation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Self-Validation & Purification (Critical Checkpoints)

  • Validation Checkpoint 1 (LC-MS): Analyze the crude mixture via LC-MS. You must observe the[M+H]⁺ peak corresponding to the mono-acylated mass. Troubleshooting: If a di-acylated mass is observed, it indicates a failure in kinetic control (temperature was too high, or base was too strong), resulting in over-reaction at the pyrazole NH.

  • Purification: Purify the crude product via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the target compound.

  • Validation Checkpoint 2 (¹H-NMR in DMSO-d₆): The definitive proof of regioselectivity is the NMR spectrum. You must observe a highly deshielded broad singlet at ~12.5 ppm (confirming the pyrazole N-H remains unreacted) and a sharp singlet at ~10.0 ppm (the newly formed amide N-H). The presence of both peaks validates the structural integrity of the synthesized agrochemical lead.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical flow of the synthesis and the proposed mode of action of the resulting active ingredient.

SyntheticWorkflow A 5-Cyclobutyl-1H-pyrazol-4-ylamine (Nucleophile) C Amide Coupling (DIPEA, DCM, 0°C) A->C B Acyl Chloride (Electrophile) B->C D Crude N-Pyrazolyl Amide C->D Nucleophilic Acyl Substitution E HPLC Purification D->E Remove Byproducts F NMR/LC-MS Validation E->F Confirm Regioselectivity

Fig 1. Synthetic workflow and self-validation logic for pyrazole-4-amides.

SDHIBinding Target Fungal Complex II (SDH) Ubiquinone Binding Site Block Fungal Cell Death (Overcomes Resistance) Target->Block Inhibits Electron Transport Inhibitor Cyclobutyl-Pyrazolyl Amide (Agrochemical Lead) Sub1 Cyclobutyl Group (Hydrophobic Pocket) Inhibitor->Sub1 Sub2 Reverse Amide Bond (Altered H-Bond Vector) Inhibitor->Sub2 Sub3 Pyrazole Core (Pi-Pi Stacking) Inhibitor->Sub3 Sub1->Target Van der Waals Sub2->Target Hydrogen Bonding Sub3->Target Aromatic Interaction

Fig 2. Mode of action and binding interactions of reverse-amide SDHIs.

References

  • AiFChem. "1933643-81-2 | 5-Cyclobutyl-1h-pyrazol-4-ylamine." AiFChem Product Catalog. 1

  • BLD Pharm. "1007541-02-7 | 5-Ethyl-1H-pyrazol-4-amine." BLD Pharm Product Catalog. 3

  • Dow AgroSciences LLC. "Molecule having pesticidal utility, and compositions, and processes, related thereto." U.S. Patent 11,691,961 B2, issued July 4, 2023. 4

  • Dow AgroSciences LLC. "Processes for the preparation of pesticide compounds." U.S. Patent 10,233,155 B2, issued March 19, 2019. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 5-Cyclobutyl-1H-pyrazol-4-ylamine Synthesis

Knowledge Base > Synthesis Optimization > Article #402 Welcome to the Application Science Technical Support Knowledge Base. The synthesis of 4-aminopyrazoles—particularly those bearing bulky alkyl groups like 5-cyclobuty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Synthesis Optimization > Article #402

Welcome to the Application Science Technical Support Knowledge Base. The synthesis of 4-aminopyrazoles—particularly those bearing bulky alkyl groups like 5-cyclobutyl-1H-pyrazol-4-ylamine (often existing in equilibrium with its 3-cyclobutyl tautomer)—presents unique chemoselectivity and purification challenges.

This guide is designed for drug development professionals and process chemists experiencing yield bottlenecks, typically occurring during the reduction of the 4-nitro intermediate or the functionalization of the pyrazole core.

Quantitative Yield Comparison: 4-Nitro Reduction Methods

The most common synthetic bottleneck is the reduction of 4-nitro-5-cyclobutyl-1H-pyrazole to the target amine. Table 1 summarizes the empirical data for various reduction methodologies, highlighting why classical methods often fail for this specific scaffold.

Table 1: Comparison of Reduction Methods for 4-Nitropyrazoles

Reduction MethodologyReagents & ConditionsTypical YieldCausality & Process Notes
Classical Dissolving Metal Fe powder, NH₄Cl, EtOH/H₂O, 80°C40–50%Poor. The highly polar aminopyrazole becomes sequestered within the gelatinous iron oxide sludge during workup, severely depressing isolated yields[1].
Direct Hydrogenation H₂ gas (8 bar), Pd/C, MeOH, 25°C50–65%Moderate. Prone to stalling. Uncontrolled H₂ addition leads to the accumulation of nitroso and hydroxylamine intermediates, which condense into stable, dead-end azoxy dimers.
Stannous Chloride SnCl₂, conc. HCl, 60°C70–80%Good but Harsh. Effective reduction, but generates stoichiometric heavy metal waste. The highly acidic conditions complicate the isolation of the free amine base.
Transfer Hydrogenation Potassium formate, Pd/C, EtOH, 70°C>85% Optimal. Formate provides a slow, controlled release of active hydrogen on the Pd surface, preventing the buildup of reactive intermediates and avoiding dimer formation[2].
Troubleshooting & FAQs

Q1: I am using the standard Iron/Ammonium Chloride reduction on 4-nitro-5-cyclobutyl-1H-pyrazole, but my isolated yield is stuck below 50%. Where is my product going? A1: Your product is likely trapped in the iron sludge. Process chemists at Genentech observed a similarly low yield (~49%) when utilizing iron/ammonium chloride for the reduction of related 4-nitro-1H-pyrazoles[1]. The 4-aminopyrazole core is highly polar and coordinates strongly with iron oxides. Solution: Switch to a transfer hydrogenation protocol (see Protocol A below). If you must use iron, perform the filtration over a tightly packed Celite pad while the mixture is boiling hot, and wash the pad exhaustively with hot ethyl acetate and methanol.

Q2: During direct catalytic hydrogenation (H₂ balloon or Parr shaker with Pd/C), my reaction stalls. TLC shows the disappearance of the starting material but the appearance of multiple new spots. What is happening? A2: You are observing the formation of azoxy dimers. The reduction of a nitro group proceeds stepwise: Nitro → Nitroso → Hydroxylamine → Amine. If the local concentration of hydrogen on the catalyst surface is uneven, the highly reactive nitroso and hydroxylamine intermediates diffuse into the bulk solvent and condense with each other to form an azoxy dimer, which is notoriously difficult to reduce further. Solution: Use Potassium Formate as a hydrogen donor[2]. It decomposes cleanly on Pd/C to release H₂ at a steady, controlled rate, ensuring intermediates are reduced to the amine before they can diffuse and dimerize.

Q3: The nitration/reduction route is proving too problematic for scale-up. Is there a de novo approach to form the C-N bond directly? A3: Yes. You can bypass the nitro intermediate entirely by utilizing a Buchwald-Hartwig cross-coupling strategy starting from 4-iodo-5-cyclobutyl-1H-pyrazole[3]. This palladium-catalyzed amination is a cornerstone of modern synthetic chemistry for 4-aminopyrazoles, offering a versatile method to couple the pyrazole core with ammonia equivalents (such as benzophenone imine, followed by mild acidic hydrolysis)[3].

Mechanistic & Workflow Visualizations

RouteSelection Start Starting Material 5-Cyclobutyl-1H-pyrazole RouteA Route A: Nitration Start->RouteA HNO3/H2SO4 RouteB Route B: Iodination Start->RouteB I2 / KI Nitro 4-Nitro-5-cyclobutyl-1H-pyrazole RouteA->Nitro Iodo 4-Iodo-5-cyclobutyl-1H-pyrazole RouteB->Iodo Red1 Fe/NH4Cl Reduction Yield: ~49% Nitro->Red1 Traditional Red2 Transfer Hydrogenation Yield: >85% Nitro->Red2 Optimized Buchwald Buchwald-Hartwig Amination Yield: 75-85% Iodo->Buchwald Pd(dba)2, Amine Target Target Compound 5-Cyclobutyl-1H-pyrazol-4-ylamine Red1->Target Red2->Target Buchwald->Target

Decision tree for 5-cyclobutyl-1H-pyrazol-4-ylamine synthesis highlighting optimized pathways.

Mechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +H2 (Pd/C) Hydrox Hydroxylamine (-NHOH) Nitroso->Hydrox +H2 (Pd/C) Azoxy Azoxy Dimer (Dead End) Nitroso->Azoxy Excess Nitroso Amine Amine (-NH2) Hydrox->Amine +H2 (Pd/C) Hydrox->Azoxy

Nitro reduction pathway showing the azoxy dimer dead-end avoided by transfer hydrogenation.

Validated Experimental Protocols
Protocol A: High-Yield Transfer Hydrogenation of 4-Nitro-5-cyclobutyl-1H-pyrazole

Scientific Rationale: This protocol utilizes potassium formate as a surrogate for H₂ gas. The slow, in situ generation of hydrogen on the palladium surface ensures complete reduction without the formation of azoxy dimers, representing a marked improvement in convenience, safety, and yield over high-pressure H₂ systems[2].

Materials:

  • 4-Nitro-5-cyclobutyl-1H-pyrazole (1.0 equiv)

  • Potassium formate (10.0 equiv)

  • 10% Pd/C (0.05 equiv by weight of Pd)

  • Ethanol / Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-5-cyclobutyl-1H-pyrazole in the Ethanol/Water mixture.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Caution: Pd/C is pyrophoric; add under a gentle stream of nitrogen.

  • Donor Addition: Add potassium formate in one portion.

  • Reaction: Heat the mixture to 70°C.

    • Self-Validation Check: The reaction mixture will vigorously evolve CO₂ gas. The initial bright yellow color of the nitro compound will gradually fade to a pale/colorless solution over 1–2 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the nitro mass [M+H]⁺ and the emergence of the amine mass.

  • Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C. Wash the Celite pad with copious amounts of hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with Ethyl Acetate, dry the combined organics over Na₂SO₄, and concentrate to afford the pure 5-cyclobutyl-1H-pyrazol-4-ylamine.

Protocol B: Buchwald-Hartwig Amination of 4-Iodo-5-cyclobutyl-1H-pyrazole

Scientific Rationale: For substrates where nitration is poorly regioselective, direct iodination at the C4 position followed by Pd-catalyzed cross-coupling provides absolute regiocontrol. The use of a bulky, electron-rich phosphine ligand (e.g., tBuDavePhos) is critical to facilitate the reductive elimination step and prevent β-hydride elimination[3].

Materials:

  • 4-Iodo-5-cyclobutyl-1H-pyrazole (1.0 equiv) (Note: N1 protection with a Trityl or THP group is highly recommended to prevent catalyst poisoning).

  • Benzophenone imine (1.2 equiv) - Ammonia surrogate

  • Pd(dba)₂ (5 mol%)

  • tBuDavePhos (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous, degassed Toluene

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the protected 4-iodo-5-cyclobutyl-1H-pyrazole, Pd(dba)₂, tBuDavePhos, and NaOtBu. Evacuate and backfill the vessel with argon three times[3].

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by benzophenone imine.

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

    • Self-Validation Check: The solution will undergo a distinct color change (typically dark red/brown to lighter amber) as the active Pd(0) species enters the catalytic cycle.

  • Deprotection: Cool to room temperature, filter through a short plug of silica, and concentrate. Dissolve the crude imine in THF and add 1M HCl (aqueous) to hydrolyze the imine and remove the N-protecting group simultaneously (if using acid-labile groups like THP/Trityl).

  • Isolation: Basify the aqueous layer to pH 10 with NaOH, extract with Dichloromethane, dry, and concentrate to yield the target amine.

References
  • "Metal Hydride? NO Protection, NO Problem and NO-Where to Hide", Scientific Update.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9V2Jgn6shNz8GtUz2u_1WA4fvOPUZQLP-18cRuhDl1Ymjz6bandR07emLoYkabSWplyx5Q3pCP3ySYKk8Y-UNDsk1wjjM7QRw3eae9RsbFkUPKHtVTxDVcuwTKq_oj5dfBkgfFdkfMVwrBOGC7sTXLG5WhdadMwNr87_B6tpdb_CY8DEe0cHHsoSXOqY3AcSEtQe9UXQBEf4dz5-1zBOyHbMSRjDN9jerrx0MXBS8LxCVHg==]
  • "Synthesis of amino-functionalized di(trispyrazolylborato)iron(II) spin crossover complexes", Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIxu_FE--0euC3ZSixJnXZA5PVsto2vTTq_R9lswudKSQem57RtRx_UUsu1ojYHYDxATbPUJxNz-Si-hsVMJlokjx7U-YyZURAPgngzdltuPaSuwz6Zk7_6032dmSZbnDYuga_V82OUnMc_r3N_HjUvEqOyXK-WlA1wPBsK92iQna_0RNinVor-g==]
  • "Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiaMuIFzVKw_JdjOnbXwWbgej2hb7A8wfgcUl8L6ejaFFXnBGw_bmsInI7f2rigwODGW_4qS9QAQn91hphzcAbpJH9a1-2ifimwNk-3_op__Xpj0_iDIrwNcXPVya_Uzdn0e47M9PwWLphgDX1rbJfr1Usme4jxbtOKNRkmyYlGzU26HYq8k4g2cvQWyPNdylosNTMX69andnhRO3iIiCx2jfKJTZSn-6s5YulIUjdf01IO2fZ]

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole-4-Amine Synthesis

Welcome to the Pyrazole-4-Amine Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting guides, validated protocols, and mechanistic insights for resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazole-4-Amine Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting guides, validated protocols, and mechanistic insights for researchers dealing with side reactions in the synthesis of 4-aminopyrazole scaffolds. This heterocycle is a privileged pharmacophore, particularly critical in the development of Janus kinase (JAK) inhibitors and other oncology therapeutics[1].

Section 1: C-N Cross-Coupling (Buchwald-Hartwig Amination)

FAQ 1: Why am I observing significant dehalogenation of my 4-halopyrazole instead of the desired amination product?

Causality & Insight: Dehalogenation is a classic side reaction during the palladium-catalyzed Buchwald-Hartwig amination of 4-halopyrazoles when the amine coupling partner possesses β-hydrogens (e.g., piperidine, pyrrolidine)[1]. After the oxidative addition of the 4-halopyrazole to the Pd(0) center and subsequent amine coordination, the Pd(II) intermediate can undergo rapid β-hydride elimination rather than the desired reductive elimination[2]. This yields an imine side product and a Pd-hydride species, which subsequently reductively eliminates to give the dehalogenated pyrazole.

Solution: The choice of the catalytic system must be dictated by the amine's structure. While Pd-catalysis (e.g., Pd(dba)₂ with Xantphos) is highly efficient for anilines and amines lacking β-hydrogens, copper-catalyzed Ullmann-type coupling (e.g., CuI with 2-isobutyrylcyclohexanone) suppresses β-hydride elimination, favoring the desired C4-amination[1].

G Start Amine Substrate CheckBeta Contains β-hydrogens? Start->CheckBeta PdCat Pd Catalysis (e.g., Pd(dba)2) Ligand: Xantphos / RuPhos CheckBeta->PdCat No (e.g., Anilines) CuCat Cu Catalysis (e.g., CuI) Ligand: 2-isobutyrylcyclohexanone CheckBeta->CuCat Yes (e.g., Piperidine) SideRxn Risk: β-Hydride Elimination (Dehalogenation Side Product) PdCat->SideRxn If β-H present Success 4-Aminopyrazole Product PdCat->Success CuCat->Success

Catalyst selection workflow for C4-amination of pyrazoles to avoid β-hydride elimination.

Quantitative Data: Catalyst Selection vs. Yield Outcomes

The following table summarizes expected outcomes based on the amine structure and catalyst choice[2].

Amine TypeExample Substrateβ-Hydrogens?Optimal Catalyst SystemMajor Side ReactionExpected Yield
Primary ArylAnilineNoPd(dba)₂ / XantphosHomocoupling>90%
Sec. AliphaticPiperidineYesCuI / 2-isobutyrylcyclohexanoneNone (Suppressed)70–85%
Sec. AliphaticPiperidineYesPd(dba)₂ / Xantphosβ-Hydride Elimination<20%
Self-Validating Protocol: Copper-Catalyzed Amination of 4-Iodopyrazoles
  • Preparation: In an oven-dried Schlenk tube under an inert argon atmosphere, combine 4-iodo-1-tritylpyrazole (1.0 equiv), CuI (0.1 equiv), and KOtBu (2.0 equiv)[1]. Causality: The inert atmosphere is critical; oxygen will irreversibly oxidize the Cu(I) catalyst to inactive Cu(II), halting the catalytic cycle.

  • Reagent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous DMF, the secondary aliphatic amine (1.2 equiv), and 2-isobutyrylcyclohexanone ligand (0.2 equiv) via syringe[1].

  • Reaction: Seal the tube and heat to 100–120 °C with vigorous stirring[1].

  • Validation & Monitoring: Monitor the reaction via LC-MS. Self-Validation Check: The reaction is progressing correctly if the starting material mass [M+H]+ decreases while the product mass increases. If a mass corresponding to the dehalogenated pyrazole [M-I+H]+ appears, the temperature may be too high or the ligand has degraded[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and quench with water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate[1]. Purify via silica gel chromatography.

Section 2: Nitration and Reduction Pathways

FAQ 2: During the reduction of 4-nitropyrazole, my reaction mixture turns dark orange/red, and LC-MS shows a mass corresponding to a dimer. What happened?

Causality & Insight: The reduction of the nitro group to an amine proceeds sequentially through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If the reduction kinetics are too slow, or if the reaction is conducted in a highly alkaline environment, the unreacted electrophilic nitroso intermediate can condense with the newly formed nucleophilic hydroxylamine or primary amine. This generates intensely colored azo (-N=N-) or azoxy (-N(O)=N-) dimeric side products.

Solution: Ensure rapid and complete reduction by using a high-activity catalyst (e.g., fresh Pd/C under elevated H₂ pressure)[3] or a robust dissolving metal reduction (Fe/HCl)[4]. Maintaining acidic conditions prevents the base-catalyzed condensation of these reactive intermediates.

G NitroPyr 4-Nitro-1H-pyrazole Nitroso Nitroso Intermediate NitroPyr->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Dimer Azo/Azoxy Dimers (Colored Impurities) Nitroso->Dimer Condensation (Basic/Slow) AminoPyr 4-Amino-1H-pyrazole Hydroxylamine->AminoPyr Reduction (Acidic/Rapid) Hydroxylamine->Dimer Condensation

Reaction pathways and side reactions in the reduction of 4-nitropyrazoles.

Self-Validating Protocol: Dissolving Metal Reduction (Fe/HCl) of 4-Nitropyrazole
  • Solvation: Dissolve 4-nitro-1H-pyrazole (1.0 equiv) in a 1:1 mixture of EtOH/H₂O in a round-bottomed flask equipped with a stir bar[4].

  • Iron Addition: Add Fe powder (20 equiv) as a suspension. Causality: A large excess of iron provides a massive surface area for electron transfer, ensuring the reduction kinetics outpace any bimolecular condensation of intermediates[4].

  • Activation: Heat the system to 95 °C. Once at temperature, add concentrated HCl dropwise[4]. Causality: HCl etches the iron oxide passivation layer, exposing active Fe(0) surfaces and providing the requisite protons for the reduction.

  • Validation & Monitoring: Reflux for 90 minutes. Self-Validation Check: Monitor by TLC (50% EtOAc/hexanes). The reaction is complete when the UV-active 4-nitropyrazole spot (Rf ~0.6) completely disappears and a new, highly polar, ninhydrin-active spot (Rf ~0.1) appears[3]. If the solution turns deep red/orange, azoxy dimers are forming due to insufficient acid or inactive iron.

  • Workup: Filter the hot mixture through Celite to remove iron salts. Concentrate the filtrate under reduced pressure to afford the 1H-pyrazole-4-amine[4].

Section 3: Regioselectivity in De Novo Cyclization

FAQ 3: When condensing monosubstituted hydrazines with β-ketoaldehydes, I get a mixture of 1,3- and 1,5-substituted 4-aminopyrazole regioisomers. How can I control this?

Causality & Insight: The cyclization of monosubstituted hydrazines (R-NH-NH₂) with 1,3-dielectrophiles (like enaminones or β-ketoaldehydes) involves two competing nucleophilic attacks[5]. The terminal nitrogen (NH₂) is more sterically accessible but less nucleophilic than the internal nitrogen (NH). Differences in the electrophilicity of the two carbonyl/enamine carbons dictate the regiochemical outcome. If the electrophilic centers are similar in reactivity, a mixture of 1,3-substituted and 1,5-substituted pyrazoles results[6].

Solution: Utilize sterically hindered hydrazines to favor the 1,5-regioisomer, or employ protecting group strategies (e.g., SEM or trityl protection) post-synthesis on the unsubstituted pyrazole to separate regioisomers efficiently[6]. Alternatively, using a highly biased dielectrophile (e.g., an enaminone where one center is significantly more reactive) improves regioselectivity[5].

Quantitative Data: Regioselectivity Outcomes
Hydrazine Substituent1,3-DielectrophileDominant RegioisomerCausality / Driving Force
Small Alkyl (Methyl)Enaminone1,3-SubstitutedKinetic attack of terminal NH₂ on the most electrophilic carbon[5]
Bulky Aryl/AlkylEnaminone1,5-SubstitutedSteric hindrance forces the internal NH to attack the less hindered site[5]
Unsubstitutedβ-KetoaldehydeTautomeric MixtureLack of steric bias leads to rapid tautomerization of the pyrazole ring[6]

References

  • Title: Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives Source: Benchchem URL: 1

  • Title: RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Source: DOI.org / Tetrahedron URL: 5

  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: NIH.gov (PMC) URL: 2

  • Title: Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379 Source: ACS Publications URL: 6

  • Title: 28466-26-4 | 4-Amino-1H-pyrazole | Amines Source: Ambeed URL: 3

  • Title: Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA Source: ACS Omega URL: 4

Sources

Troubleshooting

Technical Support Center: 5-Cyclobutyl-1H-pyrazol-4-ylamine Purification &amp; Troubleshooting

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of heteroaromatic building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of heteroaromatic building blocks.

5-Cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) is a highly valuable intermediate in drug discovery, particularly for kinase inhibitor synthesis [3]. However, like most 1H-pyrazol-4-amines, it presents a trifecta of purification challenges: high polarity, tautomerism-induced chromatographic tailing, and severe oxidative instability [1]. While the cyclobutyl substitution at the 5-position provides slightly more lipophilicity than the ubiquitous 1-methyl analogue, the core aminopyrazole scaffold dictates the primary handling strategies.

Below is our definitive troubleshooting guide, mechanistic explanations, and validated protocols to ensure high-yield, high-purity recovery of this compound.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my purified product turn pink or brown upon concentration or storage?

The Causality: This is the most common issue with aminopyrazoles. The 1H-pyrazol-4-amine core is highly electron-rich. Upon exposure to atmospheric oxygen and ambient light, the free primary amine undergoes radical-mediated oxidation, forming highly conjugated, intensely colored azo and azoxy dimers [1]. Even trace amounts of these impurities (<0.5%) will turn the entire batch pink or dark brown. The Solution:

  • Avoid the freebase when possible: Isolate and store the compound as a hydrochloride (HCl) salt. Protonation of the amine drastically reduces the electron density of the pyrazole ring, shutting down the oxidation pathway [1].

  • Inert atmosphere: If the freebase must be isolated, concentrate it under vacuum at low temperatures (<40 °C) and backfill the flask with Argon or Nitrogen.

Q2: I am losing over 50% of my product during the aqueous workup. How do I improve recovery?

The Causality: The combination of the primary amine (hydrogen bond donor/acceptor) and the pyrazole ring (tautomeric, highly polar) gives this molecule massive aqueous solubility. Standard extractions with dichloromethane (DCM) or ethyl acetate (EtOAc) will fail to partition the compound into the organic layer effectively. The Solution: Abandon standard aqueous extractions. Instead, use a Strong Cation Exchange (SCX-2) catch-and-release strategy [4] (see Protocol A). If an aqueous workup is absolutely mandatory, saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic mixture, such as EtOAc/Isopropanol (3:1 v/v).

Q3: My compound streaks across the entire TLC plate and tails severely on a silica gel column. What is the correct solvent system?

The Causality: Unmodified silica gel contains acidic silanol groups (pKa ~4.5). The basic primary amine and the tautomeric pyrazole NH of your product interact strongly with these silanols, causing irreversible adsorption and severe peak tailing. The Solution: Reverse-phase (C18) chromatography is highly preferred. If you are restricted to normal-phase silica, you must deactivate the silica by adding a basic modifier. Use a solvent system of DCM/MeOH with 1-2% Triethylamine (Et3N) or 1% aqueous NH₄OH .

Part 2: Logical Workflows & Visualizations

To conceptualize the handling of 5-cyclobutyl-1H-pyrazol-4-ylamine, follow the decision tree and stabilization pathways below.

Workflow Start Crude 5-cyclobutyl-1H- pyrazol-4-ylamine AqWorkup Aqueous Workup Required? Start->AqWorkup SaltOut Salting Out Extraction (EtOAc/IPA 3:1 + NaCl) AqWorkup->SaltOut Yes SCX SCX-2 Catch & Release (MeOH -> 2M NH3/MeOH) AqWorkup->SCX No Chrom Chromatographic Purification SaltOut->Chrom SCX->Chrom RP Reverse-Phase HPLC (C18, 0.1% NH4OH) Chrom->RP Optimal NP Normal-Phase Silica (DCM/MeOH/Et3N) Chrom->NP High Tailing Risk Salt HCl Salt Formation (Stable Storage) RP->Salt NP->Salt

Figure 1: Decision tree for the workup and purification of 5-cyclobutyl-1H-pyrazol-4-ylamine.

Mechanism Freebase Freebase Amine (Electron-Rich) O2 O2 / Light (Radical Oxidation) Freebase->O2 Acid HCl in IPA (Protonation) Freebase->Acid Degradation Azo/Azoxy Dimers (Pink/Brown Impurities) O2->Degradation StableSalt Ammonium Salt (Electron-Poor, Stable) Acid->StableSalt

Figure 2: Mechanistic pathway of aminopyrazole oxidative degradation vs. acid stabilization.

Part 3: Quantitative Data & Chromatographic Behavior

Understanding the physical state of the molecule is critical for designing your purification. Table 1 summarizes the expected behavior of the compound in its freebase versus salt forms.

ParameterFreebase Form (Neutral)HCl Salt Form (Protonated)Practical Experimental Implication
Aqueous Solubility High (Particularly in neutral/acidic pH)Very High (>100 mg/mL)Avoid standard aqueous workups; use SCX-2 or salting-out methods.
Oxidation Susceptibility High (Turns pink/brown in hours)Low (Stable for months)Always store as the HCl salt under inert gas [1].
Silica Gel (NP) Behavior Severe tailing (Rf ~0.1 in 10% MeOH/DCM)Irreversibly binds to silicaAdd 1-2% Et3N to NP eluents to block acidic silanols.
C18 (RP) Behavior Elutes late (requires basic modifier)Elutes early (highly polar)Use 0.1% aqueous NH₄OH / Acetonitrile for sharp RP peaks.

Part 4: Self-Validating Experimental Protocols

Protocol A: SCX-2 Catch-and-Release Purification

This protocol bypasses aqueous extraction entirely, capturing the basic amine on a sulfonic acid resin while neutral/acidic impurities are washed away [4].

  • Preparation: Condition a pre-packed SCX-2 cartridge (Strong Cation Exchange) with 3 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve your crude reaction mixture in a minimum amount of MeOH or DCM/MeOH (1:1) and load it onto the cartridge.

  • Washing (The "Catch"): Wash the cartridge with 3 CV of MeOH, followed by 2 CV of DCM.

    • Self-Validation Check: Spot the washings on a TLC plate. Your product should not be present. If it is, the cartridge capacity was exceeded.

  • Elution (The "Release"): Elute the target compound using 3 CV of 2.0 M Ammonia in Methanol (NH₃/MeOH).

    • Self-Validation Check: Spot the ammonia fractions on TLC. A UV-active spot that stains dark purple/brown with Ninhydrin confirms the elution of 5-cyclobutyl-1H-pyrazol-4-ylamine.

  • Concentration: Evaporate the ammoniacal fractions under reduced pressure at <40 °C. Immediately proceed to Protocol B to prevent oxidation.

Protocol B: Hydrochloride Salt Formation & Stabilization

To ensure long-term stability and prevent the formation of pink azo-dimers, the freebase must be converted to its HCl salt[1, 2].

  • Dissolution: Dissolve the freshly purified freebase from Protocol A in anhydrous Isopropanol (IPA) (approx. 5 mL/g).

  • Acidification: Place the flask in an ice bath (0 °C) under a nitrogen atmosphere. Slowly add 1.1 equivalents of 4M HCl in Dioxane (or HCl in IPA) dropwise.

  • Crystallization: Stir the mixture for 30 minutes. A white to off-white precipitate should form. If precipitation is slow, add an equal volume of anhydrous Diethyl Ether or Heptane as an anti-solvent.

  • Isolation: Filter the solid rapidly through a Buchner funnel under a stream of nitrogen. Wash the filter cake with cold Diethyl Ether.

  • Drying: Dry the solid in a vacuum oven at 40 °C overnight.

    • Self-Validation Check: The final product should be a free-flowing white solid. A pink tint indicates trace oxidation occurred prior to or during salt formation.

References

  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation Organic Process Research & Development, ACS Publications. URL:[Link]

  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Organic Process Research & Development, ACS Publications. URL:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation National Center for Biotechnology Information (PMC). URL:[Link]

Optimization

Technical Support Center: Optimizing 5-Cyclobutyl-1H-pyrazol-4-ylamine Synthesis

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of 5-cyclobutyl-1H-pyrazol-4-ylamine (CAS: 19...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of 5-cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2). As a Senior Application Scientist, I have structured this portal to move beyond basic protocols—focusing instead on the mechanistic causality behind each reaction step and providing self-validating workflows to ensure high-fidelity results.

Synthetic Workflow Overview

Below is the validated synthetic pathway for constructing the 5-cyclobutyl-1H-pyrazol-4-ylamine core, moving from the cyclobutyl precursor through to the final amine isolation.

Workflow Start Cyclobutanecarboxylic Acid Derivatives Step1 Claisen Condensation (1,3-Diketone Formation) Start->Step1 Step2 Cyclization with Hydrazine (Pyrazole Ring Formation) Step1->Step2 Intermediate 5-Cyclobutyl-1H-pyrazole Step2->Intermediate Step3 Electrophilic Nitration (HNO3/H2SO4, 0°C) Intermediate->Step3 Nitro 5-Cyclobutyl-4-nitro-1H-pyrazole Step3->Nitro Step4 Reduction (SnCl2/HCl or Pd/C, H2) Nitro->Step4 Target 5-Cyclobutyl-1H-pyrazol-4-ylamine Step4->Target

Workflow for the de novo synthesis of 5-cyclobutyl-1H-pyrazol-4-ylamine.

Troubleshooting & FAQs

Q1: During the cyclization step using hydrazine, I observe a mixture of regioisomers and unreacted starting material. How can I drive the reaction to completion and improve regioselectivity?

Expertise & Experience: The formation of the pyrazole ring from a 1,3-dicarbonyl equivalent (e.g., a cyclobutyl-substituted β -keto enamine) and hydrazine is highly dependent on the pH of the reaction medium. While basic conditions can favor the formation of 5-aminopyrazoles when using [1], standard Knorr-type pyrazole syntheses from diketones benefit significantly from acidic catalysis.

Causality: Hydrazine is a strong nucleophile, but its initial attack on the more electrophilic carbonyl carbon dictates the overall [2]. Using an acid catalyst (like glacial acetic acid) protonates the carbonyl oxygen, increasing its electrophilicity. This lowers the activation energy for the subsequent dehydration step, rapidly driving the formation of the stable aromatic pyrazole ring and preventing the accumulation of open-chain hydrazone intermediates.

Self-Validating Protocol: Run the reaction in absolute ethanol with 1.2 equivalents of hydrazine hydrate and 0.1 equivalents of glacial acetic acid. The reaction is a self-validating system: as dehydration proceeds, the byproduct water will slightly alter the reflux temperature, and TLC will show the complete disappearance of the highly UV-active diketone starting material, replaced by a single, lower-Rf pyrazole spot.

Q2: Electrophilic nitration of 5-cyclobutyl-1H-pyrazole yields significant oxidative byproducts. How can I selectively nitrate the C4 position?

Expertise & Experience: The pyrazole ring is electron-rich, making the C4 position highly susceptible to electrophilic aromatic substitution. However, harsh nitrating conditions (e.g., fuming nitric acid at elevated temperatures) can oxidize the cyclobutyl ring or lead to unwanted N-nitration.

Causality: The nitronium ion ( NO2+​ ) generated in mixed acids is highly reactive. By maintaining the reaction temperature strictly between 0°C and 5°C using a standard nitrating mixture (concentrated H2​SO4​ and 65% HNO3​ ), you control the kinetics. In strong acid, the pyrazole nitrogen is protonated, which mildly deactivates the ring. This deactivation prevents over-oxidation of the cyclobutyl group while still allowing selective C4 nitration due to the inherent directing effects of the [3].

Self-Validating Protocol: Dissolve the pyrazole in cold conc. H2​SO4​ . Add a pre-cooled mixture of HNO3​ / H2​SO4​ dropwise. The reaction mixture will transition from pale yellow to deep orange. Quenching the mixture over crushed ice immediately precipitates the 4-nitro intermediate as a solid, providing instant visual validation of successful conversion and allowing isolation via simple filtration.

Q3: What is the optimal method for reducing the 4-nitro intermediate to 5-cyclobutyl-1H-pyrazol-4-ylamine without degrading the molecule?

Expertise & Experience: Reduction of 4-nitropyrazoles is the most critical step. While catalytic hydrogenation (Pd/C, H2​ ) is atom-economical, it can sometimes lead to partial ring saturation or hydrogenolysis if the catalyst loading is too high. Chemical reduction using Tin(II) chloride ( SnCl2​ ) in concentrated HCl is a highly robust alternative for bench-scale synthesis.

Causality: SnCl2​ provides a mild, single-electron transfer reduction mechanism that specifically targets the nitro group without affecting the aromaticity of the pyrazole or the cyclobutyl appendage. Furthermore, conducting the reaction in concentrated HCl facilitates the direct isolation of the product as a stable hydrochloride salt, which prevents the spontaneous oxidation often observed with [4].

Self-Validating Protocol: Follow the detailed methodology in Section 4. The initial dissolution of the nitro compound followed by the precipitation of the amine hydrochloride salt upon cooling serves as an internal, visual indicator of reaction progression and completion.

Quantitative Data: Reduction Condition Optimization

To assist in selecting the appropriate reduction strategy for your specific scale and purity requirements, refer to the comparative data below:

Reduction MethodReagents & ConditionsTypical YieldPurity & Impurity ProfileScalability & Notes
Catalytic Hydrogenation 10% Pd/C, H2​ (1 atm), MeOH, RT85–90%High purity; risk of trace over-reduction.Excellent for process chemistry. Requires pressure reactor.
Tin(II) Chloride SnCl2​⋅2H2​O , conc. HCl, EtOH, 70°C90–95%Excellent; forms stable HCl salt; trace Sn impurities.Ideal for bench-scale[4]. Poor for process scale due to heavy metal waste.
Zinc / Ammonium Chloride Zn dust, NH4​Cl , MeOH/ H2​O , RT75–80%Moderate; can leave unreacted nitroso intermediates.Moderate. Requires rigorous filtration of zinc salts.

Step-by-Step Methodology: SnCl2​ Reduction of 4-Nitro-5-cyclobutyl-1H-pyrazole

This protocol details the synthesis of the target amine as a stable hydrochloride salt, ensuring maximum shelf-life and handling ease.

Materials Required:

  • 4-Nitro-5-cyclobutyl-1H-pyrazole (1.0 eq)

  • Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) (5.0 eq)

  • Concentrated Hydrochloric Acid (37%)

  • Absolute Ethanol

Step 1: Reagent Preparation & Setup

  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspend 4-nitro-5-cyclobutyl-1H-pyrazole (10 mmol) in 20 mL of absolute ethanol.

  • In a separate beaker, dissolve SnCl2​⋅2H2​O (50 mmol) in 15 mL of concentrated HCl. (Note: The dissolution is endothermic; allow it to reach room temperature before proceeding).

Step 2: Addition & Reaction

  • Add the acidic SnCl2​ solution dropwise to the pyrazole suspension over 10 minutes at room temperature.

  • Heat the reaction mixture to 70°C. The suspension will initially clear as the nitro compound dissolves, followed by a slight color change to pale yellow.

  • Maintain heating for 2 hours. Monitor via TLC (DCM:MeOH 9:1); the UV-active nitro spot will disappear, replaced by a highly polar, ninhydrin-active amine spot.

Step 3: Workup & Isolation

  • Cool the reaction mixture to 0°C in an ice bath. The 5-cyclobutyl-1H-pyrazol-4-ylamine hydrochloride salt will begin to precipitate[4].

  • If precipitation is incomplete, add 10 mL of cold diethyl ether to force the salt out of solution.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove residual tin salts and water.

  • Dry the white to off-white solid in a vacuum desiccator over P2​O5​ overnight.

Step 4: Validation

  • Verify the product via 1H NMR (DMSO- d6​ ): Look for the disappearance of the highly deshielded pyrazole C3-H proton characteristic of the nitro precursor, and the appearance of a broad NH3+​ signal around 10.0 ppm.

References

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules (MDPI). Available at:[Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]

  • Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. Journal of Organic Chemistry (PubMed). Available at:[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Pyrazole Synthesis Support Center: Mastering Regiocontrol

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the classic problem of regioselectivity during pyrazole ring formation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the classic problem of regioselectivity during pyrazole ring formation. The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemicals, but synthesizing specific 3- or 5-substituted regioisomers can be a significant bottleneck.

This guide is designed to troubleshoot common regioselectivity issues, explain the underlying causality of these reactions, and provide field-proven, self-validating protocols to ensure you isolate the exact isomer you need.

Troubleshooting FAQs: Diagnostics & Solutions

Q1: I am using the standard Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone and a substituted hydrazine, but I keep getting a 1:1 mixture of regioisomers. Why is this happening?

The Causality: The Knorr pyrazole synthesis is notorious for poor regiocontrol when using unsymmetrical 1,3-dicarbonyls[1]. A substituted hydrazine ( R−NH−NH2​ ) possesses two nitrogen atoms with different properties: the terminal primary amine ( −NH2​ ) is more nucleophilic and less sterically hindered than the internal secondary amine ( −NH−R ).

In a perfect system, the more nucleophilic −NH2​ would selectively attack the most electrophilic carbonyl of your 1,3-diketone. However, the difference in electrophilicity between the two carbonyls in a standard 1,3-diketone is often negligible. Because the activation energies for the two competing initial nucleophilic attacks are nearly identical, the reaction diverges into two parallel pathways, yielding a mixture of 3-substituted and 5-substituted pyrazoles[1].

Q2: How can I synthetically differentiate the two electrophilic centers to force the reaction down a single pathway?

The Solution: The most reliable method is to abandon the 1,3-diketone and instead use an enaminone [2]. By reacting a methyl ketone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA), you convert one of the potential carbonyls into an enamine.

This creates a highly polarized, push-pull system. The carbonyl carbon remains a "hard" electrophile, while the β -carbon of the enamine becomes a "soft" electrophile (a Michael acceptor). When you introduce your substituted hydrazine, the reaction becomes highly predictable: the soft, highly nucleophilic −NH2​ selectively undergoes a Michael addition at the β -carbon, followed by cyclization of the −NH−R group at the hard carbonyl center. This typically results in >95:5 regioselectivity[2].

Q3: I cannot use enaminones due to substrate limitations. Can I alter the reaction conditions of my 1,3-diketone to improve the regioisomeric ratio (rr)?

The Solution: Yes, solvent effects can heavily influence the transition state of the intermediate hydrazone formation. Switching from standard solvents (like ethanol) to strongly hydrogen-bonding, fluorinated alcohols such as Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) can significantly improve regioselectivity[3].

Fluorinated alcohols selectively activate the more sterically accessible carbonyl via intense hydrogen bonding, amplifying whatever minor electronic differences already exist in your unsymmetrical 1,3-diketone. This can shift a 1:1 mixture to an 8:1 or 9:1 ratio in favor of the kinetically preferred isomer[3].

Q4: Are there modern alternative methods to bypass the condensation of hydrazines entirely?

The Solution: Yes. If condensation chemistry fails, you can construct the pyrazole ring via a 1,3-dipolar cycloaddition . A highly effective modern approach involves generating a diazo compound in situ from an N-tosylhydrazone, which then undergoes cycloaddition with an unactivated bromovinyl acetal (acting as an alkyne surrogate). This method is highly functional-group tolerant and yields 3,5-disubstituted pyrazoles with complete regiocontrol, as the dipole-dipolarophile alignment is strictly governed by electronic orbital coefficients.

Mechanistic Visualizations

The following diagrams illustrate the logical divergence in the standard Knorr synthesis versus the controlled pathway of the enaminone strategy.

KnorrMechanism A Unsymmetrical 1,3-Diketone + Substituted Hydrazine B Attack at Carbonyl 1 (Hydrazone Intermediate A) A->B NH2 attacks C1 C Attack at Carbonyl 2 (Hydrazone Intermediate B) A->C NH2 attacks C2 D Cyclization & Dehydration B->D E Cyclization & Dehydration C->E F 3-Substituted Pyrazole (Regioisomer A) D->F G 5-Substituted Pyrazole (Regioisomer B) E->G

Figure 1: Mechanistic divergence in the Knorr Pyrazole Synthesis leading to regioisomer mixtures.

EnaminoneWorkflow A Methyl Ketone Precursor C Enaminone Intermediate (Differentiated Electrophiles) A->C + B, Reflux B DMF-DMA (N,N-Dimethylformamide dimethyl acetal) E Single Pyrazole Regioisomer (>95% Regioselectivity) C->E + D, Solvent/Heat D Substituted Hydrazine (Regioselective Attack)

Figure 2: Enaminone-based workflow ensuring strict regiocontrol via differentiated electrophilic sites.

Quantitative Data: Strategy Comparison

Summarizing the strategic choices for regioselective pyrazole synthesis based on empirical data[1][2][3].

Synthetic StrategySubstratesTypical Regioisomeric Ratio (rr)Key AdvantagePrimary Limitation
Standard Knorr 1,3-diketone + Hydrazine~ 1:1 to 3:1Simple, commercially available reagents.Extremely poor regiocontrol; requires tedious chromatographic separation.
Fluorinated Solvent 1,3-diketone + Hydrazine (in HFIP)~ 4:1 to 9:1No extra synthetic steps; uses existing precursors.HFIP is expensive; rr is substrate-dependent and rarely perfect.
Enaminone Route Enaminone + Hydrazine> 95:5Excellent regiocontrol; highly predictable mechanism.Requires synthesis of the enaminone from a methyl ketone.
1,3-Dipolar Cycloaddition N-Tosylhydrazone + Bromovinyl Acetal> 95:5Alkyne-free; tolerates highly functionalized groups.Requires multi-step synthesis of diazo precursors.

Field-Proven Experimental Protocols

Protocol 1: Regioselective Synthesis via Enaminone Intermediate

This protocol is a self-validating system: the disappearance of the highly polar enaminone spot on TLC confirms the completion of the regioselective cyclization.

Step 1: Enaminone Formation

  • In a dry, 50 mL round-bottom flask equipped with a reflux condenser, dissolve the starting methyl ketone (1.0 equiv, 5.0 mmol) in neat N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv, 7.5 mmol). Note: No additional solvent is typically required, though toluene can be used if the substrate is solid.

  • Heat the mixture to reflux (approx. 100-110 °C) under an inert argon atmosphere for 4–6 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The enaminone will appear as a highly UV-active spot with a significantly lower Rf​ than the starting ketone.

  • Concentrate the mixture under reduced pressure to remove excess DMF-DMA and methanol byproducts. The crude enaminone can usually be used directly in the next step without further purification.

Step 2: Regioselective Cyclization

  • Dissolve the crude enaminone in absolute ethanol (15 mL).

  • Add the substituted hydrazine hydrochloride salt (1.1 equiv, 5.5 mmol).

  • Add a mild base, such as sodium acetate (1.1 equiv, 5.5 mmol), to liberate the free hydrazine in situ.

  • Reflux the mixture for 2–4 hours.

  • Validation Check: The reaction is complete when the bright yellow/orange color of the enaminone fades, and TLC indicates full consumption of the intermediate.

  • Cool to room temperature, concentrate, and partition between Ethyl Acetate and water. Dry the organic layer over MgSO4​ and concentrate to yield the single pyrazole regioisomer.

Protocol 2: 1,3-Dipolar Cycloaddition via N-Tosylhydrazones

Adapted from Ratovelomanana-Vidal et al. for the synthesis of 3,5-disubstituted pyrazoles using unactivated bromovinyl acetals.

  • In an argon-flushed sealed tube, charge the unactivated bromovinyl acetal (1.0 equiv, 0.5 mmol), the appropriate N-tosylhydrazone (2.5 equiv, 1.25 mmol), and anhydrous K2​CO3​ (4.5 equiv, 2.25 mmol).

  • Suspend the mixture in anhydrous THF (5 mL).

  • Stir the heterogeneous mixture vigorously at reflux (oil bath set to 80 °C) for 48 hours. Mechanism Note: The base promotes the in situ generation of the diazo compound from the N-tosylhydrazone, which then undergoes a highly regioselective[3+2] cycloaddition with the bromovinyl acetal.

  • Validation Check: Monitor via TLC (Petroleum Ether/EtOAc 90:10). The complete disappearance of the bromovinyl acetal indicates reaction completion.

  • Quench the reaction carefully with aqueous NH4​Cl (10 mL) and extract with CH2​Cl2​ (3 x 10 mL).

  • Dry the combined organic layers over MgSO4​ , concentrate in vacuo, and purify the crude product by flash column chromatography to isolate the pure 3,5-disubstituted pyrazole.

References

  • Browne, D. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.[Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.[Link]

  • Huang, Y., et al. (2021). DMSO as a C1 Source for[2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters.[Link]

Sources

Optimization

stability issues of 5-cyclobutyl-1H-pyrazol-4-ylamine in solution

Welcome to the Technical Support Center for 5-cyclobutyl-1H-pyrazol-4-ylamine . As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical behavior of this compound.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-cyclobutyl-1H-pyrazol-4-ylamine . As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical behavior of this compound.

Aminopyrazoles are highly valuable in drug discovery and chemical synthesis, but their electron-rich nature makes them notoriously unstable in solution. This guide synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to ensure the integrity of your experimental data.

I. Troubleshooting Guide & FAQs

Q1: My DMSO stock solution of 5-cyclobutyl-1H-pyrazol-4-ylamine turned pink/brown after a few days. Is it still usable? A1: No, discard it immediately. The discoloration is a definitive visual indicator of oxidative degradation. The electron-rich aminopyrazole ring is highly susceptible to auto-oxidation, which strips electrons from the molecule to form a transient, highly reactive iminopyrazole intermediate[1]. This electrophilic intermediate rapidly undergoes nucleophilic attack by unoxidized parent molecules in the solution, triggering a cross-coupling cascade that forms highly colored azo or indo-dye oligomers[2]. Even a faint pink hue indicates a significant loss of active pharmaceutical ingredient (API) titre and the presence of reactive impurities that can covalently bind to off-target proteins in your assays.

Q2: How can I prevent this oxidative discoloration during long-term storage? A2: Oxidation is driven by dissolved oxygen and catalyzed by trace metals and ambient light[3]. To establish a stable storage environment, you must eliminate these variables simultaneously:

  • Solvent: Use strictly anhydrous, commercially degassed DMSO.

  • Atmosphere: Reconstitute and seal the vials under an inert Argon or Nitrogen blanket.

  • Storage: Aliquot into single-use amber glass vials (to block photolysis) and store at -80°C. Avoid freeze-thaw cycles, as condensation introduces water, which accelerates hydrolytic degradation.

Q3: I observe inconsistent precipitation when diluting my DMSO stock into aqueous assay buffers. Why does this happen? A3: 5-cyclobutyl-1H-pyrazol-4-ylamine possesses multiple ionizable centers—specifically the 4-amino group and the pyrazole nitrogens. When transitioning from aprotic DMSO to an aqueous buffer, the compound is subjected to sudden pH shifts. Near its isoelectric point, or in buffers lacking sufficient ionic strength, the compound forms an insoluble tautomeric network driven by intermolecular hydrogen bonding.

  • Solution: Ensure your aqueous assay buffer is strongly buffered (e.g., using 50 mM HEPES) and pre-warmed to 37°C before introducing the DMSO stock. Add the stock dropwise while vortexing to prevent localized supersaturation.

II. Mechanistic Pathway of Degradation

Understanding the causality behind degradation is critical for designing robust experiments. The diagram below illustrates the three primary degradation pathways of 5-cyclobutyl-1H-pyrazol-4-ylamine: Auto-Oxidation, Photolysis, and Hydrolytic/pH Stress.

Aminopyrazole_Degradation API 5-cyclobutyl-1H-pyrazol-4-ylamine (Intact API) Oxidation Auto-Oxidation (O2, Trace Metals) API->Oxidation Air Exposure Photolysis Photolytic Stress (UV/Vis Light) API->Photolysis Light Exposure Hydrolysis pH & Buffer Stress (Aqueous Media) API->Hydrolysis pH Imbalance Iminopyrazole Reactive Iminopyrazole Intermediate Oxidation->Iminopyrazole -2e-, -2H+ Radical Free Radical Formation Photolysis->Radical Homolytic Cleavage Tautomer Insoluble Tautomer Precipitation Hydrolysis->Tautomer H-Bonding Network AzoDyes Cross-Coupled Oligomers (Pink/Brown Discoloration) Iminopyrazole->AzoDyes Nucleophilic Attack RingCleavage Ring Cleavage Products (Loss of Titre) Radical->RingCleavage Irreversible Degradation Tautomer->API Reversible (Adjust pH)

Degradation pathways of 5-cyclobutyl-1H-pyrazol-4-ylamine under environmental stress.

III. Quantitative Stability Profiling

To guide your experimental design, the following table summarizes the quantitative degradation kinetics of 5-cyclobutyl-1H-pyrazol-4-ylamine under various environmental stress conditions.

Stress ConditionReagent / EnvironmentTime to 10% Degradation ( T90​ )Primary Degradant Identified
Oxidative (High) 0.3% H2​O2​ in Methanol< 2 HoursIminopyrazole adducts / Azo dyes
Oxidative (Ambient) Aerated DMSO (Room Temp)48 - 72 HoursCross-coupled oligomers (Pink)
Photolytic UV/Vis Light (ICH Q1B standard)12 HoursRing cleavage products
Acidic Hydrolysis 0.1 N HCl (Aqueous)> 7 DaysStable (Protonation protects amine)
Basic Hydrolysis 0.1 N NaOH (Aqueous)24 HoursUncharacterized polymeric species
Optimized Storage Degassed DMSO, Argon, -80°C> 12 MonthsNone detected

IV. Standard Operating Procedures (SOPs)

Do not treat these protocols as mere checklists. They are designed as self-validating systems —meaning the protocol inherently verifies its own success before you proceed to the next step.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality: Removing dissolved oxygen and preventing photon-induced radical formation halts the auto-oxidation cascade at the source.

  • Solvent Preparation: Sparge anhydrous DMSO (≥99.9% purity) with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.

  • Reconstitution: Weigh the lyophilized 5-cyclobutyl-1H-pyrazol-4-ylamine powder inside a glove box or under an inverted Argon funnel. Add the degassed DMSO to achieve the desired concentration (e.g., 10 mM).

  • Homogenization: Vortex gently until completely dissolved. Do not sonicate, as ultrasonic cavitation generates localized heat and reactive oxygen species (ROS).

  • Aliquoting: Dispense the solution into single-use, amber-tinted glass vials. Purge the headspace of each vial with Argon before sealing with a PTFE-lined cap.

  • Self-Validation Checkpoint: Before freezing, take a 10 µL aliquot and measure the UV-Vis absorbance at 590 nm. A baseline reading of zero confirms the absence of indo/azo dye formation[3]. If A590​>0.05 , oxidation has already occurred; discard the batch.

  • Storage: Transfer immediately to a -80°C freezer.

Protocol 2: Forced Degradation Profiling (LC-MS/MS)

Causality: By intentionally stressing the compound, you map its specific degradation peaks, ensuring your downstream analytical methods can differentiate between intact API and inactive metabolites.

  • Baseline Quantification: Inject a freshly prepared 1 µM standard into the LC-MS/MS to establish the exact retention time and 100% API peak area.

  • Oxidative Stress Induction: Mix 1 mL of 100 µM API solution with 100 µL of 3% H2​O2​ . Incubate at 37°C for 4 hours. Causality: This mimics long-term oxygen exposure, forcing the formation of the reactive iminopyrazole intermediate[1].

  • Quenching: Stop the reaction by adding 100 µL of 10 mM Glutathione (GSH). Causality: GSH acts as a nucleophile, trapping any reactive intermediates and preventing further polymerization, allowing them to be detected by mass spectrometry.

  • Analysis: Inject the stressed sample into the LC-MS/MS.

  • Self-Validation Checkpoint (Mass Balance): Calculate the total peak area of the remaining API plus the newly formed degradation peaks. The sum must equal 100% (± 5%) of the baseline area. If the mass balance falls below 90%, it indicates the formation of highly insoluble polymers that are stuck on the column or volatile fragments that escaped detection.

V. References

  • Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. Chemical Research in Toxicology (ACS Publications).

  • The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society of London.

  • Aerial Oxidation of Protonated Aromatic Amines. Isolation, X-ray Structure, and Redox and Spectral Characteristics of N-Containing Dyes. The Journal of Organic Chemistry (ACS Publications).

Sources

Troubleshooting

Technical Support Center: Spectroscopic Troubleshooting for 5-cyclobutyl-1H-pyrazol-4-ylamine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals System Scope: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (LC-MS/ESI), and Vibrational Spectroscopy (IR) Welcome to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals System Scope: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (LC-MS/ESI), and Vibrational Spectroscopy (IR)

Welcome to the advanced troubleshooting center for the structural characterization of 5-cyclobutyl-1H-pyrazol-4-ylamine . This molecule presents unique analytical challenges due to its highly dynamic structural features: pyrazole annular tautomerism, cyclobutyl ring puckering, and extensive hydrogen-bonding networks. This guide synthesizes field-proven methodologies to help you resolve ambiguous spectral data and validate your structural assignments.

I. Diagnostic Decision Matrix

Use the following logical workflow to rapidly diagnose and resolve the most common spectroscopic anomalies encountered with this compound.

DiagnosticWorkflow Start Spectroscopic Analysis: 5-cyclobutyl-1H-pyrazol-4-ylamine NMR1 NMR: Broad/Missing C3/C5 Signals? Start->NMR1 NMR2 NMR: Unresolved Aliphatic Multiplets? Start->NMR2 MS1 MS: Unexpected -28 Da / -54 Da Losses? Start->MS1 Diag1 Diagnosis: Annular Tautomerism (Prototropic Exchange) NMR1->Diag1 Yes Act1 Action: VT-NMR (<250K) or Switch solvent to DMSO-d6 Diag1->Act1 Diag2 Diagnosis: Cyclobutyl Puckering (Conformational Dynamics) NMR2->Diag2 Yes Act2 Action: Map spin systems via 2D COSY & HSQC Diag2->Act2 Diag3 Diagnosis: N2 Extrusion or Cyclobutene Cleavage MS1->Diag3 Yes Act3 Action: Optimize Collision Energy (CE) for MRM assays Diag3->Act3

Diagnostic workflow for spectroscopic anomalies in 5-cyclobutyl-1H-pyrazol-4-ylamine.

II. NMR Spectroscopy: Dynamics & Exchange Phenomena

Q1: Why are the ¹H and ¹³C signals for the pyrazole ring extremely broad or completely missing at 298 K?

Mechanistic Causality: This is a classic manifestation of annular (prototropic) tautomerism[1]. In solution, the N-H proton rapidly migrates between the N1 and N2 positions. Consequently, the molecule rapidly interconverts between 3-cyclobutyl-1H-pyrazol-4-amine and 5-cyclobutyl-1H-pyrazol-4-amine. When the kinetic rate of this exchange is intermediate on the NMR timescale, the magnetic environments of C3 and C5 average out, causing severe line broadening or complete signal disappearance (coalescence)[2].

Resolution Strategy: You must alter the exchange kinetics.

  • Solvent Substitution: Switch the solvent from CDCl₃ to DMSO-d₆. DMSO is a strong hydrogen-bond acceptor. It forms a robust intermolecular hydrogen bond with the pyrazole N-H, effectively "anchoring" the proton and drastically increasing the activation energy required for tautomeric migration. This locks the equilibrium and sharpens the signals[3].

  • Thermal Modulation: If CDCl₃ must be used, perform Variable Temperature (VT) NMR to slow the exchange kinetically[3].

Q2: The cyclobutyl group appears as a complex, unresolvable multiplet rather than a simple splitting pattern. Is my sample impure?

Mechanistic Causality: No, this is expected. The cyclobutane ring is not a planar square; it adopts a puckered "butterfly" conformation to relieve torsional strain between adjacent C-H bonds[4]. At room temperature, the ring rapidly flips between puckered states. Because the pyrazole ring is a bulky substituent, the axial and equatorial protons on the cyclobutyl ring experience different magnetic environments and complex J-couplings (gauche vs. anti)[4][5]. This dynamic flipping results in a non-first-order AA'BB'C spin system that cannot be resolved into simple triplets or quintets.

Resolution Strategy: Do not attempt to extract exact J-couplings from the 1D ¹H spectrum. Instead, rely on 2D COSY to map the contiguous spin system and ¹H-¹³C HSQC to confirm that all complex multiplets correlate to the correct cyclobutyl carbons[2].

Standardized Protocol: Self-Validating D₂O Exchange for Amine Verification

To definitively distinguish the primary amine (-NH₂) and pyrazole (-NH) protons from aromatic ring protons, utilize this self-validating deuterium exchange protocol[2].

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum in CDCl₃. Integrate all peaks, setting the cyclobutyl methine proton (C-H) to 1.00.

  • Deuteration: Remove the NMR tube and add 10–20 µL of D₂O (Deuterium Oxide).

  • Partitioning: Cap the tube and shake vigorously for 60 seconds. This biphasic mixing is critical to force proton-deuterium exchange at the labile nitrogen sites.

  • Re-acquisition: Spin down the tube in a centrifuge to separate the aqueous layer, then re-acquire the ¹H NMR spectrum.

  • System Validation:

    • Success: The broad downfield singlets (amine/pyrazole N-H) will disappear.

    • Validation Check: The integration of the cyclobutyl C-H and pyrazole C-H signals must remain exactly the same relative to each other. If their integrations decrease or the baseline warps, the sample has precipitated or degraded, invalidating the exchange data.

III. Mass Spectrometry (LC-MS/ESI): Fragmentation Pathways

Q3: In ESI+, I observe the expected [M+H]⁺ at m/z 138.1, but there are intense, unexpected fragment ions at m/z 110 and m/z 84. What causes this?

Mechanistic Causality: Pyrazoles and cyclobutyl rings undergo highly specific, thermodynamically driven fragmentation under Collision-Induced Dissociation (CID).

  • Loss of 28 Da (m/z 138 → 110): This corresponds to the extrusion of N₂ gas, a highly favorable pathway characteristic of pyrazole rings under MS fragmentation[6].

  • Loss of 54 Da (m/z 138 → 84): This corresponds to the cleavage of the cyclobutyl ring, which is often extruded as neutral cyclobutene (C₄H₆) via a retro-cycloaddition or radical cleavage mechanism.

Resolution Strategy: If you are conducting quantitative Multiple Reaction Monitoring (MRM) for pharmacokinetics, utilize the m/z 138 → 110 transition as your primary quantifier, as N₂ extrusion is highly reproducible. If you wish to preserve the parent ion for intact mass confirmation, lower the collision energy (CE) and declustering potential (DP) in your MS method.

IV. Vibrational Spectroscopy (IR): Intermolecular Forces

Q4: The N-H stretching region (3100–3500 cm⁻¹) is a broad, overlapping band. How can I differentiate the primary amine from the pyrazole N-H?

Mechanistic Causality: While a primary amine (-NH₂) theoretically exhibits two sharp bands (symmetric and asymmetric stretch) and the pyrazole N-H exhibits one, pyrazoles are notorious for forming extensive intermolecular hydrogen-bonded networks (dimers, trimers, or polymeric chains) in the solid state[7]. This extensive H-bonding drastically broadens the N-H stretches and shifts them to lower wavenumbers, masking the sharp amine peaks.

Resolution Strategy: Perform a solvent dilution study. Dissolve the compound in a non-polar, non-hydrogen-bonding solvent (e.g., CCl₄ or CHCl₃). As you decrease the concentration, the intermolecular hydrogen bonds will break. The broad polymeric N-H band will gradually resolve into three sharp, distinct monomeric N-H stretches.

V. Quantitative Spectroscopic Reference Data

Use the following table to benchmark your experimental data against expected theoretical and empirical values for 5-cyclobutyl-1H-pyrazol-4-ylamine.

Analytical TechniqueTarget MoietyExpected Signal / ValueDiagnostic Troubleshooting Indicator
¹H NMR (298 K, CDCl₃) Pyrazole C3-H~7.20 – 7.60 ppm (broad singlet)Extreme broadening indicates rapid tautomerism; switch to DMSO-d₆[2][3].
¹H NMR (298 K, CDCl₃) Cyclobutyl CH~3.30 – 3.60 ppm (multiplet)Complex splitting is normal due to puckering dynamics[4][5].
¹³C NMR (298 K, CDCl₃) Pyrazole C3 / C5~130.0 – 140.0 ppm (broad)Missing carbon signals indicate intermediate exchange; cool sample (VT-NMR)[3].
LC-MS (ESI+) Parent Ion [M+H]⁺m/z 138.10Base peak in soft ionization.
LC-MS/MS (CID) Fragment Ionsm/z 110.10, m/z 84.05Loss of N₂ (-28 Da) or cyclobutene (-54 Da)[6].
FT-IR (Solid ATR) N-H Stretches3100 – 3400 cm⁻¹ (broad)Broadness confirms solid-state polymeric H-bonding[7].

VI. References

  • BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Available at:

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at:

  • ACS Publications. Phosphonylpyrazoles from Bestmann−Ohira Reagent and Nitroalkenes: Synthesis and Dynamic NMR Studies. Available at:

  • FU-Berlin / JACS. Intermolecular Triple Proton and Deuteron Transfer in Crystalline 3,5-Dimethylpyrazole Studied by NMR, NQR, and X-ray Methods. Available at:

  • Canadian Science Publishing. Carbocyclic phenylaminephosphonate stereochemistry as probed via 13C nmr chemical shifts and nuclear spin couplings. Available at:

  • ACS Publications. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Available at:

  • MDPI. A GC-MS Database of Nitrogen-Rich Volatile Compounds. Available at:

Sources

Optimization

strategies to improve the solubility of 5-cyclobutyl-1H-pyrazol-4-ylamine

As a Senior Application Scientist, I have designed this technical support center to move beyond generic troubleshooting. When dealing with specialized building blocks like 5-cyclobutyl-1H-pyrazol-4-ylamine , overcoming s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical support center to move beyond generic troubleshooting. When dealing with specialized building blocks like 5-cyclobutyl-1H-pyrazol-4-ylamine , overcoming solubility barriers requires a mechanistic understanding of the molecule's physicochemical properties.

This guide is structured to provide researchers and drug development professionals with the causality behind solubility failures, a diagnostic workflow for selecting the right strategy, and self-validating protocols to ensure experimental integrity.

I. Diagnostic Workflow for Solubility Enhancement

Before altering your formulation, you must identify the thermodynamic barriers preventing dissolution. 5-cyclobutyl-1H-pyrazol-4-ylamine possesses a highly lipophilic cyclobutyl ring and an amphoteric pyrazole core capable of strong intermolecular hydrogen bonding[1]. This combination often leads to high crystal packing energy, which thermodynamically disfavors aqueous dissolution[2][3].

SolubilityWorkflow Start Solubility Issue: 5-cyclobutyl-1H-pyrazol-4-ylamine Assess Determine Target Application Start->Assess InVitro In Vitro Assays (Biochemical/Cellular) Assess->InVitro Low Volume InVivo In Vivo Dosing (Animal Models) Assess->InVivo Biocompatibility DMSO Co-solvent System (DMSO / PEG400) InVitro->DMSO Salt Salt Formation (HCl / Mesylate) InVivo->Salt pH Tolerable Cyclo Encapsulation (HP-β-CD Complex) InVivo->Cyclo Neutral pH Req. Validate Validate via HPLC & Phase Solubility DMSO->Validate Salt->Validate Cyclo->Validate

Diagnostic workflow for selecting solubility enhancement strategies.

II. Troubleshooting & Causality FAQs

Q1: Why does 5-cyclobutyl-1H-pyrazol-4-ylamine exhibit such poor aqueous solubility? A1: The solubility limitation is twofold. First, the cyclobutyl group is highly lipophilic, creating a large hydration penalty. Second, the primary amine and the pyrazole NH act as strong hydrogen-bond donors and acceptors. This allows the molecules to form a highly stable, planar crystal lattice[3]. To dissolve the compound, the energy of the aqueous solvent must overcome this high crystal packing energy, which is thermodynamically unfavorable at neutral pH[4].

Q2: My compound precipitates immediately when I dilute my DMSO stock into an aqueous assay buffer. How do I prevent this "solvent crash"? A2: This occurs because DMSO disrupts the crystal lattice efficiently, but upon rapid aqueous dilution, the co-solvent capacity drops below the thermodynamic threshold required to keep the lipophilic cyclobutyl group solvated[4]. Troubleshooting: Do not dilute directly into pure buffer. Instead, pre-mix your DMSO stock with a transitional surfactant (e.g., 0.1% Tween-80) or a polymer (e.g., PEG400) before adding the aqueous phase. This creates a local micellar environment that kinetically delays precipitation, keeping the molecule in a metastable dissolved state long enough for your assay.

Q3: Can I use pH adjustment to force the molecule into solution? A3: Yes, but you must target the correct pKa. Pyrazoles are amphoteric[1]. The protonated form of a standard pyrazole has a pKa of ~2.52, while it acts as a weak acid with a pKa of ~14.21[5]. However, the primary amine at the 4-position is your best target for ionization. By lowering the pH using a strong acid (e.g., HCl), you protonate the amine, creating an ion-dipole interaction with water that drastically improves solubility[4].

Q4: I need to dose this compound in vivo at neutral pH. Salt formation causes disproportionation. What is the alternative? A4: If the salt disproportionates (reverts to the insoluble free base) at physiological pH, you should utilize cyclodextrin inclusion complexation . 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the lipophilic cyclobutyl ring, while its hydrophilic exterior ensures aqueous solubility[6][7]. This forms a water-soluble, non-covalent guest-host complex (typically 1:1 or 1:3 stoichiometry) without altering the pH[8][9].

III. Quantitative Strategy Matrix

To assist in selecting the appropriate formulation, the following table summarizes the expected outcomes of various solubility strategies applied to pyrazole-amine derivatives.

Enhancement StrategyPrimary MechanismEstimated Solubility GainProsCons
Co-solvency (DMSO) Disruption of crystal lattice>100-foldImmediate dissolution; standard for in vitro screens.High concentrations are cytotoxic; high risk of precipitation upon dilution.
Salt Formation (HCl) Ionization / Ion-dipole interaction10 to 50-foldStable in acidic gastric media; highly scalable.May precipitate (disproportionate) at physiological pH (7.4).
HP-β-CD Complexation Hydrophobic encapsulation of cyclobutyl ring20 to 100-foldBiocompatible; maintains neutral pH; enhances bioavailability.Requires optimization of host-guest stoichiometric ratio; adds bulk to formulation.

IV. Self-Validating Experimental Methodologies

To ensure trustworthiness, protocols must be self-validating. Below are the step-by-step methodologies for the two most robust solubility enhancement strategies.

Protocol A: Self-Validating Salt Formation (Hydrochloride Salt)

This protocol converts the free base into a highly soluble hydrochloride salt, utilizing NMR to validate the success of the protonation.

  • Suspension: Suspend 100 mg of 5-cyclobutyl-1H-pyrazol-4-ylamine in a minimal volume (approx. 2-3 mL) of anhydrous ethanol.

  • Acidification: Place the suspension on an ice bath. Slowly add 1.1 molar equivalents of 1M HCl in diethyl ether dropwise under continuous magnetic stirring.

  • Crystallization: Stir for 30 minutes. The free base will dissolve and rapidly precipitate as the hydrochloride salt. If precipitation is poor, add an equal volume of cold diethyl ether to force the salt out of solution.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with cold diethyl ether, and dry under high vacuum for 12 hours.

  • Self-Validation (NMR): Dissolve a 5 mg sample of the dried powder in D2O. Perform a 1 H-NMR scan. A successful salt formation is validated by a distinct downfield chemical shift of the pyrazole and cyclobutyl protons compared to the free base (run in DMSO-d6), confirming stable protonation of the amine.

Protocol B: Phase-Solubility Profiling with HP-β-CD

This protocol determines the exact amount of cyclodextrin required to solubilize the compound for in vivo applications.

  • Matrix Preparation: Prepare a series of aqueous solutions containing HP-β-CD at increasing concentrations: 0%, 5%, 10%, 15%, and 20% (w/v) in standard PBS (pH 7.4).

  • Saturation: Add an excess amount (e.g., 50 mg) of 5-cyclobutyl-1H-pyrazol-4-ylamine free base to 5 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking incubator at 37°C and 150 RPM for 48 hours. This duration is critical to overcome the high crystal packing energy and reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved compound. Carefully extract the supernatant and filter it through a 0.22 μm PTFE syringe filter.

  • Self-Validation (HPLC): Quantify the dissolved compound in each filtered sample using a pre-calibrated HPLC-UV method.

  • Data Analysis: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). An AL​ -type linear plot validates a 1:1 inclusion complex, allowing you to calculate the exact stability constant ( Kc​ ) and formulate the precise dosage required for your studies[9].

V. References

  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin ResearchGate[Link]

  • Improvement of Aripiprazole Solubility by Complexation with (2-Hydroxy)propyl-β-cyclodextrin Using Spray Drying Technique National Institutes of Health (NIH)[Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain National Institutes of Health (NIH)[Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain ACS Publications[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes National Institutes of Health (NIH)[Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties MDPI[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability SciSpace[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives National Institutes of Health (NIH)[Link]

Sources

Troubleshooting

managing impurities in 5-cyclobutyl-1H-pyrazol-4-ylamine preparations

Welcome to the Technical Support Center for 5-cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2). As a Senior Application Scientist, I have designed this guide to help you navigate the specific synthetic and analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2). As a Senior Application Scientist, I have designed this guide to help you navigate the specific synthetic and analytical challenges associated with 4-aminopyrazole building blocks. These electron-rich heterocycles are highly valuable in drug discovery (e.g., as hinge-binding motifs in JAK inhibitors) but are notoriously prone to side reactions during synthesis and storage[1][2].

This guide synthesizes field-proven methodologies, causal mechanistic insights, and self-validating protocols to ensure your preparations remain high-yielding and analytically pristine.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to establish the analytical signatures of the most common impurities encountered during the synthesis and handling of 5-cyclobutyl-1H-pyrazol-4-ylamine.

Table 1: Standard Impurity Profile and Analytical Signatures

Impurity ClassAnalytical Signature (LC-MS / UV)Target Limit (AUC)Causality / Origin
Azoxy Dimers [2M−16]+ , Strong UV (yellow/orange) <0.10% Condensation of nitroso and hydroxylamine intermediates during sluggish nitro reduction.
Hydroxylamines [M+16]+ , broad RT peak <0.50% Incomplete reduction of the precursor nitro group; dependent on hydride mass transfer.
Regioisomers [M]+ (Identical mass), shifted RT <1.00% Tautomeric trapping (N1 vs N2) during downstream alkylation or protection steps.
Azo / Polymeric High MW baseline drift, dark coloration <0.10% Aerobic oxidation of the electron-rich 4-amino core during isolation or prolonged storage.

Troubleshooting & FAQs

Q1: Why do I consistently observe a highly colored, high-molecular-weight impurity during the Pd/C hydrogenation of 5-cyclobutyl-4-nitro-1H-pyrazole?

The Causality: When reducing 4-nitropyrazoles using standard catalytic hydrogenation (Pd/C and H2​ ), the reaction proceeds stepwise via nitroso and hydroxylamine intermediates. Because the pyrazole ring is highly electron-rich, these reactive intermediates can condense with one another faster than the catalyst can reduce them to the final amine[1]. This off-target condensation forms stable, highly colored azoxy dimers that are notoriously difficult to purge via standard crystallization.

G A 4-Nitro Precursor B Nitroso Intermediate A->B Reduction C 4-Amino Product B->C Rapid Hydride Transfer D Azoxy Dimer B->D Condensation (Slow Reduction) E Hydroxylamine B->E Incomplete Reduction E->D Condensation with Nitroso

Fig 1. Reduction pathways of 4-nitropyrazoles highlighting azoxy dimer formation.

Q2: How can I achieve complete reduction without generating these dimeric impurities?

The Solution: To circumvent the condensation pathway, we abandon Pd/C in favor of a copper-catalyzed sodium borohydride ( NaBH4​ ) reduction[1][2]. The copper salt ( CuCl ) reacts with NaBH4​ to generate a highly active copper hydride species. By utilizing a dose-controlled addition of the nitro substrate into the hydride mixture, we maintain a near-zero steady-state concentration of the nitroso intermediate, effectively shutting down the dimerization pathway[3].

Self-Validating Protocol: Copper-Catalyzed Nitro Reduction

  • Step 1: Catalyst Activation

    • Action: Suspend NaBH4​ (7.0 eq) and CuCl (0.1 eq) in anhydrous THF under an N2​ atmosphere.

    • Causality: THF prevents the premature solvolysis (breakdown) of the borohydride, ensuring the active hydride species remains available for the substrate[3].

    • Validation Check: Observe the suspension for 15 minutes. A strict lack of gas evolution validates that the THF is sufficiently anhydrous and the system is stable. If bubbling is observed, the solvent is wet; discard and restart.

  • Step 2: Dose-Controlled Addition

    • Action: Dissolve 5-cyclobutyl-4-nitro-1H-pyrazole (1.0 eq) in absolute EtOH. Add this solution dropwise to the THF mixture over 2 hours at 20°C.

    • Causality: EtOH acts as a necessary proton source to accelerate the reduction rate. The slow addition ensures the nitroso intermediate is reduced the moment it forms[1].

    • Validation Check: Monitor the internal temperature. A controlled exotherm should be observed alongside steady H2​ gas evolution. If the temperature drops, pause the addition to prevent substrate pooling.

  • Step 3: Quench and IPC (In-Process Control)

    • Action: Stir for 1 hour post-addition. Sample the mixture for LC-MS analysis.

    • Validation Check: The reaction is validated as complete when the nitroso intermediate ( [M+14]+ ) is <0.1% AUC. If >0.1% , add an additional 0.5 eq of NaBH4​ . Once validated, quench carefully with saturated aqueous NH4​Cl to break down the copper complex and precipitate the product.

Q3: My isolated 5-cyclobutyl-1H-pyrazol-4-ylamine darkens upon storage. What is the mechanism, and how do I prevent it?

The Causality: 4-Aminopyrazoles are uniquely susceptible to oxidative degradation. The amino group at the 4-position strongly donates electron density into the π -system of the pyrazole ring. Upon exposure to atmospheric oxygen and ambient light, the core undergoes single-electron oxidation to form a radical cation. This initiates a cascade of radical coupling reactions, leading to azo-dimerization and eventual polymerization into dark, tarry degradants[4].

G A 5-cyclobutyl-1H-pyrazol-4-ylamine B Radical Cation A->B O2 / Light (Air Exposure) C Azo Dimerization B->C Radical Coupling D Polymeric Degradants B->D Chain Polymerization

Fig 2. Oxidative degradation cascade of electron-rich 4-aminopyrazoles.

Prevention Strategy: Never store the free base in solution. Isolate the compound as a hydrochloride or sulfate salt if possible, as protonation of the amine drastically reduces the electron density of the ring, halting the oxidation cascade. If the free base must be stored, it must be sparged with Argon, protected from light (amber vials), and stored at -20°C.

Q4: During downstream N-alkylation of this building block, I see two distinct product peaks with identical masses. How do I manage this?

The Causality: The 1H -pyrazole system exhibits rapid annular tautomerism. In solution, 5-cyclobutyl-1H-pyrazol-4-ylamine exists in a dynamic equilibrium with its tautomer, 3-cyclobutyl-1H-pyrazol-4-ylamine. When you subject this intermediate to N-alkylation (e.g., reacting with an alkyl halide and a base), the electrophile can trap either the N1 or N2 nitrogen. This breaks the symmetry and fixes the molecule into two distinct, non-interconverting regioisomers[2].

The Solution: To drive regioselectivity, avoid standard carbonate bases ( K2​CO3​ in DMF). Instead, utilize Phase-Transfer Catalysis (PTC) conditions or bulky bases (like Cs2​CO3​ ) at lower temperatures (0°C to 10°C) to exploit the subtle steric differences between the cyclobutyl-adjacent nitrogen and the unhindered nitrogen[2]. Always verify the structural assignment of your major regioisomer using 2D NMR (NOESY/ROESY) to confirm the spatial relationship between the cyclobutyl protons and the newly added N-alkyl group.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 5-Cyclobutyl-1H-pyrazol-4-ylamine Scaffolds in Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus: Scaffold comparison, target engagement (Kinases/BET domains), and metabolic stability optimization. Executive Summary In mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus: Scaffold comparison, target engagement (Kinases/BET domains), and metabolic stability optimization.

Executive Summary

In modern medicinal chemistry, the 1H-pyrazole ring is a privileged pharmacophore, frequently deployed as a bioisostere for amides and phenols to engage target protein hinge regions. Within this class, 5-cyclobutyl-1H-pyrazol-4-ylamine (4-amino-5-cyclobutyl-1H-pyrazole) has emerged as a superior building block for synthesizing highly selective kinase and epigenetic inhibitors.

This guide objectively compares the biological activity, physicochemical properties, and metabolic stability of the 5-cyclobutyl-pyrazole scaffold against alternative substitutions (methyl, isopropyl, and cyclopentyl). By analyzing its performance in target binding and providing self-validating experimental protocols, this document serves as a comprehensive resource for lead optimization.

Pharmacophore Deconstruction: The "Goldilocks" Scaffold

The utility of 5-cyclobutyl-1H-pyrazol-4-ylamine lies in the distinct functional roles of its three primary domains:

  • The 4-Amino Group: Acts as the primary synthetic vector. It is highly nucleophilic, allowing for efficient Buchwald-Hartwig cross-coupling or amide bond formation to attach the core to larger macrocycles or heterocycles (e.g., pyrimidines).

  • The 1H-Pyrazole Core: Functions as a critical hydrogen bond donor/acceptor. In kinase inhibitor design, it acts as a hinge binder, anchoring the molecule to the ATP-binding site 1[1].

  • The 5-Cyclobutyl Ring: Provides a rigid, lipophilic shield. Unlike flexible alkyl chains, the constrained geometry of the cyclobutyl ring minimizes the entropic penalty upon target binding while perfectly filling hydrophobic pockets, such as the kinase P-loop or the acetyl-lysine pocket of BET bromodomains2[2].

PharmacophoreLogic A 4-Amino Group (Synthetic Vector) D Amide/Urea Linkage (Covalent Bond) A->D B 1H-Pyrazole Core (Hinge Binder) E Kinase Hinge Region (H-Bond Network) B->E C 5-Cyclobutyl Ring (Hydrophobic Shield) F P-Loop / Lipophilic Pocket (Van der Waals) C->F

Logical relationship mapping the structural domains of 5-cyclobutyl-1H-pyrazol-4-ylamine to target binding.

Comparative Performance Analysis

When optimizing a pyrazole hit, medicinal chemists frequently iterate through C5 substitutions. The table below summarizes the quantitative and qualitative shifts in biological activity when substituting the C5 position.

Table 1: Physicochemical & Biological Profile of 5-Substituted 4-Amino-1H-Pyrazoles
Pyrazole Substituent (C5)Relative Steric Volume (ų)Estimated ΔLogPMetabolic Stability (HLM t½)Target Fit (Kinase/BET Pockets)
Methyl ~17+0.5ModerateSuboptimal (loose fit, lower potency)
Isopropyl ~40+1.5Low (Rapid CYP oxidation)Good (fills pocket but flexible)
Cyclobutyl ~46+1.9High (Constrained C-H bonds)Optimal (Rigid fill, high affinity)
Cyclopentyl ~57+2.5ModeratePoor (Causes steric clashes)

Causality of Performance:

  • Affinity: The cyclobutyl group forces the molecule into a bioactive conformation. In BET bromodomain inhibitors, replacing a methyl group with a bulkier cycloalkyl group significantly enhances binding affinity by maximizing Van der Waals interactions within the acetyl-lysine pocket[2].

  • Metabolic Stability: The tertiary C-H bond in an isopropyl group is highly susceptible to Cytochrome P450 (CYP) mediated aliphatic hydroxylation. The cyclobutyl ring possesses higher C-H bond dissociation energies due to its strained ring system, rendering it significantly more stable in human liver microsomes (HLM)3[3].

Self-Validating Experimental Protocols

To objectively compare the biological activity of derivatives synthesized from 5-cyclobutyl-1H-pyrazol-4-ylamine against other pyrazoles, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems to ensure data integrity.

AssayWorkflow S1 1. Library Synthesis (4-Amino Coupling) S2 2. TR-FRET Assay (Target Affinity) S1->S2 S3 3. HLM Incubation (Metabolic Clearance) S2->S3 S4 4. CellTiter-Glo (Phenotypic Viability) S3->S4

Sequential screening workflow for validating pyrazole-based pharmacophores in drug discovery.

Protocol A: TR-FRET Target Engagement Assay (Kinase/BET)

Causality Check: We utilize Time-Resolved Fluorescence Energy Transfer (TR-FRET) rather than standard fluorescence polarization. The delayed emission window of the europium chelate eliminates auto-fluorescence interference—a critical necessity when screening highly conjugated, lipophilic pyrazole libraries.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the cyclobutyl-pyrazole derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to prevent precipitation of lipophilic compounds.

  • Reagent Addition: Add 5 µL of the target protein (e.g., TYK2 kinase domain or BRD4 BD1) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA). Incubate for 15 minutes at room temperature.

  • Tracer & Detection: Add 5 µL of the specific fluorescent tracer and Europium-labeled anti-tag antibody.

  • Incubation & Readout: Incubate in the dark for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) measuring emission at 665 nm and 615 nm.

  • Validation: Calculate the Z'-factor using DMSO as the negative control and a known high-affinity inhibitor (e.g., Staurosporine for kinases) as the positive control. The assay is only valid if Z' > 0.6 .

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Check: This assay directly tests the hypothesis that the cyclobutyl ring resists oxidative clearance better than unconstrained alkyl chains.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Validation: Run Verapamil concurrently as a high-clearance control to validate the enzymatic activity of the microsome batch.

Conclusion

The transition from simple methyl or isopropyl substitutions to a 5-cyclobutyl-1H-pyrazol-4-ylamine scaffold represents a sophisticated approach to lead optimization. By leveraging the constrained steric bulk of the cyclobutyl ring, drug developers can simultaneously achieve tighter target engagement in hydrophobic pockets and superior metabolic stability, ultimately driving higher quality clinical candidates.

Sources

Comparative

Structural Activity Relationship (SAR) Studies of 5-Cyclobutyl-1H-pyrazol-4-ylamine Analogs: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Grounding The 5-cyclobutyl-1H-pyrazol-4-ylamine scaffold has emerged as a privileged building block in the design of highly selective kinase inhibitors, particularly targeting the Janus ki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The 5-cyclobutyl-1H-pyrazol-4-ylamine scaffold has emerged as a privileged building block in the design of highly selective kinase inhibitors, particularly targeting the Janus kinase (JAK) family, Tyrosine kinase 2 (TYK2), and c-Jun N-terminal kinases (JNK)[1][2][3]. In modern drug discovery, achieving isoform selectivity within the kinome is a profound challenge due to the high sequence homology of the ATP-binding pockets[2].

The utility of the 1H-pyrazol-4-ylamine core lies in its ability to act as a potent hinge-binding motif. The pyrazole nitrogens form a highly stable donor-acceptor-donor hydrogen bond network with the backbone residues (e.g., Glu/Leu) of the kinase hinge region[4]. However, the true differentiator for isoform selectivity and favorable physicochemical properties is the substitution at the 5-position. Recent SAR studies demonstrate that replacing traditional sp2-hybridized aromatic rings or simple methyl groups with an sp3-rich cyclobutyl moiety significantly attenuates off-target kinase activity while driving both on-target potency and aqueous solubility[5].

SAR_Logic Hinge Hinge Binding Motif (Pyrazole N-H / N) Potency Kinase Potency (IC50 < 10 nM) Hinge->Potency Anchors core R5 5-Position Modification (Cyclobutyl vs Alkyl) Selectivity Isoform Selectivity (JAK1/TYK2 vs JAK2) R5->Selectivity Steric clash in off-targets PK Physicochemical Properties (LogD, Solubility) R5->PK sp3 character improves sol. R1 1-Position Substitution (Solvent Channel) R1->Selectivity R1->PK Modulates lipophilicity

Diagram 1: Logical workflow of SAR optimization utilizing the 5-cyclobutyl-1H-pyrazol-4-ylamine core.

SAR Comparison: 5-Cyclobutyl vs. Alternatives

To objectively evaluate the performance of the 5-cyclobutyl analog, we must compare it against alternative substitutions (Methyl, Isopropyl, Cyclopropyl, and Cyclopentyl) attached to the same pyrazole-pyrimidine core. The data below synthesizes findings from optimized JAK1/TYK2 inhibitor campaigns[1][2].

In Vitro Kinase Selectivity Profiling

The primary objective of utilizing the cyclobutyl group is to achieve >50-fold selectivity for JAK1/TYK2 over JAK2 to minimize hematopoietic adverse effects (e.g., anemia, neutropenia) associated with JAK2 blockade[1].

Table 1: SAR Comparison of 5-Substituted-1H-pyrazol-4-ylamine Analogs (JAK/TYK2)

R-Group (5-Position)JAK1 IC₅₀ (nM)TYK2 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)
Methyl (-CH₃)12.418.525.12.0x
Isopropyl (-CH(CH₃)₂)8.211.345.65.5x
Cyclopropyl9.514.138.24.0x
Cyclobutyl 4.1 6.2 210.5 51.3x
Cyclopentyl15.622.4180.411.5x

Causality Analysis: The cyclobutyl ring provides the precise dihedral angle and steric volume required to project into the unique selectivity pocket of JAK1 and TYK2. In contrast, the slightly bulkier gatekeeper residues in JAK2 sterically clash with the cyclobutyl ring, driving the IC₅₀ up to 210.5 nM. Expanding the ring to a cyclopentyl group incurs a severe entropic penalty upon binding, reducing overall potency across all isoforms.

Physicochemical & ADME Properties

Implementing an sp2-to-sp3 transition strategy is critical for avoiding the "flatland" of highly aromatic, insoluble kinase inhibitors[5].

Table 2: ADME and Physicochemical Properties

Analog CoreAqueous Sol. (µM)HLM Clearance (µL/min/mg)Ligand Efficiency (LE)LogD (pH 7.4)
5-Methyl>1000450.381.2
5-Isopropyl450320.411.8
5-Cyclobutyl 680 18 0.46 2.1
5-Phenyl<50850.313.8

Causality Analysis: While the 5-methyl analog is highly soluble, it suffers from rapid human liver microsome (HLM) clearance due to facile oxidation. The 5-cyclobutyl analog resists cytochrome P450-mediated metabolism significantly better than exposed isopropyl methyl groups. Furthermore, the cyclobutyl group maintains excellent aqueous solubility (680 µM) compared to the planar 5-phenyl analog (<50 µM) due to its 3D sp3 character disrupting crystal lattice packing energy[5].

Experimental Methodologies (Self-Validating Protocols)

To ensure high data integrity and reproducibility, the following self-validating protocols are standard for evaluating pyrazole-4-ylamine analogs.

In Vitro Kinase Inhibition Assay (TR-FRET)

Causality for choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence assays to eliminate compound auto-fluorescence interference—a common artifact when screening highly conjugated pyrazole-pyrimidine systems.

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase domain (e.g., JAK1 or JAK2), fluorescently labeled peptide substrate, and ATP at its apparent Kₘ to ensure the assay is sensitive to ATP-competitive hinge binders.

  • Compound Titration: Dispense the 5-cyclobutyl analogs into a 384-well plate using an acoustic dispenser (e.g., Echo) to create a 10-point dose-response curve (starting at 10 µM, 1:3 dilution).

  • Reaction Initiation & Incubation: Add the kinase/substrate master mix. Incubate for 60 minutes at room temperature.

  • Detection & Validation: Add the Europium-labeled anti-phospho antibody and EDTA to stop the reaction. Read the FRET signal (665 nm / 615 nm ratio).

    • Self-Validation Step: The assay is only considered valid if the Z'-factor is >0.6 and the reference control (Staurosporine) yields an IC₅₀ within 3-fold of historical baselines.

Cellular Target Engagement (pSTAT3 Flow Cytometry)

Causality for choice: Flow cytometry allows for single-cell resolution and multiplexing with viability dyes. This ensures that the observed inhibition of STAT phosphorylation is a true mechanistic target engagement rather than an artifact of compound cytotoxicity.

  • Cell Preparation: Seed human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1) in 96-well plates. Starve cells in serum-free media for 2 hours to reduce basal STAT phosphorylation.

  • Compound Pre-incubation: Treat cells with the cyclobutyl analogs for 1 hour at 37°C. Include a DMSO vehicle control and a known JAK1 inhibitor (e.g., Upadacitinib) as a positive control.

  • Cytokine Stimulation: Stimulate cells with IL-6 (for JAK1/JAK2/TYK2 pathway activation) for 15 minutes.

  • Fixation & Permeabilization: Fix cells immediately with 4% paraformaldehyde, followed by permeabilization with ice-cold 90% methanol.

  • Staining & Analysis: Stain with Alexa Fluor 647-conjugated anti-pSTAT3 (Tyr705) and a fixable viability dye. Analyze via flow cytometry, gating strictly on the live cell population to calculate the IC₅₀.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / TYK2 (Target) Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor 5-Cyclobutyl-1H-pyrazol-4-ylamine Analog Inhibitor->JAK Blocks ATP Pocket Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates to Nucleus

Diagram 2: Mechanism of action for 5-cyclobutyl-1H-pyrazol-4-ylamine analogs in the JAK/STAT signaling pathway.

Conclusion

The integration of the 5-cyclobutyl-1H-pyrazol-4-ylamine scaffold represents a masterclass in structure-based drug design. By leveraging the sp3 character and precise steric bulk of the cyclobutyl ring, researchers can effectively thread the needle between high on-target potency (JAK1/TYK2, JNK) and rigorous off-target selectivity, all while maintaining a highly favorable pharmacokinetic profile[1][3][5].

References

  • Discovery of YYSW001: A Highly Selective, Orally Bioavailable JAK1 Inhibitor Achieving Efficacy under a Moderate-Inhibition Strategy with Improved Preclinical Tolerability. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. ACS Medicinal Chemistry Letters. URL:[Link]

  • Lead Optimization toward Proof-of-Concept Tools for Huntington's Disease within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of Pan-JNK Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Utilizing Proteolysis-Targeting Chimeras to Target the Transcriptional Cyclin-Dependent Kinases 9 and 12. DigitalCommons@UNMC. URL: [Link]

Sources

Validation

Validation of a Synthetic Route for 5-Cyclobutyl-1H-pyrazol-4-ylamine: A Comparative Guide for Medicinal Chemists

Executive Summary 5-Cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) is a highly valued molecular building block in drug discovery, frequently utilized in the design of targeted kinase inhibitors[1]. This guide object...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) is a highly valued molecular building block in drug discovery, frequently utilized in the design of targeted kinase inhibitors[1]. This guide objectively compares the traditional nitration-reduction batch synthesis against an optimized Palladium-catalyzed Buchwald-Hartwig cross-coupling route. Experimental data demonstrates that the catalytic route offers superior yield, scalability, and safety profiles, ultimately providing a bench-stable hydrochloride salt suitable for rigorous pharmacological screening.

Introduction & Rationale

The 4-aminopyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, particularly those targeting Janus kinases (JAKs) in the JAK-STAT signaling pathway[2]. The incorporation of a cyclobutyl ring at the 5-position introduces unique steric and lipophilic properties that can enhance target binding affinity and metabolic stability.

However, synthesizing highly pure 4-aminopyrazoles presents distinct challenges. The electron-rich nature of the pyrazole ring makes it susceptible to oxidative degradation, and the free base form of many 4-aminopyrazoles exhibits instability under ambient conditions[3][4]. Therefore, selecting a robust synthetic route and isolating the product as a stable salt (e.g., hydrochloride) is paramount for reproducible drug development.

Mechanistic Context & Biological Relevance

To understand the value of this building block, it is essential to visualize its downstream application. Derivatives of 5-cyclobutyl-1H-pyrazol-4-ylamine act as competitive ATP-binding site inhibitors of JAK enzymes, blocking the phosphorylation cascade that leads to gene transcription in inflammatory diseases[2].

JAK_STAT Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor 5-Cyclobutyl-1H-pyrazol-4-ylamine Scaffold (Inhibitor) Inhibitor->JAK Blocks Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus

Fig 1. Inhibition of the canonical JAK-STAT signaling pathway by 4-aminopyrazole derivatives.

Comparative Route Analysis

Medicinal chemists typically evaluate two primary routes for the synthesis of 5-substituted 4-aminopyrazoles:

  • Route A (Traditional Classical Batch): Involves the Knorr-type condensation of a cyclobutyl-1,3-dicarbonyl equivalent with hydrazine to form 5-cyclobutyl-1H-pyrazole, followed by electrophilic nitration (HNO3/H2SO4) and subsequent reduction (H2/Pd-C or Fe/HCl)[3][5].

    • Drawbacks: Nitration is highly exothermic and poorly regioselective in some pyrazole systems. The harsh acidic conditions can lead to ring-opening or degradation of the cyclobutyl moiety.

  • Route B (Optimized Catalytic Cross-Coupling): Utilizes a pre-formed 4-bromo-5-cyclobutyl-1H-pyrazole. After N-protection (e.g., with a trityl or THP group), a Palladium-catalyzed Buchwald-Hartwig amination is performed using an ammonia surrogate (benzophenone imine), followed by global acidic deprotection[2].

    • Advantages: Avoids explosive nitro-intermediates. Highly regioselective. Mild deprotection yields the stable hydrochloride salt directly.

Quantitative Comparison of Synthetic Routes
ParameterRoute A (Nitration/Reduction)Route B (Buchwald-Hartwig)Causality / Notes
Overall Yield 42 - 48%76 - 82% Route B avoids the non-selective nitration step, minimizing byproduct formation.
Step Count 4 steps3 stepsRoute B utilizes readily available halogenated precursors.
Purity (HPLC) ~90% (requires column chromatography)>95% (crystallization)Route B allows for direct precipitation of the HCl salt, bypassing chromatography[1].
Safety Profile High Risk (Thermal runaway during nitration)Low Risk (Controlled catalytic cycle)Elimination of highly energetic nitro-pyrazole intermediates.

Optimized Synthetic Workflow (Route B)

Synthetic_Workflow Start 4-Bromo-5-cyclobutyl-1H-pyrazole Protect N-Protection (Trityl/THP) Start->Protect Catalyst Pd(dba)2 + tBuDavePhos + Benzophenone Imine Protect->Catalyst Coupling Buchwald-Hartwig Cross-Coupling (100°C, Toluene) Catalyst->Coupling Deprotect Acidic Hydrolysis (HCl/MeOH) Global Deprotection Coupling->Deprotect Product 5-Cyclobutyl-1H-pyrazol-4-ylamine HCl (>95% Purity) Deprotect->Product

Fig 2. Optimized catalytic workflow for the synthesis of 5-cyclobutyl-1H-pyrazol-4-ylamine.

Experimental Protocols & Methodologies (Self-Validating System)

The following protocol details the optimized Route B, specifically engineered to maximize yield while ensuring the stability of the final product.

Step 1: Palladium-Catalyzed Amination

Causality: Benzophenone imine is chosen over ammonia gas to prevent catalyst poisoning and over-arylation. The ligand tBuDavePhos is specifically selected for its steric bulk, which accelerates reductive elimination and prevents β-hydride elimination pathways during the cross-coupling of heteroaryl halides[2].

  • To an oven-dried Schlenk tube under an argon atmosphere, add 4-bromo-5-cyclobutyl-1-trityl-1H-pyrazole (1.0 equiv), Pd(dba)₂ (5 mol%), tBuDavePhos (10 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Evacuate and backfill the vessel with argon three times. Expert Insight: Strict exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) species to inactive Pd(II).

  • Add anhydrous, degassed toluene via syringe, followed by benzophenone imine (1.2 equiv).

  • Seal the tube and heat to 100 °C for 12 hours. Monitor via LC-MS until complete consumption of the starting material.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate in vacuo.

Step 2: Global Deprotection and Salt Formation

Causality: Free 4-aminopyrazoles are prone to oxidative degradation in air[4]. Performing the deprotection under acidic conditions directly yields the hydrochloride salt, which is bench-stable and highly crystalline, bypassing the need for free-base isolation[3].

  • Dissolve the crude imine intermediate in methanol (0.2 M).

  • Add 4N HCl in dioxane (5.0 equiv) dropwise at 0 °C to prevent exothermic degradation.

  • Stir the reaction mixture at room temperature for 4 hours. The acidic conditions simultaneously hydrolyze the imine to the primary amine and cleave the trityl protecting group.

  • Concentrate the mixture to one-third of its volume and add cold diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford 5-cyclobutyl-1H-pyrazol-4-ylamine hydrochloride as an off-white solid.

Analytical Validation Data

To ensure trustworthiness, the synthesized compound must match the following analytical profile to confirm structural integrity and purity:

  • Appearance: Off-white to pale yellow crystalline powder.

  • LC-MS (ESI+): Expected m/z for C₇H₁₁N₃ [M+H]⁺ is 138.10.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected shifts include the pyrazole C3-H (singlet, ~7.6 ppm), the cyclobutyl methine proton (multiplet, ~3.5 ppm), and the broad ammonium/amine protons (~10.0 ppm, exchangeable with D₂O). The complete absence of aromatic trityl protons (7.1-7.4 ppm) confirms successful global deprotection.

Conclusion

For drug development professionals requiring reliable access to 5-cyclobutyl-1H-pyrazol-4-ylamine, the Palladium-catalyzed Buchwald-Hartwig amination (Route B) is objectively superior to classical nitration-reduction methods. By leveraging advanced catalytic systems and isolating the product as a stable hydrochloride salt, researchers can achieve higher yields (>75%), superior purity (>95%), and a significantly safer operational profile, ultimately accelerating downstream kinase inhibitor discovery.

References

  • AiFChem. "1933643-81-2 | 5-Cyclobutyl-1h-pyrazol-4-ylamine - AiFChem". aifchem.com. 1

  • BenchChem. "Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives". benchchem.com. 2

  • MDPI. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity". mdpi.com. 3

  • ResearchGate. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity". researchgate.net.4

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Pyrazole Isomers

For researchers and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Pyrazoles, a cornerstone scaffold in medicinal chemistry, frequently present as isomer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Pyrazoles, a cornerstone scaffold in medicinal chemistry, frequently present as isomers, the differentiation of which is critical for understanding structure-activity relationships (SAR) and ensuring the purity of active pharmaceutical ingredients. This guide provides an in-depth comparative analysis of pyrazole isomers using fundamental spectroscopic techniques, moving beyond a simple recitation of data to explain the causality behind experimental choices and interpretation strategies.

The Challenge of Pyrazole Isomerism

Isomerism in pyrazoles primarily manifests in three forms:

  • Annular Tautomerism: In N-unsubstituted pyrazoles, the N-H proton can reside on either nitrogen atom. This rapid exchange between two tautomeric forms often leads to time-averaged spectroscopic signals, complicating assignments. For instance, 3-methylpyrazole and 5-methylpyrazole are, in fact, the same compound existing as a tautomeric mixture.[1]

  • Regioisomerism: This arises from the different possible positions of substituents on the pyrazole ring. For example, 3-methylpyrazole and 4-methylpyrazole are distinct regioisomers with unique physicochemical properties.

  • N-Substitution Regioisomerism: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two possible regioisomers can form, such as 1,3-disubstituted versus 1,5-disubstituted pyrazoles. Distinguishing these is a common and critical challenge.[2]

This guide will focus on leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confidently navigate these isomeric challenges.

Nuclear Magnetic Resonance (NMR): The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing pyrazole isomers. By analyzing chemical shifts, coupling constants, and through-space correlations, one can piece together the exact connectivity and spatial arrangement of the molecule.

¹H NMR Spectroscopy: A First Look

The proton NMR spectrum provides the initial, and often most telling, evidence for isomeric identity.

  • Chemical Shifts (δ): The electronic environment of each proton on the pyrazole ring dictates its chemical shift. In a typical N-substituted pyrazole, H-3 and H-5 protons are deshielded compared to the H-4 proton due to their proximity to the nitrogen atoms. For N-unsubstituted pyrazoles, rapid tautomerism often results in an averaged signal for the H-3 and H-5 protons.[1]

  • Coupling Constants (J): Typical coupling constants for the pyrazole ring are J₃₄ ≈ 1.9-2.5 Hz, J₄₅ ≈ 1.9-2.5 Hz, and J₃₅ ≈ 0.5-0.9 Hz.[3] While useful, these values can be averaged in cases of fast tautomeric exchange.[3]

  • Nuclear Overhauser Effect (NOE/NOESY): This is the gold-standard experiment for unambiguously assigning N-substitution regioisomers (e.g., 1,3- vs. 1,5-). A NOESY experiment detects protons that are close in space. A correlation between the protons of the N1-substituent and the protons of the C5-substituent is only possible for the 1,5-isomer, providing definitive proof of its structure.[4] The absence of this correlation, and the potential presence of a correlation to the H-3 proton, points to the 1,3-isomer.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon NMR provides complementary and often decisive information. The chemical shifts of the ring carbons are highly sensitive to the position of substituents and the tautomeric form.[5]

  • Chemical Shifts (δ): In N-unsubstituted pyrazoles, fast tautomerism can make the C-3 and C-5 positions magnetically equivalent, resulting in a single, averaged signal.[1] In N-substituted isomers, the C-3 and C-5 carbons will have distinct chemical shifts. These shifts are invaluable for distinguishing isomers; for instance, the carbon bearing an electron-withdrawing group will be shifted significantly.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is crucial for confirming connectivity by showing correlations between protons and carbons that are 2-3 bonds apart. For example, observing a correlation from the protons of an N-benzyl group to both the C-3 and C-5 carbons of the pyrazole ring confirms the N1-substitution and helps assign the carbon signals.[4]

Table 1: Comparative NMR Data for Representative Pyrazole Isomers

Isomer TypeCompoundTechniqueC3/H3 (δ, ppm)C4/H4 (δ, ppm)C5/H5 (δ, ppm)Key Differentiator
Regioisomers 3-Methylpyrazole[6]¹H NMR-~6.1~7.4Presence of three distinct ring proton signals in 4-methylpyrazole vs. two in 3-methylpyrazole.
4-Methylpyrazole[7]¹H NMR~7.4-~7.4
3-Methylpyrazole¹³C NMR~148~105~134Different chemical shifts for all carbons. C4 is significantly more shielded.
4-Methylpyrazole¹³C NMR~138~115~138
N-Substitution 1,5-Disubstituted¹H NMR~7.5~6.3-NOESY: Correlation between N1-substituent and C5-substituent protons.
1,3-Disubstituted¹H NMR-~6.4~7.8NOESY: No correlation between N1-substituent and C5-proton.
1,5-Disubstituted¹³C NMR~151~107~141HMBC: Correlation from N1-substituent protons to both C3 and C5. Distinct C3 and C5 shifts.
1,3-Disubstituted¹³C NMR~140~108~152

Note: Exact chemical shifts are dependent on substituents and solvent. The values provided are representative.

Infrared (IR) Spectroscopy: A Supporting Role

While not as definitive as NMR for isomer differentiation, IR spectroscopy provides valuable supporting data, particularly for N-unsubstituted pyrazoles.

  • N-H Stretching: N-unsubstituted pyrazoles exhibit a characteristic N-H stretching band, which is often broad due to intermolecular hydrogen bonding.[8] The position and shape of this band can sometimes differ between solid-state isomers due to variations in their crystal packing and hydrogen-bonding networks.

  • Fingerprint Region (1500-500 cm⁻¹): This region contains a complex series of absorptions corresponding to C=N, C=C, and C-N stretching and bending vibrations. While difficult to assign individually, the overall pattern in the fingerprint region is unique to a specific molecule and can be used to distinguish between isomers if authentic reference spectra are available.[9]

Table 2: Key IR Absorption Bands for Pyrazole Derivatives

Functional GroupWavenumber (cm⁻¹)AppearanceNotes
N-H Stretch3300 - 3100BroadPresent only in N-unsubstituted pyrazoles. Broadness indicates hydrogen bonding.[8]
Aromatic C-H Stretch3100 - 3000Sharp, medium
C=N, C=C Stretch1650 - 1450Medium to strongPart of the characteristic ring vibrations.
C-H Bending900 - 675StrongOut-of-plane bending can be indicative of substitution patterns.

Mass Spectrometry (MS): Clues from Fragmentation

Mass spectrometry is used to determine the molecular weight and elemental composition. Since isomers have the same molecular weight, differentiation relies on analyzing their fragmentation patterns.[4]

  • Molecular Ion (M⁺•): All isomers will show a molecular ion peak at the same mass-to-charge ratio (m/z).

  • Fragmentation Analysis: The key to distinguishing isomers lies in the fact that they may fragment differently upon ionization due to the varying stability of the resulting radical cations and neutral fragments.[10] For example, in a pair of 3-nitro- and 4-nitropyrazole, the fragmentation pathways involving the loss of NO, NO₂, or O are often distinct and can be used for identification.[11] The fragmentation of N-alkyl pyrazoles can involve rearrangements that are dependent on the isomer structure.[10]

Workflow for Isomer Differentiation

The following workflow outlines a systematic approach to characterizing pyrazole isomers.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Elucidation Synthesis Synthesize Pyrazole Derivative Purify Purify via Chromatography Synthesis->Purify MS Acquire Mass Spectrum Purify->MS NMR Acquire ¹H, ¹³C NMR Purify->NMR IR Acquire IR Spectrum Purify->IR MS_Interp Confirm Molecular Weight MS->MS_Interp NMR_Interp Analyze Shifts & Couplings NMR->NMR_Interp Final_Structure Assign Final Isomeric Structure IR->Final_Structure Supporting Data MS_Interp->Final_Structure TwoD_NMR Perform 2D NMR (NOESY, HMBC) NMR_Interp->TwoD_NMR If Isomeric Ambiguity Exists NMR_Interp->Final_Structure If Unambiguous TwoD_NMR->Final_Structure

Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.[12]

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and reliable data.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. If an N-H proton is expected, perform a D₂O exchange experiment: acquire a spectrum, add one drop of D₂O, shake vigorously, and re-acquire the spectrum. The N-H signal will disappear or diminish significantly.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to determine the number of protons attached to each carbon (CH, CH₂, CH₃).

  • 2D NMR Acquisition (if necessary): If isomer assignment is ambiguous, perform 2D NMR experiments.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) C-H correlations, crucial for confirming connectivity.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), essential for distinguishing N-substituted regioisomers.[4]

Protocol 2: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the pyrazole isomer in a volatile solvent (e.g., dichloromethane, methanol).

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

  • GC Method: Inject 1 µL of the sample. Use a suitable temperature program to ensure separation of any potential isomeric impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

  • MS Method: Use a standard electron ionization (EI) energy of 70 eV.[4] Acquire data over a mass range of m/z 40-500.

  • Analysis: Analyze the retention times and compare the fragmentation patterns of any separated isomers.[13]

Conclusion

The differentiation of pyrazole isomers is a non-trivial but entirely manageable task when a systematic, multi-technique spectroscopic approach is employed. While ¹H and ¹³C NMR, particularly 2D techniques like NOESY and HMBC, provide the most definitive structural information, IR and MS offer crucial supporting data that validates the final assignment. By understanding the principles behind how each technique interacts with the isomeric forms, researchers can confidently elucidate the correct structures, ensuring the integrity of their chemical research and the advancement of drug development programs.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Mobinikhaledi, A., Foroughifar, N., Hogabry, B., & Zamani, K. (2002). 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.
  • BenchChem. (2025). Characterization of Substituted Pyrazoles. BenchChem Technical Support Center.
  • Abdel-Rahman, A. A. H., et al. (2017). FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives.
  • Alkorta, I., Elguero, J., & Denisov, G. S. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(5), 383-389. [Link]

  • ResearchGate. (n.d.).
  • Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]

  • Hollister, K., et al. (2021). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters, 23(13), 5199-5203. [Link]

  • BenchChem. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem Technical Support Center.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. BenchChem Technical Support Center.
  • Journal of Emerging Technologies and Innovative Research. (2024).
  • BenchChem. (2025). Refinement of Analytical Methods for Pyrazole Isomers. BenchChem Technical Support Center.
  • Zaleski, D. P., et al. (2019). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 123(47), 10329-10342. [Link]

  • Alkorta, I., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-570. [Link]

  • Nagarajan, K., et al. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(3), 135-152.
  • Anderson, D. M. W., & Bell, J. L. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 4, 423-426. [Link]

  • Kožíšek, J., et al. (1991). Structural, spectral and magnetic investigations of various types of compounds and their isomers isolated from the system copper(II)–C(CN)3––pyrazole. Journal of the Chemical Society, Dalton Transactions, (7), 1773-1778. [Link]

  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Organic & Inorganic Chemistry Crystal Press. (2025).
  • ResearchGate. (2025). FT-IR spectra of synthesized compounds.
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Jimeno, M. L., et al. (1997).
  • Taha, M., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 11(1), 1-17. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • BenchChem. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. BenchChem.
  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (n.d.). Analytical data and colours of the methylpyrazole complexes.
  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599. [Link]

  • Sanna, M., et al. (2021). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 26(11), 3323. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • ResearchGate. (n.d.). Numbering of pyrazole and indazole ligands for NMR assignment.
  • Thottempudi, V., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing.
  • Suresh, H. M., & Suresha Kumara, T. H. (2022). Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. International Journal of Applied Chemical and Biological Sciences. [Link]

  • ChemicalBook. (n.d.). 3-Methylpyrazole(1453-58-3) 1H NMR spectrum. ChemicalBook.
  • Trogdon, J. M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1482. [Link]

  • Patel, R. B., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. [Link]

Sources

Validation

Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of Pyrazole-Based Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The pyrazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry. Its unique combination of hydrogen-bond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The pyrazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry. Its unique combination of hydrogen-bond donating and accepting capabilities, coupled with excellent metabolic stability, has made it a cornerstone in the design of kinase inhibitors, photodynamic therapeutics, and protein-protein interaction (PPI) disruptors[1]. However, drug development professionals frequently encounter the "translational gap"—a phenomenon where high in vitro potency (nanomolar IC₅₀) fails to translate into meaningful in vivo efficacy due to poor pharmacokinetics (PK), high plasma protein binding, or an inability to penetrate the tumor microenvironment.

This guide objectively compares the performance of advanced pyrazole-based compounds against standard alternatives, providing actionable, self-validating experimental protocols to help researchers accurately bridge the in vitro-to-in vivo divide.

Comparative Efficacy Analysis: Pyrazoles vs. Alternatives

To understand the translational potential of the pyrazole scaffold, we must examine its performance across diverse therapeutic targets. The table below synthesizes recent quantitative data comparing novel pyrazole derivatives against established clinical or experimental alternatives.

Table 1: Quantitative Comparison of In Vitro and In Vivo Performance
Compound Class / NamePrimary TargetIn Vitro Efficacy (IC₅₀)Alternative / Reference Drug (In Vitro IC₅₀)In Vivo Model & Efficacy OutcomeSource
Benzofuranyl-pyrazole (Compound 15 / MYC-IN-4) MYC/MAX PPI Disruption0.440 μM (PC-3 cells)MYCi975 : 4.81 μMMyc-CaP Allograft: 57–70% Tumor Growth Inhibition (TGI) at 30–50 mg/kg (QOD).[2][3]
Cyclometallated Ir(III) Pyrazole Complex 2 Lysosomes / ROS Generation4.6 μM (4T1-luc2 cells)5-Fluorouracil : Standard clinical baselineBALB/c Mice (4T1-luc2): Surpassed 5-fluorouracil in early-stage tumor retardation; massive tumor weight reduction.[4][5]
4-Imidazoline-1H-pyrazole (Compound 3m) T. cruzi CruzainpIC₅₀ 5.56 (Intracellular amastigotes)Benznidazole (Bz) : Standard baselineAcute T. cruzi Infection: Significant reduction in cardiac fibrosis and parasite burden; improved survival.[6]

Key Takeaway: The structural tunability of pyrazoles allows for the introduction of electron-withdrawing groups (e.g., trifluoromethyl or halogens) that not only enhance target binding in vitro but significantly improve metabolic half-life (T₁/₂), enabling robust in vivo exposure[6][7].

Mechanistic Pathway: Pyrazole-Mediated MYC Disruption

The following diagram illustrates the causal relationship between the biochemical binding of a pyrazole derivative (e.g., Compound 15) and the resulting in vivo phenotypic outcome.

G A Benzofuranyl-Pyrazole (Compound 15) B MYC Monomer Binding A->B Direct Interaction C MYC/MAX Dimerization (Sterically Blocked) B->C PPI Disruption D Downstream Transcription (Suppressed) C->D Loss of Function E Apoptosis & Tumor Regression In Vivo D->E Phenotypic Outcome

Caption: Mechanism of action for pyrazole-mediated MYC/MAX disruption leading to tumor regression.

Experimental Methodologies for Efficacy Validation

To ensure scientific integrity, researchers must employ self-validating assay systems. Below are the definitive protocols for evaluating the in vitro and in vivo efficacy of pyrazole-based compounds.

Protocol A: In Vitro Target Engagement via AlphaLISA (PPI Disruption)

Rationale & Causality: When evaluating compounds like benzofuranyl-pyrazoles for PPI disruption (e.g., MYC/MAX), standard ELISAs are prone to false negatives. The rigorous wash steps in ELISA can prematurely dissociate low-affinity or transient small-molecule/protein interactions. AlphaLISA is a bead-based, no-wash luminescent assay that preserves these delicate equilibrium states, yielding a highly accurate biochemical IC₅₀[3].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant MYC and MAX proteins in a physiological assay buffer (e.g., HEPES pH 7.4, 100 mM NaCl, 0.1% BSA) to mimic intracellular conditions.

  • Compound Incubation: Dispense the pyrazole compound in a 10-point dose-response curve (0.1 nM to 100 μM) into a 384-well OptiPlate. Add the MYC protein and incubate for 30 minutes at room temperature to allow the pyrazole to engage the MYC monomer.

  • Dimerization Phase: Add the MAX protein to the wells. Incubate for an additional 60 minutes.

  • Bead Addition: Add Glutathione Donor beads (binding to GST-tagged MYC) and Anti-FLAG Acceptor beads (binding to FLAG-tagged MAX) under subdued light.

  • Signal Detection: After a 2-hour incubation, read the plate on an EnVision multimode microplate reader (excitation at 680 nm, emission at 615 nm).

  • Self-Validation Check: Include MYCi975 as a positive control. The assay is only valid if the positive control yields an IC₅₀ within 10% of its historical baseline (approx. 4.8 μM)[8].

Protocol B: In Vivo Efficacy via Syngeneic Allograft Models

Rationale & Causality: Evaluating compounds that may potentiate immune checkpoint inhibitors requires an intact immune system. Xenografts in immunocompromised (nude) mice fail to capture immune-mediated tumor clearance. Therefore, a syngeneic allograft model (e.g., Myc-CaP cells in FVB mice) is the gold standard for testing pyrazole-based MYC inhibitors[9].

Step-by-Step Workflow:

  • Cell Preparation: Harvest Myc-CaP cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel to enhance initial engraftment survival.

  • Implantation: Subcutaneously inject 1 × 10⁶ cells (in 100 µL) into the right flank of 6-week-old male FVB mice.

  • Randomization: Once tumors reach a palpable volume of 100–150 mm³ (typically day 7–10), randomize mice into vehicle control and treatment groups (e.g., 30 mg/kg and 50 mg/kg pyrazole compound).

  • Dosing Strategy: Administer the compound intraperitoneally (i.p.) every other day (QOD). Causality: I.P. administration bypasses initial first-pass hepatic metabolism, which is critical if the novel pyrazole has an unoptimized oral bioavailability (e.g., Compound 15 has 44.0% IP bioavailability)[7].

  • Monitoring & Self-Validation: Measure tumor dimensions using digital calipers and calculate volume ( V=2length×width2​ ). Continuously monitor body weight. Critical Validation: If body weight drops by >15%, the observed Tumor Growth Inhibition (TGI) may be an artifact of systemic toxicity rather than on-target efficacy. True efficacy requires >50% TGI with stable body weight[3].

Conclusion

The transition from in vitro hits to in vivo leads is the most perilous phase of drug discovery. As demonstrated by recent breakthroughs in benzofuranyl-pyrazoles and cyclometallated Ir(III) pyrazole complexes, the pyrazole scaffold offers a highly tunable platform to overcome this gap. By leveraging no-wash biochemical assays to accurately capture target engagement and utilizing immunocompetent allograft models, researchers can confidently validate the translational efficacy of next-generation pyrazole therapeutics.

References

  • Redrado, M., et al. "Synthetic ease and exceptional in vivo performance of pyrazole-based cyclometallated iridium complexes." Inorganic Chemistry Frontiers, 2024.[Link]

  • Yang, L., et al. "Benzofuranyl-pyrazole as a Novel Scaffold for In Vitro and In Vivo Potent Anticancer Therapeutics That Directly Disrupt the 'Undruggable' MYC Oncogene and Potentiate Immune Checkpoint Blockage." Journal of Medicinal Chemistry, 2025.[Link]

  • Batista, M., et al. "Pyrazole-Imidazoline Derivative Prevents Cardiac Damage and Mortality in Acute Trypanosoma cruzi Infection." PubMed Central, 2025.[Link]

Sources

Comparative

Benchmarking the Synthesis of 5-Cyclobutyl-1H-pyrazol-4-ylamine: A Comparative Guide to Classical and Modern Methods

Introduction and Strategic Importance 5-Cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) is a highly versatile molecular building block. The cyclobutyl-pyrazole scaffold is a privileged structure in medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Importance

5-Cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) is a highly versatile molecular building block. The cyclobutyl-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of CNS-active agents, including brain-permeable Cdk5 inhibitors 1. Establishing a robust, scalable, and high-yielding synthetic route to this 4-aminopyrazole is critical for both discovery chemistry and active pharmaceutical ingredient (API) process scale-up.

This guide objectively benchmarks the synthesis of 5-cyclobutyl-1H-pyrazol-4-ylamine across three distinct methodologies, analyzing the causality behind experimental choices and providing self-validating protocols.

Mechanistic Pathways & Causal Analysis

The synthesis of 4-amino-5-substituted pyrazoles generally falls into three strategic pathways. The selection of a specific route depends heavily on the scale of the reaction and the presence of orthogonal functional groups.

SynthesisPathways SM 5-Cyclobutyl-1H-pyrazole Nitration 1. HNO3 / H2SO4 (Nitration) SM->Nitration Nitroso 1. NaNO2 / HCl (Nitrosation) SM->Nitroso Halogenation 1. NBS or I2 (Halogenation) SM->Halogenation Target 5-Cyclobutyl-1H-pyrazol-4-ylamine NitroInt 4-Nitro Intermediate Nitration->NitroInt NitrosoInt 4-Nitroso Intermediate Nitroso->NitrosoInt HaloInt 4-Halo Intermediate Halogenation->HaloInt Red1 2. H2, Pd/C (Reduction) NitroInt->Red1 Red2 2. Zn / AcOH (Reduction) NitrosoInt->Red2 Coupling 2. Pd-Cat. Amination (Buchwald-Hartwig) HaloInt->Coupling Red1->Target Red2->Target Coupling->Target

Synthetic pathways for 5-cyclobutyl-1H-pyrazol-4-ylamine comparing 3 distinct methods.

Route A: Electrophilic Nitration & Catalytic Hydrogenation

This is the classical process-chemistry standard. Pyrazoles exhibit inherent nucleophilicity at the C4 position. However, in strongly acidic media, the pyrazole nitrogen is rapidly protonated (pKa ~2.5), deactivating the aromatic ring. Causality: To overcome this deactivation, extremely harsh conditions (fuming HNO₃ and concentrated H₂SO₄) are required to generate a high concentration of the highly electrophilic nitronium ion (NO₂⁺). Subsequent reduction of the 4-nitro intermediate is achieved via catalytic hydrogenation (Pd/C, H₂) rather than dissolving metal reductions (e.g., SnCl₂/HCl) to prevent heavy metal contamination in the final product 2.

Route B: Nitrosation & Reduction

An alternative classical approach involves treating the pyrazole with sodium nitrite in acidic media to generate the nitrosonium ion (NO⁺). Causality: The nitrosonium ion is less electrophilic than the nitronium ion, allowing for milder reaction conditions that better tolerate sensitive functional groups. The resulting 4-nitroso intermediate (which often tautomerizes to a hydroxyimino form) is then reduced using zinc in acetic acid 2.

Route C: Halogenation & Buchwald-Hartwig Amination

This modern cross-coupling approach is the standard in discovery chemistry. The pyrazole is first halogenated (e.g., brominated with NBS) at the C4 position. Causality: Direct amination of the 4-halo-pyrazole with ammonia gas is avoided because the resulting primary amine is more nucleophilic than ammonia, leading to unwanted di- or tri-arylation. Instead, a sterically demanding ammonia surrogate (such as benzophenone imine) is coupled using a Palladium catalyst, which strictly limits the reaction to mono-arylation. An acidic hydrolysis step then unmasks the primary amine 3.

Quantitative Benchmarking

The following table summarizes the performance metrics of each route based on standard laboratory execution.

MetricRoute A: Nitration-ReductionRoute B: Nitrosation-ReductionRoute C: Buchwald-Hartwig
Overall Yield 65–75%50–60%70–85%
Regioselectivity High (C4 specific)High (C4 specific)Absolute (Halogen dependent)
Functional Group Tolerance Low (Harsh acids/oxidants)ModerateHigh (Mild basic conditions)
Reaction Time 18–24 hours12–16 hours24–36 hours (multi-step)
Cost / Scalability Low Cost / Highly ScalableLow Cost / Moderately ScalableHigh Cost (Pd/Ligands) / Discovery Scale
Safety Profile Exothermic, Nitro hazardsNitrosamine risksSafe, requires inert gas

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the protocols below are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol 1: Classical Nitration-Reduction (Process Scale Standard)

Step 1: Electrophilic Nitration

  • Charge: Cool concentrated H₂SO₄ (10 equiv) to 0 °C in a round-bottom flask. Slowly add 5-cyclobutyl-1H-pyrazole (1.0 equiv) portion-wise to maintain the temperature below 5 °C.

  • React: Add fuming HNO₃ (1.2 equiv) dropwise over 30 minutes. Warm the mixture to room temperature and stir for 4 hours.

  • IPC (Self-Validation): Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 123, [M+H]⁺) is <1% and the 4-nitro intermediate peak (m/z 168, [M+H]⁺) plateaus.

  • Workup: Pour the mixture over crushed ice. Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum.

Step 2: Catalytic Hydrogenation

  • Charge: Dissolve the 4-nitro intermediate in methanol. Add 10% Pd/C (0.1 equiv by weight) under a nitrogen atmosphere.

  • React: Purge the vessel with H₂ gas and maintain a balloon pressure (1 atm) while stirring at room temperature for 12 hours.

  • IPC (Self-Validation): Monitor hydrogen uptake via a mass flow controller or balloon deflation. Confirm completion via TLC (ninhydrin stain positive for primary amine) and LC-MS (appearance of m/z 138,[M+H]⁺).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield 5-cyclobutyl-1H-pyrazol-4-ylamine.

Protocol 2: Buchwald-Hartwig Amination (Discovery Scale Standard)

Workflow Step1 Charge Reactor (Substrate, Pd, Ligand) Step2 Inert Atmosphere (N2/Ar Purge x3) Step1->Step2 Step3 Add Amine Surrogate (Benzophenone imine) Step2->Step3 Step4 Heat to 90°C (12-16 hours) Step3->Step4 Step5 Acidic Hydrolysis (HCl, THF/H2O) Step4->Step5 Step6 Purification (Crystallization) Step5->Step6

Step-by-step experimental workflow for the Buchwald-Hartwig amination approach.

  • Charge: In an oven-dried Schlenk flask, combine 4-bromo-5-cyclobutyl-1H-pyrazole (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos ligand (0.1 equiv), and sodium tert-butoxide (1.5 equiv).

  • Purge: Evacuate and backfill the flask with Argon three times to ensure a strictly inert atmosphere (critical to prevent catalyst oxidation).

  • React: Add anhydrous toluene and benzophenone imine (1.2 equiv) via syringe. Heat the mixture to 90 °C for 14 hours.

  • IPC (Self-Validation 1): Analyze an aliquot via LC-MS. Look for the disappearance of the brominated starting material (m/z 201/203) and the formation of the imine intermediate (m/z 302, [M+H]⁺).

  • Hydrolysis: Cool the mixture to room temperature. Add 2M HCl (aq) and THF (1:1 v/v) and stir for 2 hours to cleave the imine.

  • IPC (Self-Validation 2): Confirm hydrolysis via LC-MS by the appearance of the target primary amine (m/z 138, [M+H]⁺) and the benzophenone byproduct (m/z 183, [M+H]⁺).

  • Workup: Basify the aqueous layer with 1M NaOH, extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity Source: MDPI URL:[Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: NIH / PMC URL:[Link]

  • Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior Source: NIH / PMC URL:[Link]

Sources

Validation

The Cyclobutyl Advantage: A Comparative Guide to Conformational Restriction and Metabolic Stability in Drug Design

As drug discovery increasingly moves away from flat, sp2-hybridized molecules toward sp3-rich, three-dimensional architectures, the selection of optimal cycloaliphatic scaffolds has become a critical determinant of clini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly moves away from flat, sp2-hybridized molecules toward sp3-rich, three-dimensional architectures, the selection of optimal cycloaliphatic scaffolds has become a critical determinant of clinical success [1][1]. Among these, the cyclobutyl moiety occupies a highly specific physicochemical niche.

With a strain energy of 26.3 kcal/mol—higher than cyclopentane (7.1 kcal/mol) but lower than cyclopropane (28.1 kcal/mol)—the cyclobutane ring deviates from planarity, adopting a rigid, puckered "butterfly" conformation with a dihedral angle of approximately 30° [2][2]. As a Senior Application Scientist, I have structured this guide to objectively compare the cyclobutyl group against common alternatives (isopropyl, oxetane, and cyclohexyl), providing the mechanistic causality behind its biological performance and the experimental protocols required to validate these effects.

Physicochemical & Structural Comparison

To understand why the cyclobutyl moiety often outperforms traditional alkyl groups, we must analyze its structural mechanics against standard bioisosteres.

Cyclobutyl vs. Isopropyl & tert-Butyl

Acyclic branched alkyls like isopropyl and tert-butyl are classic lipophilic space-fillers. However, they suffer from free bond rotation and possess highly abstractable tertiary protons, making them prime targets for cytochrome P450 (CYP)-mediated oxidation. The cyclobutyl ring acts as a conformationally restricted bioisostere. By tying the alkyl branches into a strained ring, the entropic penalty of target binding is minimized. Furthermore, the altered C-H bond dissociation energies within the strained ring significantly reduce metabolic vulnerability [3][3].

Cyclobutyl vs. Oxetane

Oxetane is frequently employed to reduce lipophilicity (logD) and improve aqueous solubility. However, introducing an oxygen heteroatom alters the basicity (pKa) of adjacent functional groups. In the development of histamine H3 receptor inverse agonists, replacing an oxetane ring with a cyclobutyl ring paradoxically improved metabolic stability in rat liver microsomes (RLM). Causality: The cyclobutyl analogue maintained a higher basicity (pKa > 9) compared to the oxetane (pKa = 6.4). At physiological pH (7.4), the cyclobutyl analogue remained fully protonated and polar, significantly reducing its affinity for the highly lipophilic active sites of CYP enzymes [4][4].

Cyclobutyl vs. Cyclohexyl/Cyclopentyl

Larger rings like cyclopentyl and cyclohexyl offer flexibility (e.g., envelope or chair conformations) but drastically increase molecular weight and lipophilicity, often leading to poor ligand efficiency (LLE) and higher clearance. The cyclobutyl moiety provides a smaller, more rigid vector. For instance, in the optimization of mutant IDH1 inhibitors (leading to the FDA-approved drug Ivosidenib), replacing a metabolically labile cyclohexyl ring with a difluorocyclobutyl moiety brought the metabolic clearance into a highly desirable range while maintaining critical hydrophobic contacts [5][5].

Quantitative Data Summary
MoietyStrain Energy (kcal/mol)3D ConformationMetabolic VulnerabilityPrimary Medicinal Chemistry Application
Isopropyl 0.0FlexibleHigh (Tertiary C-H oxidation)Baseline lipophilic space-filler
Oxetane ~25.4Planar / PuckeredModerate (Lowers adjacent pKa)LogD reduction, solubility enhancement
Cyclobutyl 26.3Puckered (~30°)Low (Stronger C-H bonds)Conformational locking, LLE optimization
Cyclopentyl 7.1EnvelopeModerate (Large surface area)Flexible hydrophobic pocket filling
Cyclohexyl 0.0ChairModerate to HighLarge hydrophobic contacts

Case Studies in Biological Activity

Case Study 1: Optimizing Ligand Efficiency in SARMs During the optimization of Selective Androgen Receptor Modulators (SARMs), transitioning from an isopropyl group to a cyclobutyl group maintained sub-nanomolar potency while significantly optimizing the Ligand Efficiency (LLE). The rigid cyclobutyl ring perfectly filled the hydrophobic pocket of the androgen receptor without incurring the entropic penalty associated with freezing the freely rotating isopropyl group upon binding [6][7].

Case Study 2: Conformational Locking in JAK1 Inhibitors In the development of JAK1 inhibitors, the unique puckered conformation of the cyclobutyl ring allowed an attached sulphonamide NH to perfectly align and form critical hydrogen bonds with Arg and Asn residues in the active site. This precise 3D geometry was unachievable with planar or highly flexible acyclic analogues, demonstrating the cyclobutyl group's power as a directional vector [8][8].

StructuralEffects CB Cyclobutyl Moiety (Puckered Conformation) Lip Modulated Lipophilicity (vs. Isopropyl) CB->Lip Met Enhanced Metabolic Stability (No tertiary C-H) CB->Met Conf Conformational Restriction (Locked Vector) CB->Conf Tox Reduced Toxicity Lip->Tox PK Improved Half-Life Met->PK Aff Higher Target Affinity Conf->Aff

Logical relationship of cyclobutyl incorporation on pharmacokinetic and pharmacodynamic outcomes.

Experimental Workflow: Validating Cyclobutyl Efficacy

To objectively compare these moieties, a self-validating experimental design is required. The following protocols detail the parallel evaluation of cyclobutyl vs. isopropyl/oxetane analogues to prove causality in observed biological differences.

Protocol 1: In Vitro Microsomal Stability Assay (CLint Determination)

Objective: Quantify intrinsic clearance to validate the metabolic advantage of the cyclobutyl moiety.

  • Preparation: Thaw human liver microsomes (HLM) and rat liver microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine the test compound (cyclobutyl or comparator analogue, final concentration 1 µM) with microsomes (final protein concentration 0.5 mg/mL) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality Note: NADPH is the obligate electron donor; its addition is the precise causal trigger for CYP450-mediated oxidation.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality Note: Immediate quenching precipitates microsomal proteins and instantly halts enzymatic activity, ensuring the temporal snapshot of metabolism is perfectly preserved.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of remaining parent compound.

  • Data Processing: Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound vs. time. Derive intrinsic clearance: CLint​=(k×V)/microsomal protein concentration .

Protocol 2: Surface Plasmon Resonance (SPR) Target Binding Assay

Objective: Assess the entropic advantage (binding kinetics) of the conformationally restricted cyclobutyl ring.

  • Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., JAK1) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Dilute the cyclobutyl and comparator analogues in running buffer (e.g., PBS-P+ with 1% DMSO) to a concentration series (0.1 nM to 100 nM).

  • Kinetic Injection: Inject the analytes over the functionalized and reference flow cells at a flow rate of 30 µL/min. Causality Note: Utilizing a high flow rate minimizes mass transport limitations, ensuring that the observed kon​ and koff​ rates are driven purely by the molecular interaction between the cyclobutyl-locked ligand and the target, rather than diffusion artifacts.

  • Dissociation: Allow running buffer to flow over the chip for 600 seconds to monitor the dissociation phase.

  • Analysis: Fit the baseline-subtracted sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( ka​ ), dissociation rate ( kd​ ), and equilibrium dissociation constant ( KD​ ).

G Hit Aliphatic Hit (e.g., Isopropyl/Cyclohexyl) Design Isosteric Replacement (Cyclobutyl Scaffold) Hit->Design Assay1 Metabolic Stability (HLM/RLM CLint) Design->Assay1 Assay2 Target Affinity (SPR / FRET) Design->Assay2 Eval Data Synthesis (LLE & PK Profile) Assay1->Eval Assay2->Eval Lead Optimized Lead Candidate Eval->Lead

Hit-to-lead optimization workflow comparing cyclobutyl bioisosteres against aliphatic baselines.

References

  • BenchChem. "A Comparative Study of Cyclobutane and Cyclopentane Containing Thiols."
  • BenchChem.
  • NIH/PMC. "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library."
  • NIH/PMC.
  • NIH/PMC. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue."
  • ACS. "Mitigating Heterocycle Metabolism in Drug Discovery."
  • NIH/PMC.
  • PharmaBlock.

Sources

Validation

Benchmarking the ADME Properties of 5-Cyclobutyl-1H-pyrazol-4-ylamine: A Comparative Guide

Introduction & Structural Rationale The pyrazole scaffold is a cornerstone in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors, anti-inflammatory agents, and CNS modulators[1]. The 4-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors, anti-inflammatory agents, and CNS modulators[1]. The 4-amino-pyrazole core is particularly valuable as a hydrogen-bond donor/acceptor system. However, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this scaffold often hinges on the precise nature of the C5-substitution.

5-cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) offers a unique structural paradigm. Compared to its cyclopropyl or linear alkyl counterparts, the cyclobutyl ring introduces distinct conformational flexibility. While cyclopropyl systems exhibit unique C-C agostic character due to acute bond angles, the expanded cyclobutyl ring shifts this to an alpha-C-H agostic interaction[2]. This subtle electronic and steric shift fundamentally alters the molecule's lipophilicity, spatial bulk, and subsequent interactions with drug-metabolizing enzymes and biological membranes.

Causality in Scaffold Selection
  • Cyclopropyl Variants (e.g., 3-Cyclopropyl-1H-pyrazol-4-amine): Highly rigid. The lack of flexibility can lead to suboptimal induced-fit binding in Cytochrome P450 (CYP450) active sites, but if an exposed site is targeted, it often results in rapid, unhindered metabolism.

  • Cyclobutyl Variants (5-cyclobutyl-1H-pyrazol-4-ylamine): The puckered conformation of the cyclobutyl ring provides a "Goldilocks" balance. It is lipophilic enough to drive passive membrane permeability but possesses enough steric bulk to shield the vulnerable pyrazole core from rapid N-glucuronidation or oxidation.

  • Piperidinyl Variants (e.g., 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine): Introduces a basic center, drastically improving aqueous solubility but often at the severe cost of Caco-2 permeability due to ionization at physiological pH.

ScaffoldLogic Root Pyrazole-4-ylamine Scaffold Cyclopropyl Cyclopropyl Variant (Rigid, C-C agostic) Root->Cyclopropyl Cyclobutyl Cyclobutyl Variant (Flexible, C-H agostic) Root->Cyclobutyl Piperidinyl Piperidinyl Variant (High Sol, Low Perm) Root->Piperidinyl Metab CYP450 Metabolism (Steric Shielding) Cyclopropyl->Metab High Clearance Perm Caco-2 Permeability (Lipophilicity) Cyclopropyl->Perm Moderate Cyclobutyl->Metab Mod Clearance Cyclobutyl->Perm High

Logical relationship between pyrazole C5-substitutions and ADME outcomes.

Comparative ADME Profiling

The following table synthesizes benchmarked predictive indices and standard in vitro assay outcomes, demonstrating the structure-property relationship shifts induced by ring expansion and heteroatom inclusion.

CompoundSubstitution (C5)cLogP (Predicted)Caco-2 Papp (10⁻⁶ cm/s)HLM CLint (µL/min/mg)Plasma Protein Binding (%)
3-Cyclopropyl-1H-pyrazol-4-amineCyclopropyl0.812.5 (Moderate)65.0 (High)45%
5-Cyclobutyl-1H-pyrazol-4-ylamine Cyclobutyl 1.3 22.0 (High) 38.5 (Moderate) 62%
5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine1-Methylpiperidin-4-yl0.24.2 (Low)85.0 (High)20%

Experimental Protocols: A Self-Validating System

To empirically validate the ADME profile of 5-cyclobutyl-1H-pyrazol-4-ylamine against its alternatives, the following standardized methodologies are employed. Each protocol is designed with built-in causality to ensure rigorous Scientific Integrity (E-E-A-T).

A. Caco-2 Permeability Assay (Absorption)

Purpose: To evaluate intestinal absorption potential using Caco-2 human colon adenocarcinoma cells, which simulate the polarized human intestinal epithelium[3]. Causality in Design: We measure both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport. Calculating the efflux ratio ( Papp,B−A​/Papp,A−B​ ) determines if the compound is actively pumped out by efflux transporters like P-glycoprotein (P-gp).

  • Cell Culture: Seed Caco-2 cells on semi-permeable polycarbonate filters in 12-well Transwell® plates. Culture for 21 days to ensure the formation of a polarized monolayer with tight junctions[4].

  • Validation: Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Only wells with a TEER > 250 Ω·cm² are authorized for use.

  • Dosing: Prepare a 10 µM solution of 5-cyclobutyl-1H-pyrazol-4-ylamine in HBSS buffer (pH 7.4). Add to the donor compartment.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Critical Step: Replace the extracted volume with an equal volume of fresh buffer to maintain sink conditions, ensuring the concentration gradient remains the driving force for passive diffusion[3].

  • Quantification: Analyze samples via LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ).

B. Liver Microsomal Stability Assay (Metabolism)

Purpose: To determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) mediated primarily by Phase I cytochrome P450 enzymes[5]. Causality in Design: Human liver microsomes (HLMs) contain CYPs but lack soluble Phase II enzymes and cofactors. A minus-NADPH control is mandatory to rule out chemical instability or non-CYP degradation.

  • Preparation: Dilute 5-cyclobutyl-1H-pyrazol-4-ylamine to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs[5].

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Reasoning: This achieves thermal equilibrium before enzymatic activity begins.

  • Initiation: Start the reaction by adding the cofactor NADPH to a final concentration of 1 mM. (For the negative control, add plain buffer instead).

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating proteins for clean MS injection.

  • Analysis: Centrifuge at 4°C (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS.

Workflow A Test Compound (10 µM) C Pre-incubation (37°C, 5 min) A->C B Liver Microsomes (0.5 mg/mL) B->C D Initiate Reaction (+ NADPH) C->D E Time-Course Sampling (0, 15, 30, 60 min) D->E F Quench (Cold ACN/MeOH) E->F G LC-MS/MS Analysis (Calculate t1/2, CLint) F->G

Workflow for assessing phase I metabolic stability via liver microsomes.

C. Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

Purpose: To determine the unbound (free) fraction of the drug in plasma, which directly correlates with the pharmacologically active concentration available to engage the target[3].

  • Spiking: Spike human plasma with the test compound to a concentration of 5 µM.

  • Loading: Place 200 µL of spiked plasma into the sample chamber of a RED device insert, and 350 µL of PBS into the adjacent buffer chamber.

  • Equilibration: Seal and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours.

  • Matrix Matching & Extraction: Extract aliquots from both chambers. Add blank plasma to the buffer samples and blank buffer to the plasma samples to ensure identical matrix effects during LC-MS/MS ionization.

Conclusion

Comparing 5-cyclobutyl-1H-pyrazol-4-ylamine to its structural neighbors reveals a highly optimized ADME profile. The cyclobutyl ring provides the ideal lipophilicity for high Caco-2 permeability while offering sufficient steric hindrance to moderate CYP450-mediated clearance. It significantly outperforms both the rigid cyclopropyl derivative (which suffers from higher clearance) and the highly polar piperidinyl derivative (which suffers from poor permeability), making it a superior building block for lead optimization.

References

  • Creative Biolabs. "In Vitro ADME Assays: Principles, Applications & Protocols." Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization - Assay Guidance Manual." Available at:[Link]

  • BioDuro. "ADME Microsomal Stability Assay." Available at:[Link]

  • MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Available at:[Link]

  • PubMed. "Structure and bonding in a cyclobutyl tris(pyrazolyl)boratoniobium complex and the variation in agostic behaviour with ring size." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: Safe Handling and Disposal of 5-Cyclobutyl-1H-pyrazol-4-ylamine

As a Senior Application Scientist, I recognize that the integrity of drug development workflows relies not only on the purity of the reagents but also on the rigorous safety and disposal protocols surrounding them. 5-Cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the integrity of drug development workflows relies not only on the purity of the reagents but also on the rigorous safety and disposal protocols surrounding them. 5-Cyclobutyl-1H-pyrazol-4-ylamine (CAS: 1933643-81-2) is a specialized nitrogen-rich heterocyclic building block frequently utilized in medicinal chemistry.

Because of its chemical structure, improper disposal can lead to environmental persistence and the release of toxic byproducts. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and thermal destruction of this compound, ensuring your laboratory exceeds standard compliance metrics.

Chemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical nature of the waste. 5-Cyclobutyl-1H-pyrazol-4-ylamine is an amine-functionalized pyrazole. Amines are inherently basic and can act as severe skin, eye, and respiratory irritants. Furthermore, nitrogen-rich heterocycles pose unique challenges during thermal degradation [1].

Table 1: Physicochemical & Hazard Profile

Property / AttributeValue / Description
Chemical Name 5-Cyclobutyl-1H-pyrazol-4-ylamine
CAS Number 1933643-81-2
Molecular Formula C7H11N3
Chemical Class Heterocyclic Amine (Pyrazole Derivative)
Primary Hazards Skin/Eye Irritant, Potential Respiratory Irritant
EPA Waste Category Unlisted Characteristic Waste (Requires RCRA profiling)

Engineering Controls & PPE Specifications

To prevent occupational exposure during waste consolidation, specific engineering controls and Personal Protective Equipment (PPE) must be utilized. The rationale for these controls is rooted in the compound's potential to aerosolize as a fine powder [2].

Table 2: Required PPE and Engineering Controls

Control TypeSpecificationOperational Rationale
Ventilation Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of aerosolized amine dust during transfer.
Eye Protection ANSI Z87.1 Safety GogglesProtects against corneal damage from basic amine particulates.
Hand Protection Nitrile Gloves (Minimum 4 mil thickness)Provides chemical resistance against organic amines and solvents.
Body Protection Flame-Resistant Lab CoatMitigates fire risk if the waste is dissolved in flammable solvents.

Standard Operating Procedure (SOP): Waste Segregation

Proper segregation is the foundation of chemical waste management. Mixing incompatible waste streams can lead to exothermic reactions or toxic gas generation.

Protocol A: Solid Waste Containment (Powders & Contaminated PPE)
  • Collection: Inside a certified fume hood, sweep up solid 5-Cyclobutyl-1H-pyrazol-4-ylamine using anti-static tools to prevent dust explosion or aerosolization.

  • Primary Packaging: Transfer the collected solid into a compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass).

  • Secondary Containment: Place the primary container inside a secondary leak-proof bin to capture any potential breaches.

  • Labeling: Affix a GHS-compliant hazardous waste label indicating "Toxic/Irritant Solid - Heterocyclic Amine." Date the container immediately upon the first drop of waste.

Protocol B: Liquid Waste Handling (Solvent-Dissolved)
  • Compatibility Verification: Ensure the solvent used (e.g., DMSO, methanol, dichloromethane) is compatible with the waste carboy. Do NOT mix amine waste with strong acids or oxidizers, as this will trigger a violent exothermic neutralization.

  • Transfer: Use a closed-funnel system in a fume hood to transfer the solution into a designated "Non-Halogenated Organic Waste" container (or "Halogenated" if dissolved in DCM).

  • Storage: Store the sealed carboy in a grounded, flammable storage cabinet away from direct heat sources until pickup by a licensed waste broker [3].

The Mechanistic Logic of Thermal Destruction

Why can't this compound be washed down the sink or sent to a standard landfill?

The causality lies in its molecular formula (C7H11N3). Heterocyclic amines are highly resistant to biological degradation and can act as persistent organic pollutants in aquatic ecosystems. Therefore, high-temperature incineration is the only scientifically sound disposal method.

However, combusting nitrogen-rich compounds oxidizes the nitrogen atoms, generating nitric oxide (NO) and nitrogen dioxide (NO2)—collectively known as NOx gases. NOx emissions are severe environmental pollutants responsible for smog and acid rain. To counteract this, the incineration facility must utilize an alkaline scrubber system . The scrubber introduces a basic solution (like sodium hydroxide) into the exhaust stream, neutralizing the acidic NOx gases into harmless salts before atmospheric release [4].

DisposalWorkflow N1 Waste Generation: 5-Cyclobutyl-1H-pyrazol-4-ylamine N2 Solid Waste (Powder/PPE) N1->N2 Dry N3 Liquid Waste (Solvent Mixtures) N1->N3 Dissolved N4 GHS Labeling & RCRA Profiling N2->N4 N3->N4 N5 Licensed Waste Broker N4->N5 Transfer N6 High-Temp Incineration (>1000°C) N5->N6 Destruction N7 Alkaline Scrubber (NOx Neutralization) N6->N7 Exhaust Gas

Fig 1. Operational workflow for the segregation and thermal destruction of heterocyclic amines.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and cross-contamination.

  • Evacuate and Ventilate: Clear the immediate area of non-essential personnel. Ensure the room's exhaust system or fume hood is operating at maximum capacity.

  • Don Appropriate PPE: Put on fresh nitrile gloves, safety goggles, and a NIOSH-approved particulate respirator (N95 or higher) if dust is present outside a ventilated enclosure.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do NOT use combustible materials like sawdust.

  • Collection: Use a non-sparking tool to scoop the absorbed mixture into a designated, rigid hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect all wash water and contaminated cleaning materials as hazardous waste, profiling them alongside the original chemical spill.

References

  • Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: PubChem Compound Summary for Heterocyclic Amines Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Handling

Essential Safety &amp; Operational Guide: Handling 5-Cyclobutyl-1H-pyrazol-4-ylamine

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Cyclobutyl-1H-pyrazol-4-ylamine. Designed for researchers, scientists, and drug development professionals, thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Cyclobutyl-1H-pyrazol-4-ylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of scientifically grounded practices. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions, fostering a culture of safety and procedural excellence in the laboratory.

Hazard Assessment: A Proactive Approach

Given the data on analogous pyrazole compounds, 5-Cyclobutyl-1H-pyrazol-4-ylamine should be handled as a substance with the following potential hazards:

  • Acute Toxicity : May be harmful if swallowed and toxic in contact with skin.[3][4][5]

  • Skin and Eye Irritation : Likely to cause skin irritation and serious eye damage.[3][5][6][7]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[1][8][9]

  • Target Organ Effects : Some pyrazole derivatives have been shown to cause damage to organs through prolonged or repeated exposure.[3][5]

This conservative hazard profile mandates strict adherence to the personal protective equipment (PPE) and handling protocols detailed below.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is the most critical immediate control measure to prevent exposure. Administrative and engineering controls, such as fume hoods, should always be the first line of defense, but appropriate PPE is mandatory.[10][11]

Protective Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a risk of splashing.[1][12]To protect the eyes from splashes, which could cause serious, irreversible damage.[3][5][11]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[12][13]To prevent skin contact, which can lead to irritation and systemic toxicity.[3][5]
Skin and Body Protection A lab coat, buttoned completely. Appropriate protective clothing to prevent skin exposure. Closed-toe shoes are mandatory.[1][13]To protect the skin from accidental spills and contamination.[12]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols are generated, or if working outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][12]To prevent the inhalation of potentially harmful airborne particles.[8][9]
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of 5-Cyclobutyl-1H-pyrazol-4-ylamine.

  • Ventilation is Key : Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[1][12]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[12] Do not breathe in dust or vapors.[1]

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][12][13] Do not eat, drink, or smoke in the laboratory.[5][13]

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][12]

  • Preparation : Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.

  • Donning PPE : Put on all required PPE as detailed in the table above.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation or contamination of the laboratory environment.

  • Post-Handling : After use, securely close the container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE : Remove PPE in a manner that avoids contaminating yourself. Dispose of gloves and any other disposable PPE as hazardous waste.[13]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Segregation : All materials contaminated with 5-Cyclobutyl-1H-pyrazol-4-ylamine, including gloves, weighing papers, and absorbent materials, must be collected in a dedicated and clearly labeled hazardous waste container.[2][14]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[14]

  • Container Disposal : Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill. Combustible packaging may be incinerated.[15]

  • Professional Disposal : The ultimate disposal of 5-Cyclobutyl-1H-pyrazol-4-ylamine waste must be handled by a licensed professional waste disposal company. High-temperature incineration is the recommended method for such compounds.[2]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[13][14]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with your fingers. Seek immediate medical attention.[7][13]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][13]

  • Ingestion : If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][12]

  • Spills : For small spills, absorb the material with an inert substance (e.g., sand or silica gel) and collect it in a suitable, closed container for disposal.[1] For large spills, evacuate the area and contact your institution's EHS department.[14]

Visual Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of 5-Cyclobutyl-1H-pyrazol-4-ylamine.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Review SDS & Protocols ppe Don Appropriate PPE prep->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood handle Handle Compound in Fume Hood fume_hood->handle weigh Weighing & Transfer handle->weigh experiment Experimental Use weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash segregate Segregate Hazardous Waste doff_ppe->segregate store Store Waste in Designated Area segregate->store request Request EHS Pickup store->request

Sources

© Copyright 2026 BenchChem. All Rights Reserved.